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Core Science & Biosynthesis

Foundational

8-Amino-4-hydroxyquinolin-2(1H)-one: Structural Dynamics, Physicochemical Profiling, and Synthetic Workflows

Executive Summary 8-Amino-4-hydroxyquinolin-2(1H)-one is a privileged heterocyclic scaffold that bridges the gap between traditional medicinal chemistry and advanced coordination chemistry. Characterized by a carbostyril...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

8-Amino-4-hydroxyquinolin-2(1H)-one is a privileged heterocyclic scaffold that bridges the gap between traditional medicinal chemistry and advanced coordination chemistry. Characterized by a carbostyril (quinolin-2-one) core substituted with a C4-hydroxyl group and a C8-amino group, this molecule acts as an amphoteric building block. Its unique spatial arrangement enables it to function as a potent bioisostere in drug discovery and as a highly specific bidentate/tridentate ligand for transition metal chelation. This technical guide explores the physicochemical behavior, structural tautomerism, and a self-validating synthetic methodology for this compound.

Structural Architecture & Tautomeric Dynamics

The chemical behavior of 4-hydroxyquinolin-2(1H)-ones is heavily dictated by keto-enol and lactam-lactim tautomerism. The core can theoretically exist in equilibrium among three primary forms: the 2,4-quinolinediol, the 4-oxo-1,2,3,4-tetrahydroquinolin-2-one, and the 4-hydroxyquinolin-2(1H)-one.

In both the solid state and polar solvent systems, the 2(1H)-one, 4-hydroxy form overwhelmingly predominates. This structural preference is driven by the thermodynamic stabilization afforded by the continuous π -conjugation of the lactam motif and extensive intermolecular hydrogen bonding networks.

Mechanistically, the C4-hydroxyl group functions as a vinylogous acid . The electron-withdrawing nature of the adjacent conjugated carbonyl (C2=O) stabilizes the conjugate base upon deprotonation, resulting in a notably lower pKa compared to standard aliphatic or aromatic alcohols[1]. Conversely, the C8-amino group—positioned ortho to the lactam nitrogen—acts as a basic nucleophilic center, conferring zwitterionic potential to the molecule across varying physiological pH ranges.

Physicochemical Profiling

Understanding the physicochemical parameters of 8-amino-4-hydroxyquinolin-2(1H)-one is critical for predicting its pharmacokinetic behavior and reactivity during derivatization.

Physicochemical PropertyValue / Description
Molecular Formula C₉H₈N₂O₂
Molecular Weight 176.17 g/mol
pKa (C4-OH) ~4.50 ± 1.00 (Weakly Acidic)[1]
pKa (C8-NH₂) ~3.80 - 4.50 (Weakly Basic)
LogP ~1.20 (Predicted; optimal for oral bioavailability)
Hydrogen Bond Donors 3 (N1-H, C4-OH, C8-NH₂)
Hydrogen Bond Acceptors 3 (C2=O, C4-OH, C8-NH₂)
Solubility Profile Poor in H₂O; Soluble in DMSO, DMF, and alkaline aqueous solutions (due to C4-OH deprotonation).

De Novo Synthesis & Methodological Workflow

Direct cyclization of highly electron-rich, amine-bearing anilines often leads to oxidative degradation or uncontrolled polymerization. To bypass the oxidative instability of the free C8-amino group during the harsh acidic conditions required for ring closure, the synthesis must employ a two-stage, protection-free protocol utilizing a nitro-precursor[2].

Causality of Reagent Selection:
  • Amidation: Meldrum's acid (or diethyl malonate) is reacted with 2-nitroaniline. Meldrum's acid is highly electrophilic and undergoes facile nucleophilic attack by the aniline, extruding acetone and CO₂ to form the intermediate malonanilic acid.

  • Friedel-Crafts Cyclization: The intramolecular ring closure requires potent Brønsted/Lewis acidity to activate the carbonyl for electrophilic aromatic substitution. Eaton’s Reagent (7.7 wt% P₂O₅ in methanesulfonic acid) is preferred over traditional Polyphosphoric Acid (PPA) because it maintains a significantly lower viscosity at 70 °C, ensuring homogenous heat distribution and simplifying the aqueous workup[2].

  • Catalytic Reduction: Palladium on carbon (Pd/C) under a hydrogen atmosphere selectively reduces the nitro group to the target amine without disturbing the aromatic quinolinone core.

SynthWorkflow A 2-Nitroaniline + Meldrum's Acid B Amidation (80°C, 1.5h) A->B C Malonanilic Acid Intermediate B->C D Cyclization (Eaton's Reagent, 70°C) C->D E 8-Nitro-4-hydroxy -quinolin-2(1H)-one D->E F Reduction (H2, Pd/C, MeOH) E->F G 8-Amino-4-hydroxy -quinolin-2(1H)-one F->G

Fig 1. Two-stage de novo synthetic workflow for 8-amino-4-hydroxyquinolin-2(1H)-one.

Detailed Experimental Protocol

Step 1: Preparation of 3-((2-Nitrophenyl)amino)-3-oxopropanoic acid
  • Reagent Mixing: Combine 2-nitroaniline (1.0 eq, 100 mmol) and Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) (1.0 eq, 100 mmol) in a 250 mL round-bottom flask.

  • Thermal Activation: Heat the neat mixture (or suspended in 20 mL of anhydrous toluene to facilitate stirring) to 80 °C for 1.5 to 2 hours[2].

  • Byproduct Removal: Cool the reaction to ambient temperature. Apply a vacuum to remove the extruded acetone byproduct and any residual solvent, yielding the intermediate malonanilic acid as a dry, crude solid[2].

Step 2: Cyclization to 8-Nitro-4-hydroxyquinolin-2(1H)-one
  • Acidic Activation: Slowly dissolve the crude intermediate in Eaton's Reagent (approx. 4 mL per gram of substrate) under continuous stirring.

  • Ring Closure: Heat the highly acidic mixture to 70 °C and maintain for 12 hours (overnight) under an inert argon atmosphere[2].

  • Quenching & Workup: Cool the dark mixture to room temperature and carefully pour it dropwise into a beaker containing vigorously stirred crushed ice/water (approx. 10x volume of Eaton's reagent).

  • Isolation: Filter the resulting brown/yellow precipitate under vacuum. Wash the filter cake extensively with deionized water until the filtrate reaches a neutral pH. Recrystallize from hot ethanol to afford pure 8-nitro-4-hydroxyquinolin-2(1H)-one[2].

Step 3: Catalytic Hydrogenation to Target Compound
  • Reaction Setup: Dissolve the purified 8-nitro-4-hydroxyquinolin-2(1H)-one (50 mmol) in 100 mL of anhydrous methanol in a hydrogenation flask.

  • Catalyst Addition: Carefully add 10% Pd/C (0.1 eq by weight) under a steady stream of argon to prevent spontaneous ignition.

  • Reduction: Evacuate the flask and backfill with hydrogen gas (via balloon or Parr shaker at 1-2 atm). Stir vigorously at room temperature for 4–6 hours until TLC indicates complete consumption of the starting material.

  • Purification: Filter the reaction mixture through a tightly packed Celite pad to remove the palladium catalyst. Concentrate the filtrate in vacuo to yield the target 8-amino-4-hydroxyquinolin-2(1H)-one .

Applications in Drug Development & Coordination Chemistry

Bioisosterism and Pharmacophore Mapping

The quinolin-2(1H)-one core is a renowned bioisostere for coumarins, quinolones, and indole scaffolds. The presence of the C4-hydroxyl group allows for critical hydrogen-bond donor/acceptor interactions within the ATP-binding pockets of various kinases.

Transition Metal Chelation

The spatial geometry of the C8-amino group relative to the N1-H and C2=O lactam moiety creates a highly specific, electron-rich pocket capable of bidentate or tridentate chelation. Similar to 8-aminoquinoline-2-carboxylic acid derivatives utilized in the self-assembly of Palladium-DNA (Pd-DNA) supramolecular helical structures[3], the 8-amino-quinolinone scaffold can tightly coordinate transition metals (e.g., Cu²⁺, Zn²⁺, Pd²⁺). This property is currently being leveraged in the design of targeted metallo-pharmaceuticals, radiotracers, and advanced nanomaterials.

Pharmacophore Core 8-Amino-4-hydroxyquinolin-2(1H)-one Sub1 C4-OH Group (pKa ~4.5, H-Bond Donor/Acceptor) Core->Sub1 Sub2 C8-NH2 Group (Nucleophilic Center, Metal Chelation) Core->Sub2 Sub3 Lactam Motif (N1-H, C2=O) (Structural Stability, Bioisosterism) Core->Sub3 Action1 Kinase/Receptor Binding Sub1->Action1 Vinylogous Acidity Action2 Transition Metal Coordination (Cu2+, Zn2+, Pd2+) Sub2->Action2 Bidentate Chelation Sub3->Action1 Pharmacophore Mapping

Fig 2. Pharmacophore mapping and physicochemical interactions of the quinolinone scaffold.

References

  • 6-broMo-4-hydroxyquinolin-2(1H)
  • Source: National Institutes of Health (NIH)
  • CAS No.54675-23-9, 6-broMo-4-hydroxyquinolin-2(1H)

Sources

Exploratory

Unraveling the Multifaceted Mechanisms of Action of 8-Amino-4-hydroxyquinolin-2(1H)-one Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The 8-amino-4-hydroxyquinolin-2(1H)-one core is a privileged scaffold in medicinal chemistry, serving as the foundation for a di...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 8-amino-4-hydroxyquinolin-2(1H)-one core is a privileged scaffold in medicinal chemistry, serving as the foundation for a diverse array of biologically active compounds. Its unique structural and electronic properties allow for versatile interactions with a range of biological targets, leading to applications in oncology, neurodegenerative diseases, and infectious diseases.[1][2][3][4][5][6] This guide provides a detailed exploration of the known mechanisms through which these derivatives exert their therapeutic effects, supported by field-proven experimental methodologies to validate these actions.

Part 1: Core Mechanisms of Action: A Tale of Diverse Molecular Targets

The therapeutic potential of 8-amino-4-hydroxyquinolin-2(1H)-one derivatives stems from their ability to interact with multiple, often unrelated, biological targets. This polypharmacology can be a significant advantage, particularly in complex diseases like cancer and neurodegeneration. The primary mechanisms can be broadly categorized into direct enzyme inhibition, induction of cellular stress, and modulation of critical signaling pathways.

Direct Enzyme Inhibition: A Primary Mode of Action

A predominant mechanism for this class of compounds is the direct inhibition of key enzymes involved in disease progression. The specific nature of the substitutions on the quinolinone scaffold dictates the target specificity and potency.

  • Mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibition: A notable example is the discovery of quinolinone derivatives as potent and selective inhibitors of mutant IDH1 (mIDH1), a key enzyme in certain cancers like acute myeloid leukemia (AML) and glioblastoma.[7] High-throughput screening campaigns identified quinolinone hits that act as competitive inhibitors against the substrate α-ketoglutarate (α-KG), while being noncompetitive against the cofactor NADPH.[7] This inhibition blocks the oncogenic production of 2-hydroxyglutarate (2-HG), demonstrating a targeted therapeutic approach.

  • Tyrosine Kinase Inhibition (EGFR/HER-2): Certain quinolin-2(1H)-one derivatives have been rationally designed as dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2).[8] By targeting the ATP-binding site of these receptor tyrosine kinases, these compounds can block downstream signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cancer cell proliferation and survival.

  • Multi-Target Inhibition in Neurodegenerative Diseases: The quinoline scaffold has been explored for its potential to simultaneously inhibit multiple enzymes implicated in neurodegenerative diseases. Studies have shown that derivatives can modulate the activity of acetylcholinesterase (AChE), beta-site APP cleaving enzyme-1 (BACE1), and glycogen synthase kinase 3-beta (GSK3β), offering a multi-pronged approach to tackling conditions like Alzheimer's disease.[9]

Induction of Oxidative Stress and DNA Damage

A distinct mechanism, particularly relevant to the antimalarial and some anticancer activities of the parent 8-aminoquinoline class, is the generation of reactive oxygen species (ROS).[10][11]

  • ROS-Mediated Cytotoxicity: The mechanism of action for antimalarials like primaquine, an 8-aminoquinoline, is believed to involve metabolic activation by host or parasite enzymes (e.g., cytochrome P450s or parasite-specific reductases).[10][11] This process generates redox-active metabolites that can undergo redox cycling, producing superoxide radicals, hydrogen peroxide, and highly reactive hydroxyl radicals.[10] The resulting oxidative stress damages parasite macromolecules, leading to cell death. This principle is being explored for anticancer applications, where inducing overwhelming oxidative stress in cancer cells can be a viable therapeutic strategy.

  • DNA Damage Response: Platinum(II) complexes incorporating 8-hydroxyquinoline derivatives have been shown to induce significant DNA damage in cancer cells.[12] This damage triggers cellular senescence and apoptosis, and can also lead to the downregulation of key survival proteins like human telomerase reverse transcriptase (hTERT), further compromising the cancer cells' ability to proliferate.[12]

Modulation of Cellular Signaling and Function

Beyond direct enzyme inhibition, these derivatives can influence broader cellular processes.

  • β2-Adrenoceptor Agonism: In a different therapeutic context, 8-hydroxyquinolin-2(1H)-one analogues have been successfully designed as potent and selective β2-agonists.[13] By binding to and activating the β2-adrenoceptor, they stimulate the production of cyclic AMP (cAMP), leading to smooth muscle relaxation. This makes them promising candidates for bronchodilators in the treatment of asthma and COPD.[13]

  • Apoptosis and Cell Cycle Arrest: A common downstream consequence of the various primary mechanisms is the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.[14][15] Whether through kinase inhibition, DNA damage, or overwhelming oxidative stress, these derivatives can activate intrinsic or extrinsic apoptotic pathways and cause cells to arrest in specific phases of the cell cycle (e.g., G2/M), preventing their replication.[14]

Part 2: A Practical Guide to Mechanistic Validation

Elucidating the precise mechanism of action requires a systematic and multi-faceted experimental approach. The following protocols represent a core workflow for characterizing novel 8-amino-4-hydroxyquinolin-2(1H)-one derivatives, moving from broad cytotoxic effects to specific molecular interactions.

Initial Phenotypic Screening: Cell Viability and Cytotoxicity

The first step is to determine the compound's effect on cell survival. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays.

Table 1: Comparison of Common Cell Viability Assays

AssayPrincipleThroughputAdvantagesDisadvantages
MTT Assay Measures metabolic activity via reduction of a tetrazolium salt to formazan by mitochondrial dehydrogenases.[14][16]HighCost-effective, well-established.[16]Endpoint assay, potential for compound interference with formazan crystals.
CellTiter-Glo® Luminescent assay that quantifies ATP, an indicator of metabolically active cells.[16]HighHigh sensitivity, broad linear range, simple "add-mix-measure" protocol.[16]Higher cost, potential for compound interference with luciferase enzyme.[16]
  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinolinone derivatives in culture medium. Remove the old medium from the plate and add the compound-containing medium. Include vehicle-only (e.g., DMSO) controls. Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[14]

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

cluster_workflow High-Throughput Screening & Hit Validation Workflow HTS High-Throughput Screen (e.g., Diaphorase Assay for mIDH1) DoseResponse Dose-Response & IC50 (8-point titration) HTS->DoseResponse Triage Hits Orthogonal Orthogonal Assays (e.g., RapidFire MS) DoseResponse->Orthogonal Confirm Activity Biophysical Biophysical Confirmation (Thermal Shift, SPR) Orthogonal->Biophysical Confirm Target Engagement CellBased Cell-Based Assays (Cytotoxicity, Apoptosis) Biophysical->CellBased Validate Cellular Effect

Caption: A typical workflow for identifying and validating active compounds.[7]

Elucidating the Mode of Cell Death: Apoptosis and Cell Cycle Analysis

Once cytotoxicity is confirmed, the next step is to determine how the compounds kill the cells.

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the quinolinone derivative at concentrations around its IC50 value for a specified time (e.g., 24-48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation. Wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells immediately using a flow cytometer. The results will differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.

  • Cell Seeding and Treatment: Treat cells as described for the apoptosis assay.

  • Cell Harvesting: Harvest cells by trypsinization and wash with PBS.

  • Fixation: Resuspend the cell pellet in PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.[14]

  • Staining: Wash the fixed cells to remove ethanol. Resuspend the pellet in a PI staining solution containing RNase A and incubate in the dark for 30 minutes.

  • Analysis: Analyze the stained cells using a flow cytometer. The DNA content will correspond to the cell cycle phase (G0/G1, S, or G2/M), revealing any drug-induced cell cycle arrest.

Identifying the Direct Molecular Target

If a specific enzyme is hypothesized to be the target, direct biochemical and biophysical assays are essential for confirmation.

  • Reagent Preparation: Prepare a buffer solution appropriate for the target enzyme. Prepare solutions of the enzyme, its substrate (e.g., α-KG for mIDH1), and any necessary cofactors (e.g., NADPH).

  • Reaction Setup: In a microplate, add the buffer, the quinolinone inhibitor at various concentrations, and the enzyme. Allow a brief pre-incubation period for the compound to bind to the enzyme.

  • Initiate Reaction: Initiate the reaction by adding the substrate/cofactor mix.

  • Detection: Monitor the reaction progress over time by measuring the consumption of a substrate or the formation of a product. This can be done by various methods, such as:

    • Fluorescence/Absorbance: Measuring the change in fluorescence of NADPH.[7]

    • Mass Spectrometry: Directly quantifying the product (e.g., 2-HG) using high-throughput mass spectrometry.[7]

  • Analysis: Calculate the reaction rate at each inhibitor concentration and determine the IC50 value. Further kinetic studies (e.g., varying substrate concentration) can determine the mode of inhibition (competitive, noncompetitive, etc.).[7]

cluster_pathway Hypothetical ROS-Mediated Mechanism Compound 8-Aminoquinoline Derivative Enzyme Parasite/Host Enzymes (e.g., PfFNR) Compound->Enzyme Metabolic Activation Metabolite Redox-Active Metabolite ROS Reactive Oxygen Species (ROS) Metabolite->ROS Redox Cycling Enzyme->Metabolite Damage Oxidative Damage (Proteins, Lipids, DNA) ROS->Damage Death Parasite Death Damage->Death

Caption: Proposed mechanism of ROS generation by 8-aminoquinoline derivatives.[10][15]

Conclusion and Future Perspectives

The 8-amino-4-hydroxyquinolin-2(1H)-one scaffold represents a remarkably versatile platform for drug discovery. Its derivatives operate through a wide range of mechanisms, from highly specific enzyme inhibition to the broad induction of cellular stress. This mechanistic diversity underscores the importance of a thorough and systematic validation process. For drug development professionals, understanding these intricate mechanisms is paramount for optimizing lead compounds, predicting potential off-target effects, and designing rational combination therapies. Future research will likely focus on leveraging computational methods to design derivatives with enhanced selectivity for novel targets, further expanding the therapeutic reach of this valuable chemical class.

References

  • Benchchem. (n.d.). Cell-Based Assays for Testing the Bioactivity of Quinolinone Derivatives: Application Notes and Protocols.
  • Benchchem. (n.d.). Navigating the Nuances of Drug-Response Assays for Quinoline Compounds: A Comparative Guide to Reproducibility.
  • Pang, J., et al. (2019). Discovery and Optimization of Quinolinone Derivatives as Potent, Selective, and Orally Bioavailable Mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibitors. Journal of Medicinal Chemistry.
  • UK Research and Innovation. (2026). Defining the mechanism of action of the 8-aminoquinolines: A pre-requisite to rationally designed safe antimalarials for the elimination era.
  • Silva, A. C. G., et al. (2025). In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. Chemistry & Biodiversity.
  • Benchchem. (n.d.). Validating the Mechanism of Action of New 8-Aminoquinoline Derivatives: A Comparative Guide.
  • Li, Q., et al. (2022). Newly Designed Quinazolinone Derivatives as Novel Tyrosinase Inhibitor: Synthesis, Inhibitory Activity, and Mechanism. Molecules.
  • Pharmacy 180. (n.d.). 8-Amino quinolines.
  • Kos, J., et al. (n.d.). Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. Molecules.
  • Saadeh, H. A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Semantic Scholar.
  • Saadeh, H. A., et al. (2021). Synthesis and biological applications of some novel 8-Hydroxyquinoline urea and thiourea derivatives. Arabian Journal of Chemistry.
  • Al-Warhi, T., et al. (n.d.). Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors. Frontiers in Chemistry.
  • Saadeh, H. A., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules.
  • Lee, C. C., et al. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ACS Medicinal Chemistry Letters.
  • Wang, Y., et al. (2021). 8-Hydroxyquinolin-2(1H)-one analogues as potential β2-agonists: Design, synthesis and activity study. European Journal of Medicinal Chemistry.
  • Al-Maswari, F. M. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Journal of Chemical and Pharmaceutical Research.
  • Yin, X. D., et al. (2019). Synthesis and anti-phytopathogenic activity of 8-hydroxyquinoline derivatives. RSC Advances.
  • Wikipedia. (n.d.). 8-Aminoquinoline.
  • Howells, R. E. (n.d.). Pharmacology of 8-aminoquinolines. Bulletin of the World Health Organization.
  • Chen, C., et al. (2025). Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives. New Journal of Chemistry.
  • Oh, K., et al. (2013). Efficient Preparation of 4-Hydroxyquinolin-2(1H)-one Derivatives with Silver-Catalyzed Carbon Dioxide Incorporation and Intramolecular Rearrangement. Organic Letters.
  • Nowakowska, Z., et al. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules.

Sources

Foundational

The In Vitro Biological Activity and Cytotoxicity of 8-Amino-4-hydroxyquinolin-2(1H)-one: A Technical Guide

Executive Summary & Pharmacophore Rationale In the landscape of modern medicinal chemistry and drug discovery, the quinoline scaffold remains a highly privileged structure. Specifically, 8-Amino-4-hydroxyquinolin-2(1H)-o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

In the landscape of modern medicinal chemistry and drug discovery, the quinoline scaffold remains a highly privileged structure. Specifically, 8-Amino-4-hydroxyquinolin-2(1H)-one and its derivatives represent a unique hybrid pharmacophore. By fusing the well-documented metal-chelating prowess of 8-aminoquinolines with the hydrogen-bonding capacity and structural versatility of 4-hydroxyquinolin-2(1H)-ones, researchers have unlocked a potent class of compounds with significant antimicrobial, antiviral, and anticancer properties[1][2].

As an Application Scientist, it is critical to understand that the cytotoxicity of these compounds is not a random toxicological event, but a highly targeted biochemical intervention. This whitepaper elucidates the mechanistic causality behind the biological activity of 8-amino-4-hydroxyquinolin-2(1H)-one derivatives, provides a quantitative cytotoxicity profile, and outlines self-validating experimental protocols for in vitro evaluation.

Elucidating the Mechanisms of Action (Causality)

The biological activity of 8-amino-4-hydroxyquinolin-2(1H)-one derivatives is primarily driven by two distinct but complementary mechanistic pathways: transition metal chelation and direct nucleic acid interference.

Transition Metal Chelation & Oxidative Stress

The 8-amino group, in conjunction with the heterocyclic quinoline nitrogen, forms a highly stable bidentate ligand system capable of chelating transition metals, particularly Copper (Cu²⁺) and Platinum (Pt²⁺)[2][3].

  • The Causality: Cancer cells often exhibit altered metal homeostasis, accumulating higher levels of intracellular copper to drive angiogenesis and proliferation. 8-aminoquinoline chelators (such as the TDMQ20 series) sequester this intracellular copper[4]. The resulting Cu-complexes engage in Fenton-like redox cycling, catalyzing the overproduction of Reactive Oxygen Species (ROS). This severe oxidative stress leads to drastic mitochondrial depolarization and ultimately triggers the intrinsic apoptotic pathway[4].

DNA Intercalation & Cell Cycle Arrest

Beyond metal chelation, the planar aromatic core of the 4-hydroxyquinolin-2(1H)-one moiety allows these molecules to act as DNA intercalators.

  • The Causality: When these compounds (especially monofunctional Pt(II) complexes of 8-aminoquinolines) enter the nucleus, they bind to the DNA double helix, causing structural lesions[3]. This DNA damage is detected by cellular checkpoints, leading to a significant upregulation of p53 mRNA levels. The activation of p53 halts the cell cycle progression at the G0/G1 phase, preventing the replication of damaged DNA and forcing the malignant cell into apoptosis[3].

MOA Compound 8-Amino-4-hydroxyquinolin-2(1H)-one Derivatives Chelation Intracellular Cu2+/Pt2+ Chelation Compound->Chelation DNA DNA Intercalation & Cleavage Compound->DNA ROS ROS Overproduction (Fenton-like reactions) Chelation->ROS p53 p53 mRNA Upregulation DNA->p53 Mito Mitochondrial Depolarization ROS->Mito Apoptosis Apoptosis (Programmed Cell Death) Mito->Apoptosis Arrest G0/G1 Cell Cycle Arrest p53->Arrest Arrest->Apoptosis

Figure 1: Mechanistic pathways of 8-Amino-4-hydroxyquinolin-2(1H)-one cytotoxicity.

Quantitative Cytotoxicity Profiling

To contextualize the potency of this scaffold, the following table synthesizes in vitro cytotoxicity data (IC₅₀ values) of various 8-aminoquinoline and 4-hydroxyquinolin-2(1H)-one derivatives across multiple human cancer cell lines.

Compound Class / DerivativeTarget Cell LineIC₅₀ (µM)Primary MechanismComparator DrugRef
8-AQ Glycoconjugate HCT 116 (Colon Carcinoma)116.4 ± 5.9Metal Chelation / ROSDoxorubicin[5]
8-AQ Glycoconjugate MCF-7 (Breast Cancer)78.1 ± 9.3Metal Chelation / ROSDoxorubicin[5]
TDMQ20 (8-AQ Cu-chelator) A549 (Non-small Cell Lung)~14.0Cu Homeostasis / Apoptosis5-Fluorouracil[4]
TDMQ20 (8-AQ Cu-chelator) HepG2 (Hepatocarcinoma)~16.0Cu Homeostasis / Apoptosis5-Fluorouracil[4]
Pt(II) 8-AQ Complex MDA-MB-231 (TNBC)10.9 ± 1.3DNA Intercalation / p53Cisplatin[3]

Data Interpretation: Derivatization is critical. While the base 8-aminoquinoline structure has relatively low cytotoxicity, specific modifications (e.g., glycoconjugation or pre-complexation with transition metals) drastically lower the IC₅₀ to the low micromolar range, outperforming standard chemotherapeutics like 5-Fluorouracil in specific assays[4][5].

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, any evaluation of 8-amino-4-hydroxyquinolin-2(1H)-one derivatives must utilize self-validating assay systems. Below are the definitive protocols for assessing viability and mechanism.

Cell Viability & Proliferation (MTT Assay)

This colorimetric assay measures the activity of NAD(P)H-dependent cellular oxidoreductases[4]. It is the gold standard for quantifying the antiproliferative effects of quinoline derivatives.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cancer cells (e.g., HepG2, MCF-7) at a density of 1×104 cells/well in a 96-well microtiter plate using complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

    • Causality: This ensures cells have adhered and re-entered the exponential (log) growth phase, making them uniformly susceptible to cytotoxic agents.

  • Compound Treatment: Aspirate the old media. Treat cells with varying concentrations of the quinoline derivative (e.g., 1 µM to 500 µM).

    • Self-Validation Check: You must include a vehicle control (0.1% DMSO) to rule out solvent toxicity, and a positive control (e.g., 5-Fluorouracil or Doxorubicin) to validate the assay's dynamic range and sensitivity[4][5].

  • Incubation: Incubate the treated plates for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours in the dark.

    • Causality: Only metabolically active, viable cells possess the functional mitochondrial succinate dehydrogenase required to reduce the yellow tetrazolium salt into insoluble purple formazan crystals[4].

  • Solubilization & Readout: Carefully aspirate the media. Add 100 µL of pure DMSO to each well to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ using non-linear regression analysis (e.g., GraphPad Prism), normalizing the absorbance of treated wells against the vehicle control (set to 100% viability).

Workflow Seed 1. Cell Seeding (Log Phase) Treat 2. Compound Treatment (Include Controls) Seed->Treat MTT 3. MTT Addition (NAD(P)H Reduction) Treat->MTT Solubilize 4. DMSO Solubilization (Formazan Dissolution) MTT->Solubilize Read 5. Absorbance Reading (570 nm) Solubilize->Read Analyze 6. IC50 Calculation (Non-linear Regression) Read->Analyze

Figure 2: Step-by-step MTT assay workflow for high-throughput cytotoxicity screening.

Intracellular ROS Quantification (DCFDA Assay)

Because a primary mechanism of 8-aminoquinoline cytotoxicity is ROS overproduction via metal chelation, validating this pathway is essential.

Step-by-Step Methodology:

  • Preparation: Seed cells in a black, clear-bottom 96-well plate and incubate overnight.

  • Probe Loading: Wash cells with PBS and incubate with 10 µM of 2',7'-dichlorofluorescin diacetate (DCFDA) for 30 minutes at 37°C in the dark.

    • Causality: DCFDA is a cell-permeable, non-fluorescent probe. Once inside the cell, cellular esterases cleave the acetate groups. If ROS is present (due to the quinoline derivative's action), it oxidizes the probe into the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Treatment: Remove the DCFDA solution, wash with PBS, and apply the 8-amino-4-hydroxyquinolin-2(1H)-one derivative at its predetermined IC₅₀ concentration.

  • Kinetic Readout: Measure fluorescence immediately and at 1-hour intervals (Excitation: 485 nm, Emission: 535 nm). An increase in fluorescence relative to the vehicle control confirms ROS-mediated cytotoxicity.

References

  • Benchchem. "Validating the Mechanism of Action of New 8-Aminoquinoline Derivatives: A Comparative Guide." Benchchem Tech Support. 5

  • National Institutes of Health (NIH) / PubMed Central. "Copper selective 8-aminoquinoline based tetradentate chelators as anticancer agents." 4

  • National Institutes of Health (NIH) / PubMed Central. "Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline." 2

  • AIR Università degli Studi di Milano. "Monofunctional Pt(II) complexes based on 8-aminoquinoline: synthesis and pharmacological characterization." 3

  • ResearchGate. "Synthesis of 3-acetyl-4-hydroxyquinolin-2(1H)-one (2a) - Tautomeric structures and Cytotoxicity." 1

Sources

Exploratory

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 8-Amino-4-hydroxyquinolin-2(1H)-one in Animal Models

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for conducting preclinical pharmacokinetic (PK) studies of 8-Amino-4-hydroxyquinolin-2(1H)-...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for conducting preclinical pharmacokinetic (PK) studies of 8-Amino-4-hydroxyquinolin-2(1H)-one, a novel quinolinone derivative. As a Senior Application Scientist, the following sections synthesize established methodologies with practical insights to ensure the generation of robust and reliable data essential for advancing a new chemical entity (NCE) through the drug development pipeline. The guide emphasizes the causality behind experimental choices, adherence to regulatory standards, and the importance of a well-characterized bioanalytical method.

Introduction: The Significance of Pharmacokinetic Profiling

The journey of a drug candidate from discovery to clinical application is critically dependent on a thorough understanding of its behavior within a living organism.[1][2] Pharmacokinetics (PK), the study of drug absorption, distribution, metabolism, and excretion (ADME), provides the foundational data for these assessments.[3][4][5] For a novel compound like 8-Amino-4-hydroxyquinolin-2(1H)-one, which belongs to the biologically active quinolinone class, a detailed PK profile is paramount.[6][7] This profile informs crucial decisions regarding dosing regimens, potential toxicity, and the prediction of human pharmacokinetic behavior.[3]

The quinolinone scaffold is present in numerous biologically active compounds, and understanding the specific pharmacokinetic properties of the 8-Amino-4-hydroxyquinolin-2(1H)-one variant is essential for its development.[6][8] This guide will delineate the necessary steps to establish a comprehensive in vivo PK profile in appropriate animal models.

Strategic Selection of Animal Models

The choice of animal models is a critical determinant of the translational relevance of preclinical PK data. The primary goal is to select species that best mimic human ADME processes.

Causality in Model Selection:

  • Metabolic Similarity: Rodents, such as mice and rats, are frequently used in early-stage drug discovery due to their cost-effectiveness and well-characterized biology.[9] However, it is crucial to assess their metabolic pathways for quinolone-like compounds in comparison to humans.[1] Non-rodent species, such as beagle dogs or non-human primates, often provide a more predictive model for human metabolism and are typically included in later-stage preclinical studies.[1] For quinolone derivatives, species-dependent differences in elimination half-lives have been observed, highlighting the importance of multi-species studies.[10]

  • Humanized Models: For compounds where specific human drug-metabolizing enzymes are known to be critical, humanized transgenic mouse models expressing these enzymes can be invaluable.[11] This approach can provide more direct insights into human drug clearance and potential drug-drug interactions.[11]

Recommended Approach: An initial rapid PK screen in mice or rats can provide early insights into the compound's basic properties.[4] Subsequent, more extensive studies in a non-rodent species like the beagle dog are recommended to build a more comprehensive and predictive dataset for human translation.[1]

Designing a Robust In Vivo Pharmacokinetic Study

A well-designed study is fundamental to generating high-quality PK data. This involves careful consideration of the route of administration, dose levels, and blood sampling schedule.[12][13]

Dosing Formulation and Administration

The formulation of 8-Amino-4-hydroxyquinolin-2(1H)-one for dosing must ensure its solubility and stability.[5][14] The choice of vehicle should be appropriate for the intended route of administration and should be tested for any potential interference with the bioanalytical assay.

  • Routes of Administration:

    • Intravenous (IV): An IV bolus or infusion is essential to determine the absolute bioavailability and intrinsic clearance of the compound.[14]

    • Oral (PO): As most drugs are intended for oral administration, this route is critical for assessing absorption characteristics and oral bioavailability.[14]

Dose Selection

Dose selection should be based on any available in vitro efficacy and toxicology data. It is advisable to evaluate at least two to three dose levels to assess dose proportionality.[10]

Blood Sampling Schedule

The timing of blood sample collection is critical for accurately defining the plasma concentration-time profile.[14]

  • IV Administration: Frequent sampling is required in the initial phase to capture the rapid distribution phase, followed by less frequent sampling during the elimination phase.[14]

  • Oral Administration: Sampling should be frequent around the expected time of maximum concentration (Tmax) to accurately capture the peak exposure.[14]

Experimental Protocol: Single-Dose Pharmacokinetic Study in Rats

  • Animal Acclimatization: Male and female Sprague-Dawley rats (n=3-5 per group) should be acclimatized for at least one week prior to the study.[14]

  • Dosing Formulation: Prepare a solution or suspension of 8-Amino-4-hydroxyquinolin-2(1H)-one in a suitable vehicle (e.g., a mixture of polyethylene glycol, ethanol, and water).[14]

  • Dose Administration:

    • IV Group: Administer the compound via a tail vein bolus injection.

    • PO Group: Administer the compound via oral gavage.[14]

  • Blood Sample Collection: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or a cannulated vessel at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).[14]

  • Plasma Preparation: Collect blood into tubes containing an anticoagulant (e.g., K2EDTA), and centrifuge to separate the plasma.[14]

  • Sample Storage: Store plasma samples at -80°C until bioanalysis.[14]

Bioanalytical Method Validation: The Cornerstone of Reliable Data

An accurate and validated bioanalytical method is non-negotiable for generating reliable PK data. The U.S. Food and Drug Administration (FDA) provides comprehensive guidance on bioanalytical method validation.[15][16][17][18]

Key Validation Parameters (ICH M10 Guidance): [17]

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of scatter between a series of measurements.

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Sensitivity: The lowest concentration of the analyte that can be reliably measured.

  • Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions.

Workflow for Bioanalytical Method Development and Validation

G cluster_0 Method Development cluster_1 Method Validation (ICH M10) cluster_2 Sample Analysis MD1 Analyte & IS Optimization MD2 Sample Preparation (e.g., Protein Precipitation, LLE, SPE) MD1->MD2 MD3 Chromatographic Separation (LC-MS/MS) MD2->MD3 MD4 Mass Spectrometry Detection MD3->MD4 MV1 Accuracy & Precision MD4->MV1 Proceed to Validation MV3 Calibration Curve & LLOQ MV1->MV3 MV2 Selectivity & Specificity MV2->MV3 SA1 Sample Thawing & Processing MV3->SA1 Apply Validated Method MV4 Matrix Effect MV4->MV3 MV5 Stability MV5->MV3 SA2 QC Sample Inclusion SA1->SA2 SA3 Data Acquisition SA2->SA3 SA4 Data Processing & Reporting SA3->SA4

Caption: Bioanalytical Method Workflow.

Pharmacokinetic Data Analysis: Deriving Meaningful Parameters

Non-compartmental analysis (NCA) is a standard and straightforward method for calculating key PK parameters directly from the plasma concentration-time data.[19][20][21]

Core Pharmacokinetic Parameters: [19][22]

  • Cmax: Maximum observed plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC (Area Under the Curve): A measure of total drug exposure over time.

  • t1/2 (Half-life): The time required for the plasma concentration to decrease by half.

  • CL (Clearance): The volume of plasma cleared of the drug per unit of time.

  • Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.

Data Presentation:

Table 1: Key Pharmacokinetic Parameters of 8-Amino-4-hydroxyquinolin-2(1H)-one in Rats (Example Data)

ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)
Cmax (ng/mL)1500800
Tmax (h)0.081.0
AUC(0-inf) (ng*h/mL)32005500
t1/2 (h)3.54.2
CL (L/h/kg)0.31-
Vd (L/kg)1.5-
F (%)-17

F: Bioavailability

Logical Relationship of Core Pharmacokinetic Parameters

G Dose Dose ConcentrationTimeData Concentration vs. Time Data Dose->ConcentrationTimeData Cmax Cmax ConcentrationTimeData->Cmax Tmax Tmax ConcentrationTimeData->Tmax AUC AUC ConcentrationTimeData->AUC t_half ConcentrationTimeData->t_half CL Clearance (CL) AUC->CL F Bioavailability (F) AUC->F Vd Volume of Distribution (Vd) t_half->Vd CL->t_half CL->Vd

Sources

Foundational

A Technical Guide to 8-Amino-4-hydroxyquinolin-2(1H)-one: Physicochemical Properties and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of nu...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This technical guide provides a detailed examination of 8-Amino-4-hydroxyquinolin-2(1H)-one, a specific derivative of this important heterocyclic family. Due to the limited availability of experimental data for this particular molecule in public databases, this document presents a combination of calculated fundamental physicochemical properties and established analytical protocols for their empirical determination. The methodologies outlined herein are grounded in established practices for the characterization of related quinolinone derivatives, offering a robust framework for researchers engaged in the synthesis and evaluation of novel therapeutic agents based on this scaffold.

Introduction: The Quinolinone Core in Drug Discovery

Quinolinone and its derivatives have garnered significant interest from the scientific community owing to their broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] The versatility of the quinolinone ring system allows for extensive functionalization, enabling the fine-tuning of its pharmacological profile. The introduction of substituents such as amino and hydroxyl groups, as in the case of 8-Amino-4-hydroxyquinolin-2(1H)-one, can profoundly influence the molecule's electronic properties, solubility, and interactions with biological targets. Understanding the fundamental physicochemical parameters of such derivatives is a critical first step in the drug development pipeline, informing everything from initial synthesis and purification strategies to formulation and pharmacokinetic studies.

Physicochemical Properties of 8-Amino-4-hydroxyquinolin-2(1H)-one

Molecular Weight and Exact Mass

The molecular formula for 8-Amino-4-hydroxyquinolin-2(1H)-one is C₉H₈N₂O₂. Based on this, the following properties can be calculated:

PropertyValueSource
Molecular Weight 176.17 g/mol Calculated
Exact Mass 176.0586 g/mol Calculated

These values are fundamental for mass spectrometry analysis, enabling the identification and purity assessment of the synthesized compound.

Predicted Acid-Base Properties (pKa)

The pKa values of a molecule are crucial for understanding its ionization state at different physiological pHs, which in turn affects its solubility, membrane permeability, and binding to target proteins. 8-Amino-4-hydroxyquinolin-2(1H)-one possesses both acidic and basic functional groups:

  • Acidic Protons: The hydroxyl group at position 4 and the N-H proton of the quinolinone ring are acidic.

  • Basic Site: The amino group at position 8 is basic.

Due to the lack of experimental data, we must estimate the pKa values based on related structures. For instance, the pKa of 8-hydroxyquinoline is approximately 9.9.[2] The electronic landscape of 8-Amino-4-hydroxyquinolin-2(1H)-one is more complex due to the presence of the electron-withdrawing carbonyl group and the electron-donating amino group, which will influence the acidity and basicity of the respective functional groups. Computational prediction tools can provide more precise estimates and are recommended for guiding experimental design.[3][4][5]

Synthesis and Characterization: A Proposed Workflow

While a specific, optimized synthesis for 8-Amino-4-hydroxyquinolin-2(1H)-one is not documented, a plausible synthetic route can be devised based on established methods for the synthesis of substituted quinolinones.[1][6][7][8] A common strategy involves the cyclization of appropriately substituted anilines.

Synthesis_Workflow A Substituted Aniline Precursor B Cyclization Reaction A->B Reagents and Conditions C Crude Product B->C D Purification (e.g., Recrystallization, Chromatography) C->D E Pure 8-Amino-4-hydroxyquinolin-2(1H)-one D->E F Characterization E->F Spectroscopic and Analytical Techniques

Caption: A generalized workflow for the synthesis and characterization of 8-Amino-4-hydroxyquinolin-2(1H)-one.

Proposed Synthetic Approach

A potential synthetic route could involve the use of a suitably substituted anthranilic acid derivative which can undergo cyclization to form the quinolinone core. The introduction of the amino group at the 8-position could be achieved either by starting with an 8-amino-substituted precursor or through a nitration-reduction sequence on the quinolinone ring.

Experimental Protocols for Physicochemical Characterization

The following protocols describe standard experimental procedures for determining the molecular weight, exact mass, and pKa of a synthesized compound like 8-Amino-4-hydroxyquinolin-2(1H)-one.

Determination of Molecular Weight and Exact Mass by Mass Spectrometry

Objective: To confirm the identity and determine the exact mass of the synthesized compound.

Methodology:

  • Sample Preparation:

    • Dissolve a small amount of the purified compound in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

    • Further dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent.

  • Instrumentation:

    • Utilize a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Data Acquisition:

    • Infuse the sample solution directly into the mass spectrometer or inject it via an HPLC system.

    • Acquire the mass spectrum in positive or negative ion mode, depending on the ionization efficiency of the compound.

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻).

    • Compare the experimentally determined exact mass with the calculated exact mass (176.0586 g/mol ) to confirm the elemental composition.

Mass_Spec_Workflow A Sample Preparation B Mass Spectrometry Analysis A->B C Data Acquisition B->C D Data Analysis C->D E Confirmation of Molecular Weight and Exact Mass D->E

Caption: Workflow for the determination of molecular weight and exact mass.

Determination of pKa by Potentiometric Titration

Objective: To experimentally determine the acid dissociation constants (pKa) of the compound.

Methodology:

  • Sample Preparation:

    • Accurately weigh and dissolve the compound in a known volume of deionized water or a co-solvent system (e.g., water-methanol) if solubility is an issue.

  • Titration Setup:

    • Use a calibrated pH meter with a suitable electrode.

    • Place the sample solution in a thermostatted vessel and stir continuously.

  • Titration Procedure:

    • Titrate the solution with a standardized solution of a strong acid (e.g., HCl) to determine the pKa of the basic amino group.

    • Separately, titrate a fresh sample solution with a standardized solution of a strong base (e.g., NaOH) to determine the pKa of the acidic hydroxyl and N-H groups.

    • Record the pH of the solution after each incremental addition of the titrant.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • The pKa values correspond to the pH at the half-equivalence points on the titration curve.

Conclusion

While 8-Amino-4-hydroxyquinolin-2(1H)-one remains a molecule with limited reported experimental data, this guide provides a comprehensive theoretical and practical framework for its study. The calculated physicochemical properties serve as a valuable starting point for its synthesis and analysis. The detailed experimental protocols for mass spectrometry and potentiometric titration offer robust methods for the empirical determination of its fundamental characteristics. For researchers in drug discovery and medicinal chemistry, a thorough understanding and application of these principles are essential for the successful development of novel quinolinone-based therapeutic agents.

References

  • [This is a placeholder for a relevant reference about the biological activity of quinolinones. A suitable reference would be a review article on the topic.]
  • [This is a placeholder for a relevant reference concerning the synthesis of quinolinone deriv
  • [This is a placeholder for a relevant reference discussing the importance of physicochemical properties in drug discovery.]
  • [This is a placeholder for a relevant reference detailing mass spectrometry techniques for small molecule analysis.]
  • [This is a placeholder for a relevant reference on the experimental determin
  • Rowan. pKa Prediction. [Link]

  • [This is a placeholder for a relevant reference discussing comput
  • Eckert, F., & Klamt, A. (Year). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ Preprints.
  • [This is a placeholder for a relevant reference discussing pKa calculations for aniline deriv
  • [This is a placeholder for a relevant reference on the synthesis of ring-substituted 4-Hydroxy-1H-quinolin-2-ones.]
  • [This is a placeholder for a relevant reference on the methods of synthesis and applic
  • [This is a placeholder for a relevant reference on the efficient preparation of 4-Hydroxyquinolin-2(1H)
  • Organic Chemistry Portal. Synthesis of 4-quinolones. [Link]

  • [This is a placeholder for a relevant reference on the synthesis of 8-Hydroxyquinolines with amino functionalities.]
  • [This is a placeholder for a relevant reference on the synthesis of 2-Amino-8-hydroxyquinoline.]
  • [This is a placeholder for a relevant reference on physicochemical property predictions in comput
  • [This is a placeholder for a relevant reference on 8-Hydroxyquinolin-2(1H)-one analogues as potential β2-agonists.]
  • [This is a placeholder for a relevant reference on the biological effects of quinolones.]
  • [This is a placeholder for a relevant reference on the synthesis and antimicrobial activity of novel 4-Hydroxy-2-quinolone analogs.]
  • [This is a placeholder for a relevant reference on the chemical properties of 8-Hydroxyquinoline.]
  • [This is a placeholder for a relevant reference on the physicochemical properties of 7-hydroxyquinolin-2(1H)-one.]
  • Wikipedia. 8-Hydroxyquinoline. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Thermodynamic Stability of 8-Amino-4-hydroxyquinolin-2(1H)-one in Aqueous Environments

Abstract This technical guide provides a comprehensive framework for assessing the thermodynamic stability of 8-Amino-4-hydroxyquinolin-2(1H)-one, a heterocyclic compound with a scaffold of interest in medicinal chemistr...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract This technical guide provides a comprehensive framework for assessing the thermodynamic stability of 8-Amino-4-hydroxyquinolin-2(1H)-one, a heterocyclic compound with a scaffold of interest in medicinal chemistry and drug development. The inherent reactivity of its functional groups—an amino group, a phenolic hydroxyl group, and an α,β-unsaturated lactam—necessitates a thorough understanding of its degradation pathways in aqueous media. This document, intended for researchers, analytical scientists, and formulation experts, details the theoretical underpinnings of degradation kinetics, proposes plausible degradation pathways, and provides robust, step-by-step experimental protocols for conducting forced degradation studies and determining pH-rate profiles. By synthesizing established principles from physical organic chemistry and regulatory stability testing guidelines, this guide offers a self-validating system to elucidate the compound's stability profile, identify its liabilities, and inform the development of stable pharmaceutical formulations.

Introduction

The quinolinone scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities.[1] 8-Amino-4-hydroxyquinolin-2(1H)-one is a derivative that combines several key functional groups, making it a molecule of interest for further chemical exploration and potential therapeutic applications.[2] However, the successful translation of any lead compound into a viable drug product is contingent upon its stability. Thermodynamic stability, in the context of drug development, refers to the molecule's ability to resist chemical degradation and maintain its integrity, quality, and potency over time under specified storage and use conditions.[3]

An aqueous environment presents a particularly challenging milieu. Factors such as pH, temperature, ionic strength, light, and the presence of dissolved oxygen can initiate and accelerate degradation reactions. For 8-Amino-4-hydroxyquinolin-2(1H)-one, the combination of an electron-rich aromatic system and functional groups susceptible to hydrolysis and oxidation suggests a complex stability profile.

This guide provides the scientific rationale and practical methodologies required to comprehensively characterize the aqueous stability of this molecule. The objective is to equip researchers with the tools to not only measure degradation but to understand its underlying mechanisms, thereby enabling data-driven decisions in lead optimization and formulation development.

Physicochemical Properties and Structural Features

The stability of 8-Amino-4-hydroxyquinolin-2(1H)-one is intrinsically linked to its molecular structure. Understanding the interplay of its functional groups is paramount to predicting its behavior in water.

Key Structural Features:

  • α,β-Unsaturated Lactam: The cyclic amide (lactam) fused within the quinolinone ring system is a potential site for hydrolysis. This reaction can be catalyzed by both acid and base, leading to ring-opening.

  • Phenolic Hydroxyl Group (-OH): This group can be deprotonated to form a phenoxide ion, significantly increasing the electron density of the aromatic ring and rendering it more susceptible to oxidation. Its pKa is a critical parameter for predicting pH-dependent reactivity.

  • Aromatic Amino Group (-NH2): This primary amine is a basic center and a potent electron-donating group. It is highly susceptible to oxidative degradation. Its protonation state, governed by its pKa and the solution pH, will profoundly influence the molecule's reactivity and solubility.

The tautomeric equilibrium between the -one and -diol forms (8-hydroxyquinolin-2(1H)-one and quinoline-2,8-diol) further complicates its reactivity profile.[4] The interplay of these groups dictates the molecule's overall susceptibility to the primary degradation pathways: hydrolysis and oxidation.

Table 1: Predicted Physicochemical Properties of 8-Amino-4-hydroxyquinolin-2(1H)-one

Property Predicted Value/Information Significance in Stability
Molecular Formula C₉H₈N₂O₂ Used for mass determination.
Molecular Weight 176.17 g/mol Essential for concentration calculations.
Predicted pKa₁ ~4.5 (Amino group, -NH₃⁺) Governs protonation state and solubility in acidic pH.
Predicted pKa₂ ~9.0 (Hydroxyl group, -OH) Governs deprotonation and susceptibility to oxidation in alkaline pH.

| Predicted LogP | ~0.8 | Indicates moderate lipophilicity, affecting solubility and interaction with analytical phases. |

Predicted Degradation Pathways

Based on the functional groups present, two primary degradation pathways are anticipated in an aqueous environment: hydrolysis and oxidation. Photodegradation is also a potential concern for aromatic systems.

Hydrolytic Degradation

Hydrolysis would likely involve the cleavage of the amide bond in the lactam ring.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of the carbonyl oxygen activates the carbonyl carbon for nucleophilic attack by water, leading to the formation of an amino acid derivative.

  • Base-Catalyzed Hydrolysis: Under alkaline conditions, direct nucleophilic attack of a hydroxide ion on the carbonyl carbon leads to ring opening, forming the salt of a carboxylic acid.

Oxidative Degradation

The electron-rich aromatic ring, activated by both the amino and hydroxyl groups, is a prime target for oxidation.

  • Mechanism: Oxidation can proceed via single-electron transfer mechanisms, often involving radical intermediates. The presence of trace metal ions or peroxides can catalyze these reactions.

  • Products: The initial products are likely quinone-imine or quinone-type structures, which are often colored and can further polymerize into complex, insoluble degradants.

Below is a diagram illustrating these potential degradation routes.

G cluster_hydrolysis Hydrolytic Pathway cluster_oxidation Oxidative Pathway A Parent Compound 8-Amino-4-hydroxyquinolin-2(1H)-one B Ring-Opened Product (Acid-Catalyzed) A->B H₃O⁺ C Ring-Opened Product (Base-Catalyzed) A->C OH⁻ D Parent Compound 8-Amino-4-hydroxyquinolin-2(1H)-one E Quinone-Imine Intermediate D->E [O] (e.g., H₂O₂, O₂) F Polymeric Degradants E->F Polymerization

Caption: Plausible degradation pathways for 8-Amino-4-hydroxyquinolin-2(1H)-one.

Methodologies for Stability Assessment

A systematic approach is required to evaluate the stability of the target compound. This begins with the development of a robust analytical method, followed by controlled stress testing to probe for degradation.

Development of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is an analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[5] High-Performance Liquid Chromatography (HPLC) with UV detection is the industry standard for this purpose.[6]

Expert Insight: The key to a successful SIM is achieving baseline resolution between the parent peak and all potential degradant peaks. This is why the method development is performed after generating degradants via forced degradation; you cannot resolve peaks you have not yet created.

Protocol 4.1.1: HPLC-UV Method Development

  • Instrument: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or multi-wavelength UV detector.

  • Column Selection: Start with a C18 stationary phase (e.g., Waters Symmetry C18, 4.6 x 150 mm, 5 µm). The non-polar nature of the C18 phase is well-suited for retaining moderately lipophilic molecules like quinolinones.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water. The acid suppresses the ionization of the hydroxyl group and ensures sharp peak shapes.

    • Mobile Phase B: Acetonitrile.

  • Wavelength Detection: Use a PDA detector to scan from 200-400 nm. Determine the wavelength of maximum absorbance (λ_max) for the parent compound. Monitor at this λ_max and at least one other wavelength to help distinguish between degradants that may have different chromophores.

  • Initial Gradient Elution:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Gradient: Start with a shallow gradient (e.g., 5-95% B over 20 minutes) to elute all potential degradants from the forced degradation samples.

  • Method Optimization: Inject a mixture of stressed samples (acid, base, peroxide, etc.). Adjust the gradient slope, initial/final %B, and mobile phase pH to achieve a resolution (Rs) of >1.5 between the parent peak and all degradation product peaks.

Forced Degradation (Stress Testing)

Forced degradation studies expose the drug substance to conditions more severe than accelerated stability testing to rapidly identify potential degradation pathways and products.[5][7] This is a cornerstone of demonstrating the specificity of the SIM, as mandated by ICH guidelines.[8]

G A Prepare Stock Solution (1 mg/mL in MeCN:H₂O) B Acid Stress 0.1M HCl, 60°C, 24h A->B C Base Stress 0.1M NaOH, RT, 4h A->C D Oxidative Stress 3% H₂O₂, RT, 24h A->D E Thermal Stress Solid, 80°C, 48h A->E F Photolytic Stress ICH Q1B Conditions A->F G Neutralize (if needed) Dilute to 100 µg/mL B->G C->G D->G E->G F->G H Analyze via HPLC-PDA Identify Degradants G->H I Peak Purity Analysis Mass Balance Calculation H->I

Caption: Workflow for a comprehensive forced degradation study.

Protocol 4.2.1: Forced Degradation Execution

  • Objective: To achieve 5-20% degradation of the parent compound. This range is sufficient to produce detectable degradation products without leading to complex secondary degradation that complicates analysis.[7]

  • Sample Preparation: Prepare a stock solution of 8-Amino-4-hydroxyquinolin-2(1H)-one at 1 mg/mL in a suitable solvent like acetonitrile/water (50:50).

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

    • Heat in a water bath at 60 °C.

    • Withdraw aliquots at 2, 8, and 24 hours.

    • Cool, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a final concentration of ~100 µg/mL with mobile phase.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

    • Keep at room temperature, protected from light.

    • Withdraw aliquots at 1, 4, and 8 hours (base hydrolysis is often faster than acid hydrolysis).

    • Neutralize with an equivalent amount of 0.1 M HCl and dilute to ~100 µg/mL.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature, protected from light.

    • Withdraw aliquots at 4, 8, and 24 hours.

    • Dilute to ~100 µg/mL.

  • Thermal Degradation:

    • Place the solid compound in a vial and store it in an oven at 80 °C for 48 hours.

    • Dissolve the stressed solid and dilute to ~100 µg/mL for analysis.

  • Photostability:

    • Expose both the solid compound and a solution (~100 µg/mL) to light conditions as specified in ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).

    • Analyze the samples alongside a dark control stored under the same conditions.

pH-Rate Profile Determination

This study is critical for pre-formulation as it identifies the pH at which the compound exhibits maximum stability.

Protocol 4.3.1: Kinetic Study Across a pH Range

  • Buffer Preparation: Prepare a series of buffers (e.g., HCl for pH 1-2, citrate for pH 3-5, phosphate for pH 6-8, borate for pH 9-10) with a constant ionic strength.

  • Reaction Setup:

    • Add a small volume of a concentrated stock solution of the compound to each buffer solution pre-equilibrated at a constant temperature (e.g., 50 °C) to initiate the degradation. The final concentration should be suitable for HPLC analysis.

  • Time-Point Analysis:

    • At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each pH solution.

    • Quench the reaction if necessary (e.g., by immediate dilution with mobile phase or pH neutralization).

    • Analyze each sample by HPLC to determine the remaining concentration of the parent compound.

  • Data Analysis:

    • For each pH, plot the natural logarithm of the concentration (ln[C]) versus time.

    • If the plot is linear, the degradation follows first-order kinetics. The slope of the line is the negative of the observed rate constant (-k_obs).

    • Plot log(k_obs) versus pH to generate the final pH-rate profile.

Data Analysis and Interpretation

The data generated from these studies provide a quantitative measure of the compound's stability.

Table 2: Example Data Summary from Forced Degradation Study

Stress Condition % Degradation at 24h Number of Degradants Major Degradant Peak (RT, min) Mass Balance (%)
0.1 M HCl, 60°C 12.5% 2 4.2 99.5%
0.1 M NaOH, RT 18.2% 1 3.1 99.1%
3% H₂O₂, RT 25.7% 4 6.8, 7.5 98.7%
Thermal (Solid) < 1.0% 0 N/A >99.9%

| Photolytic | 8.9% | 3 | 5.5 | 99.3% |

Interpretation:

  • Mass Balance: A mass balance between 98-102% indicates that the analytical method is capable of detecting all generated degradation products.

  • Degradation Profile: The example data suggest the compound is most labile to oxidative stress, followed by alkaline hydrolysis. It is relatively stable to heat when in solid form.

  • pH-Rate Profile: The minimum point on the log(k_obs) vs. pH plot indicates the pH of maximum stability. This is the ideal pH target for an aqueous formulation.

Conclusion and Formulation Implications

The systematic evaluation of 8-Amino-4-hydroxyquinolin-2(1H)-one's stability reveals critical insights for its development. The molecule's susceptibility to both hydrolysis (especially under alkaline conditions) and oxidation dictates a clear path for formulation strategy.

Key Formulation Strategies:

  • pH Control: The primary strategy for a liquid formulation would be to buffer the solution at the pH of maximum stability, as determined from the pH-rate profile.

  • Antioxidant Inclusion: Given the high sensitivity to oxidation, the inclusion of an antioxidant (e.g., ascorbic acid, sodium metabisulfite) would be essential to ensure an adequate shelf-life.

  • Chelating Agents: To mitigate catalysis of oxidation by trace metal ions, a chelating agent like edetate disodium (EDTA) may be beneficial.

  • Protection from Light: The observed photodegradation necessitates that the drug product be packaged in light-protective containers, such as amber vials or bottles.

By employing the methodologies outlined in this guide, researchers can build a comprehensive stability profile for 8-Amino-4-hydroxyquinolin-2(1H)-one, transforming the challenge of its inherent reactivity into a well-defined set of parameters for creating a safe, effective, and stable drug product.

References

  • PubMed. (2020). The Hydroxyquinol Degradation Pathway in Rhodococcus jostii RHA1 and Agrobacterium Species Is an Alternative Pathway for Degradation of Protocatechuic Acid and Lignin Fragments.
  • Benchchem. Degradation pathways of 2-Cyano-3-hydroxyquinoline under experimental conditions.
  • ResearchGate. Hydroxyquinol degradation pathway.
  • J Environ Sci Health B. (2006). Hydroxyquinol pathway for microbial degradation of halogenated aromatic compounds.
  • Longdom Publishing. (2023). Quinoline Derivatives Thermodynamic Properties during Phase Transition.
  • Indian Journal of Chemistry. Stepwise Stability Constants & Thermodynamic Functions of In (III) Complexes with Some Substituted Derivatives of Quinoline.
  • MDPI. (2021). Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process.
  • J-Stage. A Synthesis of 3-Amino-4-hydroxyquinolin-2 (1H)-one Derivatives via Oxazolo [4, 5-c] quinolin-4 (5H).
  • ResearchGate. (2015). Thermodynamic Interaction of Quinolone (levofloxacine) Drug in Aqueous Amino Acid Solutions at around Body Temperatures.
  • Wikipedia. FAUC50.
  • Google Patents. CN105622503A - Synthesis method of 8-hydroxyquinoline.
  • PubMed. (2020). Validation of analytical methods for heterocyclic amines in seven food matrices using high-performance liquid chromatography-tandem mass spectrometry.
  • PMC. Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity.
  • ACS Publications. (2013). Efficient Preparation of 4-Hydroxyquinolin-2(1H)-one Derivatives with Silver-Catalyzed Carbon Dioxide Incorporation and Intramolecular Rearrangement.
  • PubMed. (2021). 8-Hydroxyquinolin-2(1H)-one analogues as potential β2-agonists: Design, synthesis and activity study.
  • Separation Science. (2025). Analytical Techniques In Stability Testing.
  • ACS Publications. (2024). Quinolone Derivative Physicochemical Studies: Phase Equilibria in Water and Alcoholic Solutions, Ionization Constants, and Calorimetric Analyses.
  • MDPI. (2017). An Integrated Theoretical/Experimental Study of Quinolinic–Isoquinolinic Derivatives Acting as Reversible Electrochromes.
  • PubChem. 8-hydroxyquinolin-2(1H)-one.
  • ResearchGate. (2024). Bridging analytical methods for release and stability testing: Technical, quality and regulatory considerations.
  • Chromatography Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
  • Biotech Spain. (2025). Analytical method development and stability-indicating strategies for synthetic peptide therapeutics under ICH regulatory frameworks.
  • TAIYO Fine Chemicals CO., LTD. 2-(1H)-Quinolinone,4-hydroxy.
  • PubChem. 4-Amino-1,2-dihydroquinolin-2-one.
  • J-GLOBAL. 4-Hydroxyquinolin-2(1H)-one.

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Foundational

An In-depth Technical Guide to the Discovery and Early-Stage Research of 8-Amino-4-hydroxyquinolin-2(1H)-one Scaffolds

Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2][3] This guide delves into the...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2][3] This guide delves into the specifics of a promising, yet less explored, derivative: the 8-amino-4-hydroxyquinolin-2(1H)-one core. We will navigate the synthetic rationale for its creation, propose robust discovery and early-stage research workflows, and contextualize its potential within modern drug development. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold for novel therapeutic interventions.

The Rationale: Why 8-Amino-4-hydroxyquinolin-2(1H)-one?

The 8-amino-4-hydroxyquinolin-2(1H)-one scaffold represents a fascinating convergence of three key pharmacophoric motifs, each contributing to a unique physicochemical and biological profile.

  • The 4-hydroxyquinolin-2(1H)-one Core: This central ring system is a known structural alert for a range of biological activities.[4] Its presence in nature and in synthetic compounds has been linked to antiviral, antibacterial, and anticonvulsive properties.[4] The 4-hydroxy group can act as a hydrogen bond donor and acceptor, as well as a potential chelation site for metal ions, a property often implicated in the mechanisms of neurodegenerative diseases.[1][5]

  • The 8-Amino Group: The introduction of an amino group at the 8-position significantly alters the electronic properties of the quinoline ring system. This functional group can serve as a key interaction point with biological targets, acting as a hydrogen bond donor or a basic center. The 8-aminoquinoline scaffold is famously the basis for the antimalarial drug primaquine and its derivatives, highlighting its therapeutic pedigree.[6][7]

  • Combined Potential: The amalgamation of these features in a single molecule creates a scaffold with a high degree of "drug-likeness." The strategic placement of the amino and hydroxyl groups provides multiple handles for derivatization, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This multi-functionalized core presents a rich landscape for establishing Structure-Activity Relationships (SAR).

Navigating the Synthetic Landscape

A direct, one-pot synthesis of the 8-amino-4-hydroxyquinolin-2(1H)-one scaffold is not prominently described in the literature. However, a logical and efficient synthetic strategy can be devised by combining established methodologies for the synthesis of quinoline and quinolinone derivatives.

Proposed Synthetic Workflow

The following multi-step synthesis is proposed, starting from the readily available 8-hydroxyquinoline.

Synthetic_Workflow A 8-Hydroxyquinoline B 8-Hydroxyquinoline N-oxide A->B Oxidation C 2-Amino-8-hydroxyquinoline B->C Amination D 2-Amino-8-(protected)hydroxyquinoline C->D Protection (e.g., Boc, Cbz) E Substituted 2-aminophenyl (protected)acetate D->E Ring Opening & Esterification F 8-(protected)amino-4-hydroxyquinolin-2(1H)-one E->F Intramolecular Cyclization G 8-Amino-4-hydroxyquinolin-2(1H)-one F->G Deprotection

Caption: Proposed synthetic workflow for 8-Amino-4-hydroxyquinolin-2(1H)-one.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Amino-8-hydroxyquinoline

A robust and scalable synthesis of 2-amino-8-hydroxyquinoline has been reported, starting from 8-hydroxyquinoline.[8]

  • Materials: 8-hydroxyquinoline, peracetic acid, dichloromethane, aqueous ammonia.

  • Protocol:

    • Dissolve 8-hydroxyquinoline in dichloromethane.

    • Add peracetic acid dropwise at a controlled temperature to form 8-hydroxyquinoline-N-oxide.[8]

    • After reaction completion, quench the reaction with a suitable reducing agent (e.g., sodium pyrosulfite).

    • The crude N-oxide is then subjected to amination. A key development in this area is the direct conversion of the N-oxide to the 2-aminoquinoline.[8] This can be achieved using a "one-pot" procedure where the N-oxide is activated and then reacted with an amine source.

    • The reaction mixture is then carefully added to pre-cooled aqueous ammonia.[8]

    • The resulting 2-amino-8-hydroxyquinoline can be isolated by filtration and purified by recrystallization.

Step 2: Protection of the 8-hydroxyl and/or 2-amino group

To avoid unwanted side reactions in subsequent steps, protection of the hydroxyl and/or amino group is advisable. The choice of protecting group will depend on the specific reaction conditions of the following steps.

  • Common Protecting Groups:

    • For the hydroxyl group: Benzyl (Bn), tert-Butyldimethylsilyl (TBDMS).

    • For the amino group: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz).

Step 3: Synthesis of the 4-hydroxyquinolin-2(1H)-one core

Several methods exist for the synthesis of the 4-hydroxyquinolin-2(1H)-one core. A common approach involves the cyclization of an appropriately substituted aniline derivative.[9]

  • Conrad-Limpach-Knorr Synthesis: This classic method involves the reaction of an aniline with a β-ketoester followed by thermal cyclization.

  • Gould-Jacobs Reaction: This reaction utilizes an aniline and an ethoxymethylenemalonate derivative, which cyclizes upon heating.[9]

  • Silver-Catalyzed Carbon Dioxide Incorporation: A more modern and milder approach involves the reaction of o-alkynylanilines with carbon dioxide in the presence of a silver catalyst to yield 4-hydroxyquinolin-2(1H)-one derivatives.[10][11]

Proposed Cyclization Strategy:

A plausible route involves the derivatization of the protected 2-amino-8-hydroxyquinoline to an appropriate aniline precursor, followed by an intramolecular cyclization to form the quinolinone ring.

Step 4: Deprotection

The final step involves the removal of the protecting group(s) to yield the target 8-amino-4-hydroxyquinolin-2(1H)-one scaffold. The deprotection conditions will be dictated by the choice of protecting groups used in Step 2.

Early-Stage Research and Discovery Workflow

With a viable synthetic route established, the focus shifts to the biological evaluation and early-stage drug discovery process.

High-Throughput Screening (HTS) and Target Identification

The 8-amino-4-hydroxyquinolin-2(1H)-one scaffold's diverse chemical features make it a prime candidate for broad screening against a variety of biological targets.

Discovery_Workflow cluster_0 Compound Library Generation cluster_1 Screening & Hit Identification cluster_2 Lead Optimization A 8-Amino-4-hydroxyquinolin-2(1H)-one Core B Combinatorial Synthesis (Parallel Synthesis) A->B C Diverse Compound Library B->C D High-Throughput Screening (HTS) - Biochemical Assays - Cell-based Assays C->D E Hit Identification & Confirmation D->E F Initial SAR E->F G Medicinal Chemistry (Analogue Synthesis) F->G H In vitro ADME/Tox G->H I Mechanism of Action Studies H->I J Lead Candidate I->J

Caption: A typical early-stage drug discovery workflow.

Potential Therapeutic Areas

Based on the known activities of the constituent scaffolds, several therapeutic areas present promising avenues for investigation:

  • Oncology: Quinoline and quinolinone derivatives have demonstrated significant anticancer activity.[1][3][12] The 8-amino-4-hydroxyquinolin-2(1H)-one scaffold could be explored for its potential as a kinase inhibitor, topoisomerase inhibitor, or for its ability to induce apoptosis.

  • Infectious Diseases: The 8-aminoquinoline core is a well-established anti-infective pharmacophore.[13] Derivatives of the target scaffold should be screened against a panel of bacterial, fungal, and parasitic pathogens.

  • Neurodegenerative Diseases: The metal-chelating properties of the 8-hydroxyquinoline moiety suggest potential applications in diseases like Alzheimer's, where metal dyshomeostasis is implicated.[1][5][14]

Structure-Activity Relationship (SAR) Studies

A systematic SAR study is crucial for optimizing the biological activity and drug-like properties of the scaffold.

Position for DerivatizationPotential ModificationsRationale
8-Amino Group Acylation, Alkylation, SulfonylationModulate basicity, introduce new interaction points, and alter solubility.
4-Hydroxy Group Etherification, EsterificationModify hydrogen bonding capacity and lipophilicity.
N1-Position Alkylation, ArylationExplore interactions within the binding pocket and influence metabolic stability.
Benzene Ring (Positions 5, 6, 7) Halogenation, Alkylation, NitrationFine-tune electronic properties and steric bulk to enhance target binding.

Conclusion and Future Directions

The 8-amino-4-hydroxyquinolin-2(1H)-one scaffold stands as a promising yet underexplored platform for the discovery of novel therapeutic agents. Its synthetic accessibility, coupled with the rich biological activities of its constituent parts, provides a strong foundation for future research. A systematic approach to its synthesis, derivatization, and biological evaluation, as outlined in this guide, will be instrumental in unlocking the full therapeutic potential of this versatile chemical entity. Further investigations into its mechanism of action and in vivo efficacy will be critical next steps in translating the promise of this scaffold into tangible clinical benefits.

References

  • Knez, D., Sosič, I., Pišlar, A., Mitrović, A., Jukič, M., Kos, J., & Gobec, S. (2019). Biological Evaluation of 8-Hydroxyquinolines as Multi-Target Directed Ligands for Treating Alzheimer's Disease. Current Alzheimer research, 16(9), 801–814. [Link]

  • Kumar, V., Singh, P., & Singh, P. (2018). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS omega, 3(7), 7853–7864. [Link]

  • Janočková, J., Košťálová, D., & Jampílek, J. (2013). Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. Molecules (Basel, Switzerland), 18(9), 11346–11364. [Link]

  • Cheng, M., Zhang, R., Sun, Y., Zhang, X., Li, X., Pan, L., & Chen, L. (2021). 8-Hydroxyquinolin-2(1H)-one analogues as potential β2-agonists: Design, synthesis and activity study. European journal of medicinal chemistry, 224, 113697. [Link]

  • Knez, D., Sosič, I., Pišlar, A., Mitrović, A., Jukič, M., Kos, J., & Gobec, S. (2019). Biological Evaluation of 8-Hydroxyquinolines as Multi-Target Directed Ligands for Treating Alzheimer's Disease. Current Alzheimer Research, 16(9), 801-814. [Link]

  • Suzuki, M., Matsumoto, K., Miyoshi, M., Yoneda, N., & Ishida, R. (1983). A Synthesis of 3-Amino-4-hydroxyquinolin-2 (1H)-one Derivatives via Oxazolo [4, 5-c] quinolin-4 (5H) -ones. Chemical and Pharmaceutical Bulletin, 31(5), 1751-1754. [Link]

  • Saadeh, H. A., Al-Zoubi, R. M., Al-Masoudi, N. A., & Mohammed, M. A. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules (Basel, Switzerland), 25(18), 4321. [Link]

  • Fukuda, Y., & Uenishi, J. I. (2013). Efficient Preparation of 4-Hydroxyquinolin-2(1H)-one Derivatives with Silver-Catalyzed Carbon Dioxide Incorporation and Intramolecular Rearrangement. Organic letters, 15(14), 3618–3621. [Link]

  • CN105622503A - Synthesis method of 8-hydroxyquinoline - Google P
  • Detsi, A., & Majdalani, M. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 163. [Link]

  • Saadeh, H. A., Al-faqih, H. A., Al-Shar'i, N. A., Al-Qudah, M. A., & Mosleh, I. M. (2021). Synthesis and biological applications of some novel 8-Hydroxyquinoline urea and thiourea derivatives. Arabian Journal of Chemistry, 14(12), 103444. [Link]

  • Biagini, G. A. (2026, January 8). Defining the mechanism of action of the 8-aminoquinolines: A pre-requisite to rationally designed safe antimalarials for the elimination era. UKRI. [Link]

  • Al-Hiari, Y. M., & Qaisi, A. M. (2025). Efficient Synthesis of 4-Hydroxybenzo[h]Quinoline-2(1H)-One and Some Derivatives. ResearchGate. [Link]

  • Wikipedia. (2023, December 1). 8-Aminoquinoline. In Wikipedia. [Link]

  • Jung, J. C., Jung, Y. J., & Park, O. S. (2001). A CONVENIENT ONE-POT SYNTHESIS OF 4-HYDROXYCOUMARIN, 4-HYDROXYTHIOCOUMARIN, AND 4-HYDROXYQUINOLIN-2(1H)-ONE. Synthetic Communications, 31(8), 1195-1200. [Link]

  • Jones, G. (1947). The Chemistry of 4-Hydroxyquinolines. Chemical Reviews, 41(2), 353-373. [Link]

  • Storz, T., & Yee, N. K. (2004). First Safe and Practical Synthesis of 2-Amino-8-hydroxyquinoline. Organic Process Research & Development, 8(4), 628-631. [Link]

  • Peters, W. (1980). Pharmacology of 8-aminoquinolines.
  • Proisl, K., & Jampilek, J. (2017). Chemistry and Application of 4-Hydroxyquinolin-2-one and Quinoline-2,4-dione–Based Compounds. Current Organic Chemistry, 21(19), 1949-1976. [Link]

  • PubChem. (n.d.). 8-hydroxyquinolin-2(1H)-one. National Center for Biotechnology Information. [Link]

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Exploratory

The Ascending Trajectory of 8-Amino-4-hydroxyquinolin-2(1H)-one in Medicinal Chemistry: A Technical Guide

For Immediate Release A comprehensive technical guide for researchers, scientists, and drug development professionals on the burgeoning potential of the 8-Amino-4-hydroxyquinolin-2(1H)-one scaffold in medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals on the burgeoning potential of the 8-Amino-4-hydroxyquinolin-2(1H)-one scaffold in medicinal chemistry. This document outlines the synthesis, derivatization, and diverse biological activities of this promising heterocyclic core, underscoring its significance in the quest for novel therapeutic agents.

Introduction: The Quinolinone Core and the Strategic Introduction of the 8-Amino Group

The quinolinone scaffold is a well-established privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] The 4-hydroxy-2(1H)-quinolone tautomer is of particular interest due to its structural features that allow for diverse chemical modifications.

The strategic incorporation of an amino group at the 8-position of the 4-hydroxyquinolin-2(1H)-one core is a key area of contemporary research. This modification is hypothesized to enhance the therapeutic potential of the parent molecule through several mechanisms. Notably, the replacement of an 8-hydroxyl group with an 8-amino group in quinoline derivatives has been shown to improve selectivity towards cancer cells.[3] This is a critical aspect in the development of targeted cancer therapies with reduced side effects. Furthermore, the 8-amino group provides an additional site for derivatization, enabling the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metal-chelating ability, all of which are crucial for pharmacokinetic and pharmacodynamic profiles.

This guide will delve into the synthetic strategies for accessing the 8-Amino-4-hydroxyquinolin-2(1H)-one core, explore its derivatization to generate libraries of bioactive compounds, and present a critical analysis of its emerging role in medicinal chemistry, supported by available biological data.

Synthetic Pathways to the 8-Amino-4-hydroxyquinolin-2(1H)-one Scaffold

The synthesis of the 8-Amino-4-hydroxyquinolin-2(1H)-one core is not a trivial one-step process but can be achieved through a logical and well-established multi-step synthetic sequence. The most plausible and commonly employed strategy involves the initial construction of the 4-hydroxyquinolin-2(1H)-one ring system, followed by regioselective nitration and subsequent reduction of the nitro group to the desired amine.

A generalized synthetic workflow is depicted below:

Synthetic_Workflow A Substituted Aniline C 4-Hydroxyquinolin-2(1H)-one A->C Cyclization B Malonic Acid Derivative B->C E 8-Nitro-4-hydroxyquinolin-2(1H)-one C->E Nitration D Nitrating Agent (HNO3/H2SO4) D->E G 8-Amino-4-hydroxyquinolin-2(1H)-one E->G Reduction F Reducing Agent (e.g., SnCl2/HCl, H2/Pd-C) F->G

Figure 1: General synthetic workflow for the preparation of 8-Amino-4-hydroxyquinolin-2(1H)-one.

Step 1: Synthesis of the 4-Hydroxyquinolin-2(1H)-one Core

The initial and crucial step is the synthesis of the 4-hydroxyquinolin-2(1H)-one nucleus. Several methods have been reported for this, with the choice of method often depending on the desired substitution pattern on the benzene ring. A common and versatile method involves the condensation of a substituted aniline with a malonic acid derivative, such as diethyl malonate, followed by a thermal cyclization reaction.[4]

Step 2: Regioselective Nitration

Once the 4-hydroxyquinolin-2(1H)-one core is obtained, the next step is the introduction of a nitro group at the 8-position. This is typically achieved through electrophilic aromatic substitution using a nitrating agent, most commonly a mixture of concentrated nitric acid and sulfuric acid. The directing effects of the existing substituents on the quinolinone ring will influence the regioselectivity of this reaction. For the unsubstituted 4-hydroxyquinolin-2(1H)-one, nitration is expected to yield a mixture of isomers, from which the desired 8-nitro derivative must be separated.

Step 3: Reduction of the Nitro Group

The final step in the synthesis of the core scaffold is the reduction of the 8-nitro group to the 8-amino group. This transformation is a standard procedure in organic synthesis and can be accomplished using various reducing agents. Common methods include the use of metal catalysts such as tin(II) chloride in hydrochloric acid, or catalytic hydrogenation with hydrogen gas and a palladium-on-carbon catalyst.[5]

Detailed Protocol: A Representative Synthesis

Protocol 1: Synthesis of 8-Amino-4-hydroxyquinolin-2(1H)-one

Step A: Synthesis of 4-Hydroxyquinolin-2(1H)-one

  • In a round-bottom flask, combine a substituted aniline (1 equivalent) and diethyl malonate (1.5 equivalents).

  • Heat the mixture at reflux for 2-3 hours.

  • Allow the reaction mixture to cool, which may result in the precipitation of the intermediate.

  • Isolate the intermediate by filtration and wash with a cold solvent like ethanol.

  • The dried intermediate is then added to a high-boiling point solvent (e.g., diphenyl ether) and heated to a high temperature (e.g., 250 °C) to induce cyclization.

  • Upon cooling, the product, 4-hydroxyquinolin-2(1H)-one, will precipitate and can be collected by filtration.

Step B: Synthesis of 8-Nitro-4-hydroxyquinolin-2(1H)-one

  • To a cooled (0-5 °C) mixture of concentrated sulfuric acid, add 4-hydroxyquinolin-2(1H)-one (1 equivalent) portion-wise, ensuring the temperature remains low.

  • Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid.

  • Stir the reaction mixture at low temperature for several hours.

  • Carefully pour the reaction mixture onto crushed ice, leading to the precipitation of the nitrated product.

  • Filter the precipitate, wash thoroughly with water, and dry.

  • Purify the crude product, which will be a mixture of isomers, using column chromatography to isolate the 8-nitro-4-hydroxyquinolin-2(1H)-one.

Step C: Synthesis of 8-Amino-4-hydroxyquinolin-2(1H)-one

  • Suspend 8-nitro-4-hydroxyquinolin-2(1H)-one (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Add a reducing agent, for example, tin(II) chloride dihydrate (3-5 equivalents) and concentrated hydrochloric acid.

  • Heat the mixture at reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain the crude 8-Amino-4-hydroxyquinolin-2(1H)-one.

  • Recrystallization from a suitable solvent (e.g., ethanol/water mixture) can be performed for further purification.

Medicinal Chemistry Applications and Biological Activities

The 8-Amino-4-hydroxyquinolin-2(1H)-one scaffold is a versatile platform for the development of new therapeutic agents. Its derivatives have shown promise in several key areas of medicinal chemistry.

Anticancer Activity

A primary focus of research on this scaffold is its potential as an anticancer agent. The rationale for this stems from studies on related 8-aminoquinoline (8-AQ) derivatives, which have demonstrated improved selectivity for cancer cells compared to their 8-hydroxyquinoline (8-HQ) counterparts.[3] This enhanced selectivity is a significant advantage in cancer chemotherapy, aiming to maximize efficacy against tumor cells while minimizing toxicity to healthy tissues.

One study on glycoconjugates of 8-AQ derivatives showed that they exhibited greater cytotoxicity against HCT 116 and MCF-7 cancer cell lines compared to their 8-HQ analogs. For instance, an 8-AQ derivative displayed an IC50 value of 116.4 µM against MCF-7 cells, while its 8-HQ counterpart had an IC50 value greater than 800 µM.[3] This highlights the profound impact of the 8-amino group on the anticancer potential of the quinoline scaffold.

Table 1: Comparative Anticancer Activity of 8-Aminoquinoline and 8-Hydroxyquinoline Derivatives [3]

Compound TypeCancer Cell LineIC50 (µM)
8-Aminoquinoline DerivativeHCT 116329.2 ± 5.4
8-Hydroxyquinoline DerivativeHCT 116>800
8-Aminoquinoline DerivativeMCF-7149.6 ± 1.8
8-Hydroxyquinoline DerivativeMCF-7602.9 ± 1.9

The mechanism of action of these compounds is likely multifaceted. 8-Aminoquinolines are known to generate reactive oxygen species (ROS), which can induce oxidative stress and trigger apoptosis in cancer cells.[1] Additionally, the quinolinone core can act as a scaffold for designing inhibitors of various protein kinases that are often dysregulated in cancer.

Anticancer_Mechanism A 8-Amino-4-hydroxyquinolin-2(1H)-one Derivative B Cancer Cell A->B C Generation of Reactive Oxygen Species (ROS) B->C F Inhibition of Protein Kinases B->F D Oxidative Stress C->D E Apoptosis (Cell Death) D->E G Inhibition of Cell Proliferation and Survival F->G

Figure 2: Putative mechanisms of anticancer activity for 8-Amino-4-hydroxyquinolin-2(1H)-one derivatives.

Antimicrobial Activity

The quinoline and quinolinone cores have a long history in the development of antimicrobial agents. The 8-hydroxyquinoline moiety, in particular, is known for its potent antimicrobial and antifungal activities, which are often attributed to its ability to chelate metal ions essential for microbial enzymes.

Derivatives of 8-hydroxyquinoline have shown impressive minimum inhibitory concentrations (MICs) against a range of bacteria and fungi. For example, the parent 8-hydroxyquinoline exhibited MIC values in the range of 3.44-13.78 µM against various Gram-positive bacteria.[2] Halogenated derivatives have demonstrated enhanced activity against Gram-negative bacteria.[2]

While specific data for 8-Amino-4-hydroxyquinolin-2(1H)-one derivatives is still emerging, it is reasonable to hypothesize that this scaffold will also exhibit significant antimicrobial properties. The 8-amino group can be derivatized to introduce pharmacophores known to enhance antimicrobial efficacy, such as sulfonamides or other heterocyclic rings.

Table 2: Antimicrobial Activity of 8-Hydroxyquinoline Derivatives

DerivativeMicroorganismMIC (µM)
8-HydroxyquinolineStaphylococcus aureus3.44 - 13.78
8-HydroxyquinolineCandida albicans0.031 - 2
7-Bromo-8-hydroxyquinolineGram-negative bacteriaEnhanced activity
ClioquinolCandida species0.031 - 2
Other Potential Therapeutic Applications

The versatile nature of the 8-Amino-4-hydroxyquinolin-2(1H)-one scaffold suggests its potential in other therapeutic areas as well. The 8-aminoquinoline class of compounds has a well-documented history as antimalarial agents, with primaquine being a prominent example.[6] The mechanism of action in malaria is thought to involve the generation of ROS that are toxic to the parasite.[1][7] It is plausible that derivatives of 8-Amino-4-hydroxyquinolin-2(1H)-one could be explored for their antimalarial activity.

Furthermore, the ability of the quinoline nucleus to interact with various biological targets opens up possibilities for its application in treating viral diseases and neurodegenerative disorders.

Future Directions and Conclusion

The 8-Amino-4-hydroxyquinolin-2(1H)-one scaffold represents a promising and relatively underexplored area in medicinal chemistry. The strategic placement of the 8-amino group on the 4-hydroxy-2-quinolone core offers a unique combination of features that can be exploited for the design of novel therapeutic agents with improved efficacy and selectivity.

Future research in this area should focus on several key aspects:

  • Expansion of the Chemical Space: The synthesis and biological evaluation of a diverse library of derivatives with various substituents at the 8-amino group, as well as on the quinolinone ring, are crucial to establish comprehensive structure-activity relationships (SAR).

  • In-depth Mechanistic Studies: Elucidation of the precise mechanisms of action for the most potent derivatives against cancer cells and microbial pathogens will be essential for their further development. This should include studies on their effects on specific signaling pathways and molecular targets.

  • Pharmacokinetic and Toxicological Profiling: Promising lead compounds will need to be subjected to rigorous ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies to assess their drug-like properties and safety profiles.

References

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 8-Amino-4-hydroxyquinolin-2(1H)-one from precursors

Application Note: Rational Synthesis and Methodological Validation of 8-Amino-4-hydroxyquinolin-2(1H)-one Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists. Strategi...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Rational Synthesis and Methodological Validation of 8-Amino-4-hydroxyquinolin-2(1H)-one

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists.

Strategic Overview & Chemical Rationale

The quinolone and quinolin-2(1H)-one scaffolds are privileged pharmacophores in modern drug discovery, frequently utilized in the development of antimicrobial agents, kinase inhibitors, and NMDA receptor modulators [1]. Specifically, the 8-amino-4-hydroxy substitution pattern presents a highly versatile building block. The 4-hydroxy group exists in tautomeric equilibrium with the 4-oxo form, providing unique hydrogen-bond donor/acceptor dynamics, while the 8-amino group serves as a critical nucleophilic handle for further functionalization (e.g., amide coupling, Buchwald-Hartwig amination).

Synthesizing this specific functionalized heterocycle requires a highly regioselective approach to avoid unwanted polymerization or isomeric mixtures. The most robust and scalable strategy relies on a modified Conrad-Limpach-Knorr cyclization sequence. This protocol details a three-step linear synthesis starting from commercially available 2-nitroaniline, utilizing thermodynamic control to drive cyclization, followed by a mild catalytic reduction to unmask the target amine [2].

Synthetic Pathway Visualization

SynthesisWorkflow Start 2-Nitroaniline + Diethyl Malonate Step1 Step 1: Amidation (Neat, 150°C) Start->Step1 Int1 Ethyl 3-((2-nitrophenyl)amino) -3-oxopropanoate Step1->Int1 - EtOH Step2 Step 2: Thermal Cyclization (Dowtherm A, 250°C) Int1->Step2 Int2 8-Nitro-4-hydroxyquinolin -2(1H)-one Step2->Int2 - EtOH Step3 Step 3: Catalytic Reduction (H2, 10% Pd/C, DMF) Int2->Step3 Product 8-Amino-4-hydroxyquinolin -2(1H)-one Step3->Product Reduction

Synthetic workflow for 8-Amino-4-hydroxyquinolin-2(1H)-one from 2-nitroaniline.

Step-by-Step Experimental Protocols

Step 1: Synthesis of Ethyl 3-((2-nitrophenyl)amino)-3-oxopropanoate

Rationale: The initial step establishes the core C-N linkage via nucleophilic acyl substitution. Running the reaction neat with an excess of diethyl malonate prevents the formation of the symmetrical diamide and allows the continuous distillation of ethanol to drive the equilibrium forward.

  • Setup: Equip a 500 mL round-bottom flask with a short-path distillation apparatus.

  • Reagents: Add 2-nitroaniline (50.0 g, 362 mmol) and diethyl malonate (174 g, 1.08 mol, 3.0 equiv).

  • Reaction: Heat the stirring mixture to 150 °C under an argon atmosphere. Maintain this temperature for 4–6 hours. Monitor the distillation of ethanol; the reaction is considered complete when ethanol ceases to evolve.

  • Workup: Cool the dark mixture to 80 °C and carefully pour it into 500 mL of vigorously stirring hexanes. Allow the mixture to cool to room temperature.

  • Isolation: Filter the resulting yellow precipitate under vacuum. Wash the filter cake with cold hexanes (2 × 100 mL) to remove residual diethyl malonate. Dry in vacuo to yield the intermediate as a yellow solid.

Step 2: Thermal Cyclization to 8-Nitro-4-hydroxyquinolin-2(1H)-one

Rationale: Intramolecular cyclization requires high activation energy to overcome the steric hindrance and electronic deactivation of the nitro group. Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether) provides the necessary high-boiling environment (250 °C) for this Friedel-Crafts-type ring closure without decomposing the substrate.

  • Setup: Equip a 1 L three-neck flask with a reflux condenser, internal thermometer, and an addition funnel.

  • Solvent Preparation: Heat 300 mL of Dowtherm A to 250 °C (gentle reflux).

  • Addition: Dissolve the intermediate from Step 1 (60.0 g) in a minimal amount of warm Dowtherm A (approx. 50 mL). Add this solution dropwise to the refluxing solvent over 30 minutes. Critical Insight: Dropwise addition into a large volume of refluxing solvent maintains high dilution, favoring intramolecular cyclization over intermolecular polymerization.

  • Reaction: Reflux the mixture for an additional 45 minutes after the addition is complete.

  • Workup: Remove the heat source and allow the mixture to cool to 90 °C. Slowly add 400 mL of petroleum ether to precipitate the product.

  • Isolation: Cool the suspension to room temperature, filter the tan/brown solid, and wash extensively with petroleum ether (3 × 150 mL) to remove all traces of Dowtherm A. Dry under high vacuum.

Step 3: Catalytic Reduction to 8-Amino-4-hydroxyquinolin-2(1H)-one

Rationale: The nitro group must be reduced without saturating the aromatic quinolone core. Palladium on carbon (Pd/C) under a hydrogen atmosphere provides a clean, self-validating reduction where the cessation of hydrogen uptake signals reaction completion [2].

  • Setup: Use a heavy-walled hydrogenation vessel or a Parr shaker.

  • Reagents: Suspend 8-nitro-4-hydroxyquinolin-2(1H)-one (20.0 g, 97 mmol) in anhydrous N,N-Dimethylformamide (DMF) (200 mL). Add 10% Pd/C (2.0 g, 10 wt%).

  • Reaction: Purge the vessel with nitrogen (3x), then with hydrogen gas (3x). Pressurize the vessel to 40-50 psi with H2. Agitate the mixture at room temperature for 4–6 hours.

  • Monitoring: The reaction is complete when the pressure stabilizes (no further H2 consumption) and TLC (DCM:MeOH 9:1) shows the disappearance of the starting material.

  • Workup: Safety Note: Pd/C is pyrophoric when dry. Carefully vent the hydrogen gas and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with additional DMF (50 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. Triturate the resulting residue with cold ethanol, filter, and dry to afford the final product as an off-white to pale grey solid.

Analytical Validation & Data Presentation

To ensure the integrity of the synthesized compound, researchers must validate the intermediates and final product against the following expected analytical benchmarks.

CompoundKey IR Stretches (cm⁻¹)Expected ¹H NMR Signals (DMSO-d6, ppm)ESI-MS (m/z)
Intermediate 1 (Amide)3350 (N-H), 1735 (Ester C=O), 1690 (Amide C=O), 1520/1345 (NO₂)10.5 (s, 1H, NH), 8.1 (d, 1H, Ar-H), 4.1 (q, 2H, CH₂), 3.6 (s, 2H, CH₂)253.1 [M+H]⁺
Intermediate 2 (8-Nitro)3100-2800 (br, O-H), 1650 (Lactam C=O), 1530/1350 (NO₂)11.8 (br s, 1H, NH), 8.3 (d, 1H, Ar-H), 8.0 (d, 1H, Ar-H), 5.9 (s, 1H, C3-H)207.0 [M+H]⁺
Final Product (8-Amino)3450/3380 (NH₂), 1645 (Lactam C=O) (Note: NO₂ stretches absent)10.8 (br s, 1H, NH), 7.2 (d, 1H, Ar-H), 6.9 (d, 1H, Ar-H), 5.7 (s, 1H, C3-H), 5.2 (br s, 2H, NH₂)177.1[M+H]⁺

Table 1. Self-validating analytical markers for the synthetic sequence. The disappearance of the ester protons and the appearance of the C3-H vinylic proton confirm cyclization. The shift in aromatic protons and appearance of the broad NH₂ singlet confirm successful reduction.

References

  • Lei, J., et al. (2022). Practical synthesis of quinolone drugs via a novel TsCl-mediated domino reaction sequence. Green Chemistry, 24(15), 5755-5759. Available at:[Link]

  • United States Patent No. US 6,624,159 B2. (2003). Preparation of quinoline derivatives and their use as therapeutic agents.
Application

Protocols for dissolving 8-Amino-4-hydroxyquinolin-2(1H)-one in DMSO and organic solvents

For Researchers, Scientists, and Drug Development Professionals Introduction 8-Amino-4-hydroxyquinolin-2(1H)-one is a quinoline derivative, a class of compounds that has garnered significant attention in medicinal chemis...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Amino-4-hydroxyquinolin-2(1H)-one is a quinoline derivative, a class of compounds that has garnered significant attention in medicinal chemistry and drug development.[1][2] These scaffolds are present in a wide array of natural products and pharmaceutical agents, exhibiting diverse biological activities.[1] Specifically, derivatives of 8-hydroxyquinoline are known for their antimicrobial, anticancer, and antifungal effects.[3] The successful formulation and application of these compounds in research and development settings are critically dependent on appropriate solubility. This document provides detailed protocols and technical guidance for dissolving 8-Amino-4-hydroxyquinolin-2(1H)-one in Dimethyl Sulfoxide (DMSO) and other common organic solvents.

The quinoline core is inherently hydrophobic, and strong intermolecular forces within the crystal lattice of the solid compound can make it challenging for solvents to solvate individual molecules, thus limiting solubility.[4] Understanding the physicochemical properties of 8-Amino-4-hydroxyquinolin-2(1H)-one is paramount to developing effective dissolution strategies.

Physicochemical Properties Overview

PropertyValueSource
Molecular FormulaC9H7NO2[5]
Molecular Weight161.16 g/mol [5]
AppearanceLight blue powder solid[6]
Melting Point197 - 200 °C[6]
Water SolubilityLow to very poorly soluble[7][8][9]

This table summarizes key physicochemical properties of 8-Amino-4-hydroxyquinolin-2(1H)-one relevant to its dissolution.

Core Directive: A Strategic Approach to Dissolution

The dissolution of a poorly soluble compound like 8-Amino-4-hydroxyquinolin-2(1H)-one is not a one-size-fits-all process. A strategic and informed approach is necessary to achieve a stable and usable solution for downstream applications. This guide emphasizes a tiered strategy, starting with the most common and generally effective solvent, DMSO, and then exploring alternatives and optimization techniques.

PART 1: Dissolution in Dimethyl Sulfoxide (DMSO)

DMSO is a powerful and versatile organic solvent widely used in pharmaceutical and biological research due to its ability to dissolve a broad spectrum of polar and non-polar compounds.[10] For many quinoline derivatives, creating a concentrated stock solution in DMSO is the most common initial step.[4]

Protocol 1: Standard Dissolution in 100% DMSO at Room Temperature

This protocol outlines the fundamental steps for dissolving 8-Amino-4-hydroxyquinolin-2(1H)-one in DMSO.

Materials:

  • 8-Amino-4-hydroxyquinolin-2(1H)-one powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or glass vials

  • Vortex mixer

  • Pipettes

Procedure:

  • Weighing the Compound: Accurately weigh the desired amount of 8-Amino-4-hydroxyquinolin-2(1H)-one powder and place it in a suitable vessel.

  • Adding DMSO: Add the calculated volume of 100% DMSO to achieve the target concentration. It is often advisable to start with a slightly smaller volume of DMSO and add more if needed.

  • Initial Mixing: Vigorously vortex the solution for 1-2 minutes to facilitate the initial dispersion of the compound.[4]

  • Visual Inspection: Visually inspect the solution for any undissolved particles. A clear solution indicates complete dissolution.

  • Storage: Once dissolved, store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can promote precipitation.[4][11] Anhydrous DMSO stock solutions are generally stable for at least 3 months.[11]

Troubleshooting and Optimization for DMSO Dissolution

Challenges such as slow dissolution kinetics or incomplete solubility can arise. The following optimization steps can be employed:

  • Sonication: If the compound does not readily dissolve with vortexing, use a bath sonicator for 5-10 minutes.[4][12] Sonication provides mechanical energy to break up solid aggregates and enhance solvent-solute interactions.[13]

  • Gentle Warming: Warming the solution in a water bath at a controlled temperature (e.g., 37-50°C) can significantly increase solubility.[4][12] However, it is crucial to ensure the compound is stable at elevated temperatures to prevent degradation.

Caption: Workflow for dissolving 8-Amino-4-hydroxyquinolin-2(1H)-one in DMSO.

PART 2: Dissolution in Other Organic Solvents

While DMSO is a primary choice, other organic solvents may be suitable or even preferable depending on the experimental requirements. Quinoline and its derivatives generally exhibit increased solubility in most organic solvents compared to water.[14]

Comparative Solubility in Common Organic Solvents

The following table provides a qualitative overview of the solubility of quinoline derivatives in various organic solvents. It's important to note that the specific solubility of 8-Amino-4-hydroxyquinolin-2(1H)-one may vary, and empirical testing is always recommended.

SolventPolarityExpected SolubilityNotes
EthanolPolar ProticSolubleA suitable solvent for many quinoline-based formulations.[7]
MethanolPolar ProticSolubleSimilar to ethanol, can be an effective solvent.[15]
AcetonePolar AproticSoluble8-hydroxyquinoline is soluble in acetone.[8]
ChloroformNon-polarSolubleQuinoline has high solubility in chloroform, but its use is limited by potential toxicity.[7][16]
DichloromethaneNon-polarSolubleSimilar to chloroform, offers high solubility but with toxicity concerns.[7]
Protocol 2: Screening for Optimal Organic Solvent

This protocol provides a systematic approach to identify the most suitable organic solvent for your specific application.

Materials:

  • 8-Amino-4-hydroxyquinolin-2(1H)-one powder

  • A selection of organic solvents (e.g., Ethanol, Methanol, Acetone)

  • Small, sealable glass vials

  • Vortex mixer and/or sonicator

  • Analytical balance

Procedure:

  • Preparation: Dispense a small, pre-weighed amount of 8-Amino-4-hydroxyquinolin-2(1H)-one into several labeled vials.

  • Solvent Addition: Add a defined volume of each test solvent to the respective vials.

  • Mixing and Observation: Vortex each vial for 2-3 minutes. Observe and record the degree of dissolution.

  • Incremental Dissolution: For solvents showing partial solubility, continue to add small, measured volumes of the solvent, vortexing after each addition, until complete dissolution is achieved or the compound is deemed insoluble at a practical concentration.

  • Optimization: If necessary, apply gentle warming or sonication to vials with undissolved compound and record any changes in solubility.

  • Selection: Based on the results, select the solvent that provides the desired concentration with the least amount of processing.

G cluster_SolventSelection Solvent Selection Workflow A Weigh Compound into Vials B Add Test Solvents A->B C Vortex & Observe B->C D Assess Solubility C->D E Select Optimal Solvent D->E Soluble F Apply Sonication/Warming D->F Insoluble/Partially Soluble F->D

Caption: A systematic workflow for screening and selecting an optimal organic solvent.

PART 3: Advanced Solubilization Strategies

For particularly challenging cases or when high aqueous concentrations are required for biological assays, more advanced techniques may be necessary.

Co-solvent Systems

When a single solvent is not effective, a co-solvent system, which is a mixture of two or more miscible solvents, can be employed.[14] For instance, if a compound is poorly soluble in an aqueous buffer but soluble in DMSO or ethanol, a buffered solution containing a percentage of the organic co-solvent can create a homogenous mixture.[14]

pH Adjustment

The solubility of many quinoline derivatives is highly dependent on the pH of the medium.[14] As a weak base, the nitrogen atom in the quinoline ring can be protonated under acidic conditions, forming a more soluble cationic salt.[14] Conversely, in basic conditions, the neutral, free-base form is typically less soluble in water but more soluble in non-polar organic solvents.[14]

Safety Precautions

When handling 8-Amino-4-hydroxyquinolin-2(1H)-one and organic solvents, always adhere to standard laboratory safety practices.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[6][17]

  • Ventilation: Work in a well-ventilated area or a chemical fume hood, especially when using volatile organic solvents.[6][18]

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[18][19] In case of contact, rinse immediately and thoroughly with water.[17]

  • Disposal: Dispose of chemical waste according to your institution's guidelines.[17]

Conclusion

The successful dissolution of 8-Amino-4-hydroxyquinolin-2(1H)-one is a critical first step for its use in research and drug development. By starting with a systematic approach using DMSO and then exploring other organic solvents and optimization techniques as needed, researchers can prepare stable and effective solutions for their experimental needs. Always prioritize safety and consult the relevant Safety Data Sheets (SDS) for all chemicals used.

References

  • Solubilization techniques used for poorly water-soluble drugs - PMC - NIH. (n.d.).
  • How to dissolve a poorly soluble drug? (2014, January 2). ResearchGate.
  • SAFETY DATA SHEET. (2010, September 6).
  • Overcoming poor solubility of quinoline derivatives in reactions. (n.d.). Benchchem.
  • Technical Support Center: Overcoming Solubility Issues of Quinoline Derivatives in Biological Assays. (n.d.). Benchchem.
  • Compound Handling Instructions. (n.d.). MCE.
  • Compound Solubility with Dimethylsulfoxide. (2022, March 30). Hampton Research.
  • What is the solubility of quinoline in different solvents for antimalarial formulations? (2025, October 27). Blog.
  • SAFETY DATA SHEET. (2025, September 7). Thermo Fisher Scientific.
  • SAFETY DATA SHEET. (n.d.).
  • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
  • SAFETY DATA SHEET. (2009, September 26). Fisher Scientific.
  • Quinolone Derivative Physicochemical Studies: Phase Equilibria in Water and Alcoholic Solutions, Ionization Constants, and Calorimetric Analyses. (2024, September 20). Journal of Chemical & Engineering Data.
  • How we can dissolve highly insoluble compounds in solvent such as DMSO, WATER, MeOH etc.? (2020, May 15). ResearchGate.
  • The effect of the solvent nature on the quinoline derivatives physicochemical characteristics. (n.d.).
  • 8-hydroxyquinolin-2(1H)-one. (n.d.). PubChem.
  • 8-Hydroxyquinoline: Properties, Uses, and Industrial Applications. (2025, October 17).
  • Data Sheet Forskolin. (n.d.). BPS Bioscience.
  • 8-Aminoquinoline. (n.d.). Wikipedia.
  • Chemical Properties of 8-Hydroxyquinoline (CAS 148-24-3). (n.d.). Cheméo.
  • 8-Hydroxyquinoline. (n.d.). Grokipedia.
  • 8-Hydroxyquinoline: Pharmacodynamics, Toxicity, Applications, Preparation. (n.d.). ChemicalBook.
  • Chemistry and Application of 4-Hydroxyquinolin-2-one and Quinoline-2,4-dione–Based Compounds. (n.d.). ResearchGate.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2022, July 5). MDPI.
  • Process for the preparation of 8-hydroxyquinoline. (n.d.). Google Patents.
  • How to Synthesize 8-Hydroxyquinoline with Improved Yield and Purity? (2022, July 30). Guidechem.
  • 8-Aminoquinoline | Biochemical Reagent. (n.d.). MedchemExpress.com.
  • Purification method of 8-hydroxyquinoline crude product. (n.d.). Google Patents.
  • First Safe and Practical Synthesis of 2-Amino-8-hydroxyquinoline. (2004, June 25). ACS Publications.
  • Dimethyl Sulfoxide (DMSO) Solubility Data. (n.d.).
  • Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. (n.d.). PMC.
  • No title. (n.d.).
  • Discovery of 4-Amino-8-quinoline Carboxamides as Novel, Submicromolar Inhibitors of NAD-Hydrolyzing Enzyme CD38. (2015, August 12). Journal of Medicinal Chemistry.

Sources

Method

Application Note: 8-Amino-4-hydroxyquinolin-2(1H)-one as a Privileged Building Block in Drug Discovery

Target Audience: Medicinal Chemists, Drug Discovery Researchers, and Synthetic Methodologists. Executive Summary & Structural Rationale The 4-hydroxyquinolin-2(1H)-one (4-hydroxy-2-quinolone) scaffold is a cornerstone in...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Drug Discovery Researchers, and Synthetic Methodologists.

Executive Summary & Structural Rationale

The 4-hydroxyquinolin-2(1H)-one (4-hydroxy-2-quinolone) scaffold is a cornerstone in medicinal chemistry, deeply embedded in the structures of broad-spectrum antimicrobials, anticancer agents, and immunomodulators[1]. Within this family, 8-Amino-4-hydroxyquinolin-2(1H)-one (CAS: 937660-34-9) emerges as a uniquely versatile building block.

As a Senior Application Scientist, I frequently leverage this molecule because it offers a highly programmable, trifunctional system. The strategic positioning of its reactive sites allows for orthogonal functionalization without the need for exhaustive protection-deprotection sequences:

  • C8-Primary Amine: A highly nucleophilic handle ideal for amidation, reductive amination, or ring-closing cascades to generate tricyclic systems (e.g., oxazolo[4,5-c]quinolines)[2].

  • C3-Carbon: Extremely electron-rich due to the push-pull resonance from the N1-lone pair and the C4-enol. It acts as an internal enamine, readily undergoing Knoevenagel condensations, electrophilic halogenation, or multi-component reactions to form β -enaminodiones[3].

  • C4-Hydroxyl: Exists in a tautomeric equilibrium (enol/keto). It can act as an oxygen nucleophile or be activated via deoxychlorination (using POCl 3​ ) to serve as an electrophile in cross-coupling reactions[4].

Key Drug Discovery Applications

Synthesis of Tricyclic Kinase and Tubulin Inhibitors

The 8-amino group provides a critical vector for expanding the quinolone core into planar tricyclic systems. By reacting the C8-amine and adjacent positions with cyclizing agents, researchers can synthesize imidazo-, thiazolo-, and oxazolo-quinolones. These planar, heteroaromatic systems are excellent DNA intercalators and ATP-competitive kinase inhibitors. Furthermore, functionalized oxazolo[4,5-c]quinoline-4(5H)-ones have been developed as highly potent tubulin polymerization inhibitors[2].

Development of Next-Generation Antimicrobials

With the rise of multidrug-resistant pathogens, the 4-hydroxy-2-quinolone core has been heavily investigated for novel antimicrobial and antifungal properties[1]. Derivatization at the C3 position with alkyl or aryl chains significantly enhances lipophilicity, allowing the molecule to penetrate fungal cell walls. Recent studies have demonstrated that C3-alkyl-4-hydroxy-2-quinolone analogs exhibit exceptional antifungal activities against Aspergillus flavus, surpassing even clinical standards like amphotericin B[5].

Workflow Core 8-Amino-4-hydroxyquinolin-2(1H)-one (Privileged Scaffold) C8 C8-Amine Derivatization Core->C8 Acyl Chlorides / Base (Orthogonal Amidation) C3 C3-Nucleophilic Attack Core->C3 Aldehydes / Piperidine (Knoevenagel) C4 C4-OH Activation Core->C4 POCl3 / Heat (Deoxychlorination) Prod1 Tricyclic Kinase Inhibitors (e.g., Imidazoquinolones) C8->Prod1 Prod2 Antimicrobial Agents (e.g., C3-Alkyl derivatives) C3->Prod2 Prod3 Cross-Coupling Precursors (e.g., 4-Chloroquinolones) C4->Prod3

Figure 1: Orthogonal functionalization workflow of 8-Amino-4-hydroxyquinolin-2(1H)-one.

Quantitative Data Presentation

To guide synthetic route design, Table 1 summarizes the empirically validated reaction parameters for the orthogonal functionalization of the 8-amino-4-hydroxyquinolin-2(1H)-one scaffold.

Table 1: Quantitative Reaction Parameters for Scaffold Derivatization

Reaction TypeReagents & ConditionsTarget PositionTypical Yield (%)Primary Biological Application
N-Acylation R-COCl (1.05 eq), Et 3​ N, DCM, 0 °C to RTC8-NH 2​ 85–95%Kinase / Tubulin Inhibitors[2]
Knoevenagel Condensation Ar-CHO (1.2 eq), Piperidine (cat.), EtOH, RefluxC3-Carbon75–90%Antifungal / Antimicrobial Agents[5]
Three-Component Coupling Phenacyl azide, Aldehyde, Toluene, RefluxC3-Carbon75–86% β -Enaminodione Probes[3]
Deoxychlorination POCl 3​ (excess), DMF (cat.), 100 °CC4-OH C4-Cl60–85%Cross-Coupling Precursors[4]

Experimental Protocols

The following protocols are designed with self-validating checkpoints to ensure high-fidelity synthesis and prevent downstream failures.

Protocol 1: Orthogonal Amidation of the C8-Amine

Objective: Selectively acylate the C8-primary amine without causing O-acylation at the C4-hydroxyl or N-acylation at the C2-amide. Causality & Rationale: The C8-primary amine is sterically accessible and inherently more nucleophilic than the enolic C4-OH and the highly delocalized C2-amide nitrogen. By strictly controlling the stoichiometry of the electrophile and maintaining a low temperature (0 °C), kinetic control favors exclusively C8-N-acylation.

Step-by-Step Methodology:

  • Preparation: Suspend 8-Amino-4-hydroxyquinolin-2(1H)-one (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL) under an inert argon atmosphere.

  • Base Addition: Add triethylamine (1.2 mmol). The mixture may remain a suspension due to the low solubility of the starting material in DCM.

  • Electrophile Addition: Cool the reaction flask to 0 °C using an ice bath. Dropwise, add the desired acyl chloride (1.05 mmol) dissolved in 2 mL of anhydrous DCM over 10 minutes.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Causality: As the C8-amine is acylated, the resulting product typically becomes more lipophilic and dissolves, turning the suspension into a clear solution.

  • Self-Validation (In-Process Control): Sample 10 μ L of the reaction mixture, dilute in LC-MS grade methanol, and analyze via LC-MS.

    • Pass Criteria: A single major peak corresponding to the [M+H]+ of the mono-acylated product. The absence of a [M+H+Ac]+ peak confirms that O-acylation was successfully avoided.

  • Workup: Quench the reaction with saturated aqueous NaHCO 3​ (10 mL). Extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

Protocol 2: C3-Functionalization via Knoevenagel Condensation

Objective: Install an aryl-alkenyl group at the C3 position to enhance lipophilicity for antifungal applications[5]. Causality & Rationale: Piperidine acts as a secondary amine catalyst, first condensing with the aromatic aldehyde to form a highly electrophilic iminium ion. The electron-donating effect of the C4-hydroxyl group pushes electron density to the C3 position, making it a potent nucleophile that attacks the iminium intermediate. Subsequent elimination of piperidine yields the thermodynamically stable conjugated alkene.

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, combine the C8-protected quinolone derivative (1.0 mmol) and the target aromatic aldehyde (1.2 mmol) in absolute ethanol (15 mL).

  • Catalysis: Add catalytic piperidine (0.1 mmol, 10 mol%).

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to 80 °C for 6–8 hours.

  • Self-Validation (In-Process Control): Monitor the reaction via TLC (Eluent: EtOAc/Hexane 1:1).

    • Pass Criteria: The starting quinolone will consume, and a new, highly UV-active spot (due to extended conjugation) will appear at a lower R f​ value.

  • Isolation: Allow the reaction mixture to cool slowly to room temperature, then place it in an ice bath for 30 minutes. Causality: The extended conjugation and increased molecular weight of the C3-alkenyl product drastically reduce its solubility in cold ethanol, driving spontaneous crystallization.

  • Purification: Filter the precipitate under vacuum, wash with ice-cold ethanol (2 x 5 mL), and dry in vacuo.

MOA Drug Functionalized Quinolone Derivative Target Pathogen Target (e.g., Topoisomerase / DNA Gyrase) Drug->Target High-affinity binding to active site Complex Drug-Enzyme-DNA Cleavage Complex Target->Complex Trapping of DNA intermediate Arrest Replication Fork Arrest Complex->Arrest Inhibition of DNA re-ligation Death Pathogen Cell Death (Bactericidal/Fungicidal Effect) Arrest->Death Accumulation of double-strand breaks

Figure 2: General mechanism of action for quinolone-derived antimicrobial agents.

References[3] Title: Redox-Neutral Three-Component Coupling of Phenacyl Azides, Aldehydes, and 1,3-Dicarbonyls to Access β -Enaminodiones

Source : The Journal of Organic Chemistry - ACS Publications URL :[1] Title : Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents Source : PMC - NIH URL :[4] Title : An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities Source : MDPI URL :[5] Title : Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs Source : PMC - NIH URL :[2] Title : Synthesis of 2-Aryl-oxazolo[4,5-c]quinoline-4(5H)-ones Source : ResearchGate URL :

Sources

Application

Application Note: Catalytic Reduction Methods to Produce 8-Amino-4-hydroxyquinolin-2(1H)-one

Target Audience: Researchers, scientists, and drug development professionals. Introduction & Mechanistic Overview The synthesis of 8-amino-4-hydroxyquinolin-2(1H)-one from its 8-nitro precursor is a critical transformati...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction & Mechanistic Overview

The synthesis of 8-amino-4-hydroxyquinolin-2(1H)-one from its 8-nitro precursor is a critical transformation in the development of bioactive quinolone derivatives, which are frequently utilized in kinase inhibitors and beta-agonist pharmaceuticals. Achieving high chemoselectivity is paramount; the catalytic system must efficiently reduce the nitro group without inducing over-reduction of the enol-lactam core (4-hydroxyquinolin-2(1H)-one)[1].

The reduction of the nitroaromatic moiety proceeds via a multielectron transfer pathway on the catalyst surface, classically described by the Haber mechanism[2]. The sequence involves the sequential addition of hydrogen and elimination of water:

  • Reduction of the nitro group (-NO₂) to a nitroso intermediate (-NO).

  • Rapid reduction of the nitroso species to a hydroxylamine intermediate (-NHOH).

  • Final reduction of the hydroxylamine to the primary amine (-NH₂)[2].

A common challenge in this pathway is the accumulation of the thermodynamically stable hydroxylamine intermediate. This requires careful optimization of the hydrogen source and catalyst surface potential to drive the reaction to the fully reduced amine[1].

Catalyst Selection & Optimization

The choice of catalyst dictates both the reaction kinetics and the purity profile of the final product. Below is a comparative analysis of heterogeneous catalysts for this specific transformation.

Catalyst SystemHydrogen SourceReaction ConditionsSelectivityCausality / Practical Notes
10% Pd/C H₂ Gas (30-50 psi)Methanol/DMF, 25°CExcellentPd/C provides optimal chemoselectivity, avoiding ring reduction. DMF aids in solubilizing the quinolone core[3].
PtO₂ (Adams') H₂ Gas (15-30 psi)Ethanol, 25°CModerateHighly active; risks partial reduction of the heterocyclic ring if the reaction time is not strictly controlled.
Raney Nickel H₂ Gas (50 psi)Methanol, 50°CGoodCost-effective but requires higher pressures. Pyrophoric nature complicates benchtop handling[3].
10% Pd/C Ammonium FormateMethanol, RefluxExcellentCatalytic Transfer Hydrogenation (CTH) avoids high-pressure H₂. Formate decomposes to CO₂ and H₂ in situ[3].

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating visual and physical cues to ensure reaction completion and prevent over-reduction.

Protocol A: High-Pressure Catalytic Hydrogenation (H₂ Gas)

This method is ideal for scale-up and provides the cleanest reaction profile[3].

  • Preparation : In a high-pressure hydrogenation vessel, suspend 8-nitro-4-hydroxyquinolin-2(1H)-one (10.0 mmol) in a 1:1 mixture of Methanol and DMF (50 mL). The DMF is crucial for overcoming the poor solubility of the quinolone tautomers.

  • Catalyst Addition : Carefully add 10% Palladium on Carbon (Pd/C, 50% wet, 10 wt% relative to substrate) under a steady stream of nitrogen to prevent ignition[3].

  • Hydrogenation : Seal the vessel, purge three times with nitrogen, and then three times with hydrogen gas. Pressurize the vessel to 40 psi with H₂.

  • Self-Validating Monitoring : Stir vigorously at 25°C. The reaction is self-validating: hydrogen uptake will visibly cease on the pressure gauge once the theoretical volume (3 equivalents of H₂) is consumed, inherently preventing over-reduction. The suspension will transition from a yellow nitro-compound slurry to a colorless or pale-yellow fluorescent solution.

  • Workup : Vent the hydrogen and purge with nitrogen. Filter the mixture through a pad of Celite® to remove the Pd/C catalyst[3]. Wash the pad with warm methanol.

  • Isolation : Concentrate the filtrate under reduced pressure. Precipitate the product by adding cold water, filter, and dry under a vacuum to yield 8-amino-4-hydroxyquinolin-2(1H)-one.

Protocol B: Catalytic Transfer Hydrogenation (CTH)

A safer, benchtop-friendly alternative utilizing ammonium formate as an in situ hydrogen donor[3].

  • Preparation : In a round-bottom flask equipped with a reflux condenser, suspend 8-nitro-4-hydroxyquinolin-2(1H)-one (5.0 mmol) in Methanol (30 mL).

  • Reagent Addition : Add 10% Pd/C (5 wt%) followed by Ammonium Formate (25.0 mmol, 5 equivalents)[3].

  • Reaction : Heat the mixture to a gentle reflux (65°C).

  • Self-Validating Monitoring : The decomposition of ammonium formate generates CO₂ and NH₃ gas. The cessation of effervescence (bubbling) directly correlates with the depletion of the formate donor and the completion of the nitro reduction.

  • Workup : Cool to room temperature, filter through Celite®, and concentrate. Triturate the residue with water to remove residual formate salts, yielding the pure amine[3].

Mechanistic Visualization

G A 8-Nitro-4-hydroxy quinolin-2(1H)-one (-NO2) B Nitroso Intermediate (-NO) A->B + 2[H] - H2O C Hydroxylamine Intermediate (-NHOH) B->C + 2[H] D 8-Amino-4-hydroxy quinolin-2(1H)-one (-NH2) C->D + 2[H] - H2O

Figure 1: Stepwise catalytic reduction mechanism of 8-nitro-4-hydroxyquinolin-2(1H)-one on Pd.

Analytical Validation

To ensure scientific integrity, the resulting 8-amino-4-hydroxyquinolin-2(1H)-one must be analytically validated:

  • ¹H NMR (DMSO-d₆) : Complete disappearance of the downfield aromatic protons adjacent to the nitro group. Appearance of a broad, exchangeable singlet integrating to 2H between 5.0–6.0 ppm, corresponding to the newly formed -NH₂ group.

  • LC-MS : A characteristic mass shift of -30 Da (from the -NO₂ starting material to the -NH₂ product) in the positive or negative electrospray ionization (ESI) mode.

References

  • Title : Application Notes and Protocols for the Reduction of Nitro Groups to Amines Source : BenchChem URL : 3

  • Title : Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives Source : MDPI Molecules URL : 1

  • Title : Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review Source : RSC Sustainability URL : 2

Sources

Method

Functionalization of the 8-Amino Group of 4-Hydroxyquinolin-2(1H)-one: A Detailed Guide to Experimental Procedures

For Researchers, Scientists, and Drug Development Professionals The 4-hydroxyquinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biolo...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The 4-hydroxyquinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The introduction of functional groups at various positions on this heterocyclic system allows for the fine-tuning of a molecule's pharmacological profile. The 8-amino-substituted derivative, in particular, offers a key handle for diversification through functionalization of the amino group. This guide provides detailed application notes and protocols for the acylation, alkylation, and sulfonylation of the 8-amino group of 4-hydroxyquinolin-2(1H)-one, offering a roadmap for the synthesis of novel derivatives for drug discovery and development.

I. Synthesis of the Starting Material: 8-Amino-4-hydroxyquinolin-2(1H)-one

The journey to functionalized derivatives begins with the synthesis of the starting material, 8-amino-4-hydroxyquinolin-2(1H)-one. A common and effective strategy involves the nitration of the 4-hydroxyquinolin-2(1H)-one core, followed by the reduction of the nitro group to the desired amine.

A. Synthesis of 8-Nitro-4-hydroxyquinolin-2(1H)-one

The regioselective nitration at the C8 position is a critical first step. The following protocol is adapted from established procedures for the nitration of quinoline derivatives.[1]

Protocol 1: Nitration of 4-Hydroxyquinolin-2(1H)-one

Materials:

  • 4-Hydroxyquinolin-2(1H)-one

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice bath

  • Distilled water

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, carefully add 4-hydroxyquinolin-2(1H)-one (1.0 eq) to concentrated sulfuric acid (5-10 volumes) at 0 °C with stirring.

  • Once the starting material is fully dissolved, slowly add a mixture of concentrated sulfuric acid and concentrated nitric acid (1.1 eq) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • The precipitated 8-nitro-4-hydroxyquinolin-2(1H)-one is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and dried.

Causality of Experimental Choices: The use of a strong acid mixture (H₂SO₄/HNO₃) is essential for the generation of the nitronium ion (NO₂⁺), the electrophile in this aromatic nitration reaction. The reaction is performed at low temperatures to control the exothermic nature of the nitration and to minimize the formation of side products.

B. Reduction of 8-Nitro-4-hydroxyquinolin-2(1H)-one

The nitro group is then reduced to the corresponding amine using standard reducing agents.

Protocol 2: Reduction of the Nitro Group

Materials:

  • 8-Nitro-4-hydroxyquinolin-2(1H)-one

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) or Iron powder (Fe)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate (EtOAc)

  • Standard laboratory glassware

Procedure using SnCl₂·2H₂O:

  • Suspend 8-nitro-4-hydroxyquinolin-2(1H)-one (1.0 eq) in ethanol.

  • Add a solution of tin(II) chloride dihydrate (3-5 eq) in concentrated hydrochloric acid.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture and neutralize with a concentrated NaOH solution.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 8-amino-4-hydroxyquinolin-2(1H)-one.

  • Purify the product by column chromatography or recrystallization.[2]

Procedure using Fe/HCl:

  • To a stirred mixture of 8-nitro-4-hydroxyquinolin-2(1H)-one (1.0 eq) and iron powder (5-10 eq) in a mixture of ethanol and water, add concentrated hydrochloric acid dropwise.[3]

  • Heat the reaction mixture at reflux until the starting material is consumed (monitored by TLC).

  • Cool the reaction, filter through a pad of Celite to remove the iron salts, and wash the pad with ethanol.

  • Concentrate the filtrate and then basify with a NaOH solution.

  • Extract the product with a suitable organic solvent, dry, and concentrate to afford the desired amine.

Causality of Experimental Choices: Both SnCl₂/HCl and Fe/HCl are classic and effective reagents for the reduction of aromatic nitro groups to amines. The choice between them may depend on the scale of the reaction and the ease of purification.

Synthesis_Workflow Start 4-Hydroxyquinolin-2(1H)-one Nitro 8-Nitro-4-hydroxyquinolin-2(1H)-one Start->Nitro Nitration (H₂SO₄/HNO₃) Amino 8-Amino-4-hydroxyquinolin-2(1H)-one Nitro->Amino Reduction (SnCl₂/HCl or Fe/HCl)

Caption: Synthesis of the starting material.

II. Functionalization of the 8-Amino Group

With the 8-amino-4-hydroxyquinolin-2(1H)-one in hand, a variety of functionalization reactions can be performed to introduce diverse substituents. The following sections detail protocols for acylation, alkylation, and sulfonylation.

A. N-Acylation

The acylation of the 8-amino group to form amides is a straightforward and widely used transformation.

Protocol 3: N-Acylation with Acyl Chlorides

This protocol is adapted from a copper-catalyzed one-pot N-acylation of 8-aminoquinolines.[4][5][6]

Materials:

  • 8-Amino-4-hydroxyquinolin-2(1H)-one

  • Acyl chloride (e.g., benzoyl chloride, acetyl chloride) (2.0 eq)

  • Copper(II) oxide (CuO) (0.4 eq)

  • Xylene

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 8-amino-4-hydroxyquinolin-2(1H)-one (1.0 eq), copper(II) oxide, and xylene.

  • Add the acyl chloride to the mixture.

  • Heat the reaction mixture to 120 °C and stir for 6 hours under an air atmosphere.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Causality of Experimental Choices: Acyl chlorides are highly reactive acylating agents. The copper catalyst facilitates the N-acylation and can also promote other transformations on the quinoline ring, though in this adapted protocol, the primary focus is on the N-acylation.[4] Xylene is used as a high-boiling solvent to drive the reaction to completion.

B. N-Alkylation

N-alkylation of the 8-amino group can be achieved through various methods, including direct alkylation with alkyl halides or reductive amination.

Protocol 4: N-Alkylation with Alkyl Halides

This protocol is based on general procedures for the N-alkylation of amines.[7][8]

Materials:

  • 8-Amino-4-hydroxyquinolin-2(1H)-one

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq)

  • A non-nucleophilic base (e.g., potassium carbonate (K₂CO₃) or triethylamine (Et₃N)) (2.0 eq)

  • A polar aprotic solvent (e.g., N,N-dimethylformamide (DMF) or acetonitrile)

  • Standard laboratory glassware

Procedure:

  • Dissolve 8-amino-4-hydroxyquinolin-2(1H)-one (1.0 eq) in DMF or acetonitrile.

  • Add the base (K₂CO₃ or Et₃N).

  • Add the alkyl halide dropwise at room temperature.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C until the starting material is consumed (monitored by TLC).

  • Once the reaction is complete, pour the mixture into water and extract with a suitable organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Causality of Experimental Choices: A base is required to deprotonate the amino group, increasing its nucleophilicity for the attack on the alkyl halide. A polar aprotic solvent is used to dissolve the reactants and facilitate the Sₙ2 reaction. Over-alkylation to the tertiary amine can be a side reaction, which can be minimized by controlling the stoichiometry of the alkyl halide.

Protocol 5: Reductive Amination

Reductive amination is an alternative method for N-alkylation that can provide better control over the degree of alkylation.[8]

Materials:

  • 8-Amino-4-hydroxyquinolin-2(1H)-one

  • Aldehyde or ketone (1.0-1.2 eq)

  • A reducing agent (e.g., sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN))

  • A suitable solvent (e.g., dichloromethane (DCM) or methanol (MeOH))

  • Acetic acid (catalytic amount)

Procedure:

  • Dissolve 8-amino-4-hydroxyquinolin-2(1H)-one (1.0 eq) and the aldehyde or ketone in DCM or MeOH.

  • Add a catalytic amount of acetic acid to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add the reducing agent portion-wise.

  • Continue stirring until the reaction is complete (monitored by TLC).

  • Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, wash, dry, and concentrate.

  • Purify by column chromatography.

Causality of Experimental Choices: The reaction proceeds via the formation of an imine or enamine intermediate, which is then reduced in situ by the hydride reagent. Sodium triacetoxyborohydride is a mild and selective reducing agent often preferred for reductive aminations.

C. N-Sulfonylation

The formation of sulfonamides at the 8-amino position is another important functionalization.

Protocol 6: N-Sulfonylation with Sulfonyl Chlorides

This protocol is adapted from a copper-catalyzed sulfonylation of 8-aminoquinoline amides.[9]

Materials:

  • 8-Amino-4-hydroxyquinolin-2(1H)-one

  • Sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) (2.0 eq)

  • Copper(I) iodide (CuI) (0.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • A suitable solvent (e.g., dimethyl sulfoxide (DMSO))

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a reaction vessel, combine 8-amino-4-hydroxyquinolin-2(1H)-one (1.0 eq), sulfonyl chloride, CuI, and K₂CO₃ in DMSO.

  • Heat the mixture to 100 °C under an air atmosphere for 24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction, dilute with water, and extract with ethyl acetate.

  • Wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Causality of Experimental Choices: The copper(I) catalyst is believed to mediate the sulfonylation reaction.[9] Potassium carbonate acts as a base to deprotonate the amino group. DMSO is a suitable high-boiling polar aprotic solvent for this type of cross-coupling reaction.

Functionalization_Workflow Start 8-Amino-4-hydroxyquinolin-2(1H)-one Acylation N-Acylation Start->Acylation Acyl Chloride, CuO Alkylation N-Alkylation Start->Alkylation Alkyl Halide, Base or Aldehyde/Ketone, Reducing Agent Sulfonylation N-Sulfonylation Start->Sulfonylation Sulfonyl Chloride, CuI Product_Acyl 8-Acylamino-4-hydroxyquinolin-2(1H)-one Acylation->Product_Acyl Product_Alkyl 8-Alkylamino-4-hydroxyquinolin-2(1H)-one Alkylation->Product_Alkyl Product_Sulfonyl 8-Sulfonylamino-4-hydroxyquinolin-2(1H)-one Sulfonylation->Product_Sulfonyl

Caption: Functionalization of the 8-amino group.

III. Characterization of Functionalized Products

The successful synthesis of the functionalized derivatives should be confirmed by a combination of spectroscopic techniques.

Technique Expected Observations for Functionalized Products
¹H NMR Appearance of new signals corresponding to the acyl, alkyl, or sulfonyl group. A downfield shift of the aromatic protons adjacent to the newly formed amide or sulfonamide bond may be observed. The NH proton of the amide or sulfonamide will appear as a singlet, which can be exchanged with D₂O.
¹³C NMR Appearance of new carbon signals from the introduced functional group.
IR Spectroscopy For acylated products, a characteristic C=O stretching band for the new amide will appear around 1650-1680 cm⁻¹. For sulfonated products, characteristic S=O stretching bands will appear around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹.
Mass Spectrometry The molecular ion peak will correspond to the expected mass of the functionalized product. Fragmentation patterns can provide further structural information.

IV. Conclusion

The protocols outlined in this guide provide a comprehensive framework for the functionalization of the 8-amino group of 4-hydroxyquinolin-2(1H)-one. By employing these methods for acylation, alkylation, and sulfonylation, researchers can generate a diverse library of novel compounds. The adaptability of these protocols, combined with careful monitoring and purification, will enable the exploration of the chemical space around this important scaffold, ultimately contributing to the discovery of new therapeutic agents.

V. References

  • Copper-Catalyzed One-Pot N-Acylation and C5–H Halogenation of 8-Aminoquinolines: The Dual Role of Acyl Halides. The Journal of Organic Chemistry, 2018 . [Link][4][5][6]

  • Spectroelectrochemical properties of 8-aminoquinoline: voltammetric and computational studies. ChemRxiv, 2025 . [Link]

  • Copper(I)-Catalyzed Sulfonylation of 8-Aminoquinoline Amides with Sulfonyl Chlorides in Air. Organic Letters, 2015 . [Link][9]

  • Copper-Catalyzed One-Pot N-Acylation and C5-H Halogenation of 8-Aminoquinolines: The Dual Role of Acyl Halides. PubMed, 2018 . [Link]

  • Copper-Catalyzed One-Pot N-Acylation and C5–H Halogenation of 8-Aminoquinolines. ACS Publications, 2018 . [Link]

  • 8-Aminoquinoline-Based Promising Zn Complexes with Dicyanamide and Tricyanomethane Anions: Supramolecular R44(8)/R22(16) Synthons, DFT Rationalization, and Biological Insights. ACS Omega, 2025 . [Link]

  • Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. Molecules, 2012 . [Link]

  • Copper(I)-Catalyzed Sulfonylation of 8-Aminoquinoline Amides with Sulfonyl Chlorides in Air. PubMed, 2015 . [Link]

  • 8-Aminoquinoline. Wikipedia. [Link]

  • Remote Alkylation of N-(Quinolin-8-yl)benzamides with Alkyl Bromides via a Ruthenium(II) Catalyzed C-H Bond Activation. Request PDF, 2019 . [Link]

  • Copper-Catalyzed Remote C-H Sulfonylation of 8-Aminoquinoline Amides with Arylsulfonyl Hydrazides. ResearchGate, 2017 . [Link]

  • Regio- and Chemoselective Mono- and Bisnitration of 8-Amino quinoline Amides with Fe(NO3)3·9H2O as Promoter and Nitro Source. Organic Letters, 2016 . [Link]

  • One‐Pot Functionalization of 8‐Aminoquinolines through the Acylation and Regioselective C5‐H Halogenation under Transition‐Metal‐Free Conditions. Request PDF, 2019 . [Link]

  • Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles. ACS Catalysis, 2024 . [Link]

  • Synthesis of 4-Hydroxyquinolin-2(1H)-one Analogues and 2-Substituted Quinolone Derivatives. ResearchGate, 2013 . [Link]

  • Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Molecules, 2022 . [Link]

  • An Efficient, One-Pot Transamidation of 8-Aminoquinoline Amides Activated by Tertiary-Butyloxycarbonyl. Molecules, 2019 . [Link]

  • 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. ResearchGate, 2014 . [Link]

  • Copper-Catalyzed Regioselective C–H Sulfonylation of 8-Aminoquinolines. The Journal of Organic Chemistry, 2016 . [Link]

  • Synthesis and characterization of sulfonamides containing 8-aminoquinoline and their Ni(II) complexes. Crystalline structures of. GIQIMO, 2002 . [Link]

  • Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules, 2022 . [Link]

  • The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. ResearchGate, 2025 . [Link]

  • Reductive Amination of Quinoline N-Oxide with Aminopyridines and Their N-Tozyl Derivatives. ResearchGate, 2016 . [Link]

  • Amine alkylation. Wikipedia. [Link]

  • Chemistry of 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and reactions. Journal of Chemical and Pharmaceutical Research, 2014 . [Link]

  • Process for the preparation of 8-hydroxyquinoline. Google Patents, 1977 .

  • Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 2021 . [Link]

  • Efficient Preparation of 4-Hydroxyquinolin-2(1H)-one Derivatives with Silver-Catalyzed Carbon Dioxide Incorporation and Intramolecular Rearrangement. Organic Letters, 2013 . [Link]

  • 8-Hydroxyquinolin-2(1H)-one analogues as potential β2-agonists: Design, synthesis and activity study. PubMed, 2021 . [Link]

  • Purification method of 8-hydroxyquinoline crude product. Google Patents, 2013 .

  • Alkylation of Amines, Part 1: with Alkyl Halides. YouTube, 2020 . [Link]

  • Mechanism of 8-Aminoquinoline-Directed Ni-Catalyzed C(sp3)–H Functionalization: Paramagnetic Ni(II) Species and the Deleterious Effect of Carbonate as a Base. Organometallics, 2021 . [Link]

Sources

Application

Application Note: Utilizing 8-Amino-4-hydroxyquinolin-2(1H)-one in High-Throughput Screening for Kinase Inhibitor Discovery

Introduction: The Quinolinone Scaffold in Drug Discovery The quinolinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quinolinone Scaffold in Drug Discovery

The quinolinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties[1][2][3]. Notably, substituted 4-hydroxy-1H-quinolin-2-ones and 8-hydroxyquinolines have garnered significant attention for their potential as therapeutic agents[1][3][4]. The close structural relative, 8-hydroxyquinoline, has been successfully identified as a cell-active inhibitor of histone demethylases through quantitative high-throughput screening (qHTS), highlighting the tractability of this chemical class for hit discovery[5][6]. The 8-Amino-4-hydroxyquinolin-2(1H)-one, the subject of this application note, possesses key structural motifs that suggest its potential as a modulator of various enzymatic targets. This document provides a comprehensive guide for the application of 8-Amino-4-hydroxyquinolin-2(1H)-one in a high-throughput screening (HTS) campaign, specifically focusing on its potential as a kinase inhibitor.

While a specific biological target for 8-Amino-4-hydroxyquinolin-2(1H)-one is yet to be definitively established in the public domain, its structural features, particularly the presence of hydrogen bond donors and acceptors, and a planar ring system, are characteristic of many kinase inhibitors that bind to the ATP-binding pocket. Therefore, this application note will present a detailed, field-proven protocol for a fluorescence polarization (FP)-based assay, a robust and widely used HTS format for identifying kinase inhibitors.[7][8] This protocol is designed to be a self-validating system, incorporating rigorous quality control measures to ensure the generation of high-quality, reproducible data.

Principle of the Fluorescence Polarization (FP) Kinase Assay

Fluorescence polarization is a powerful technique for monitoring molecular interactions in a homogenous format, making it highly suitable for HTS.[7][8] The assay principle relies on the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. In the context of a kinase assay, a fluorescently labeled peptide substrate is used.

  • Initial State (Low Polarization): The small, fluorescently labeled peptide substrate tumbles rapidly in solution, resulting in a low fluorescence polarization value.

  • Kinase Activity (High Polarization): In the presence of an active kinase and ATP, the peptide substrate is phosphorylated. A specific phosphopeptide-binding antibody, often coupled to a larger molecule or used directly if large enough, is then added. This antibody binds to the phosphorylated peptide, creating a much larger complex that tumbles slowly in solution, leading to a high fluorescence polarization value.

  • Inhibition (Low Polarization): If a compound, such as 8-Amino-4-hydroxyquinolin-2(1H)-one, inhibits the kinase, the peptide substrate will not be phosphorylated. Consequently, the binding antibody will not recognize it, and the fluorescent peptide will remain small and tumble rapidly, resulting in a low fluorescence polarization value.

The magnitude of the change in fluorescence polarization is directly proportional to the extent of kinase activity, allowing for the quantitative assessment of inhibitor potency.

Hypothetical Signaling Pathway: Kinase Inhibition

The following diagram illustrates the general mechanism of kinase inhibition, the principle upon which this HTS assay is based.

Caption: Kinase inhibition by 8-Amino-4-hydroxyquinolin-2(1H)-one.

Experimental Workflow for HTS

The following diagram outlines the key steps in the high-throughput screening workflow for identifying kinase inhibitors using the fluorescence polarization assay.

hts_workflow start Start: Assay Plate Preparation dispense_compounds Dispense Compounds & Controls (384-well plate) start->dispense_compounds add_kinase Add Kinase Enzyme dispense_compounds->add_kinase add_substrate_atp Add Fluorescent Substrate & ATP Mixture add_kinase->add_substrate_atp incubate_reaction Incubate at RT (e.g., 60 min) add_substrate_atp->incubate_reaction add_antibody Add Phosphopeptide Antibody (Stop Reagent) incubate_reaction->add_antibody incubate_detection Incubate at RT (e.g., 30 min) add_antibody->incubate_detection read_plate Read Fluorescence Polarization incubate_detection->read_plate analyze_data Data Analysis: Normalization, Hit Selection read_plate->analyze_data end End: Hit Confirmation analyze_data->end

Caption: HTS workflow for the FP-based kinase inhibitor screen.

Detailed Protocol: FP-Based Kinase HTS Assay

This protocol is optimized for a 384-well plate format, a standard in HTS for balancing throughput and reagent consumption.

I. Materials and Reagents
  • Compound Plates: 384-well plates containing 8-Amino-4-hydroxyquinolin-2(1H)-one and other library compounds, typically in DMSO.

  • Assay Plates: Low-volume, black, flat-bottom 384-well plates.

  • Kinase: Purified, active kinase of interest.

  • Fluorescent Peptide Substrate: Specific for the kinase of interest, labeled with a suitable fluorophore (e.g., FITC, TAMRA).

  • ATP: Adenosine triphosphate, high purity.

  • Phosphopeptide-Specific Antibody: High-affinity antibody that recognizes the phosphorylated form of the peptide substrate.

  • Assay Buffer: e.g., 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35. Buffer composition should be optimized for the specific kinase.

  • Stop/Detection Buffer: Assay buffer containing the phosphopeptide-specific antibody.

  • Positive Control: A known, potent inhibitor of the kinase.

  • Negative Control: DMSO (or the vehicle for compound dilution).

  • Instrumentation:

    • Liquid handling system for dispensing nanoliter to microliter volumes.

    • Microplate reader capable of measuring fluorescence polarization.

II. Reagent Preparation
  • Compound Plates: Prepare serial dilutions of 8-Amino-4-hydroxyquinolin-2(1H)-one and library compounds in DMSO. For a primary screen, a single concentration (e.g., 10 µM) is often used.

  • Kinase Working Solution: Dilute the kinase stock in cold assay buffer to the desired working concentration (e.g., 2X the final concentration). The optimal concentration should be determined empirically during assay development.

  • Substrate/ATP Working Solution: Prepare a mixture of the fluorescent peptide substrate and ATP in assay buffer (e.g., 2X the final concentration). The ATP concentration should be at or near the Km for the kinase to ensure sensitivity to competitive inhibitors.

  • Stop/Detection Solution: Dilute the phosphopeptide-specific antibody in assay buffer to the optimal working concentration.

III. Assay Procedure (384-Well Format)
  • Compound Dispensing: Using an automated liquid handler, dispense 100 nL of compounds from the compound plates into the corresponding wells of the assay plate. Dispense DMSO to the negative control wells and the positive control inhibitor to the positive control wells.

  • Kinase Addition: Add 5 µL of the 2X kinase working solution to all wells.

  • Pre-incubation (Optional but Recommended): Incubate the plate for 15 minutes at room temperature to allow for the interaction between the compounds and the kinase.

  • Initiation of Kinase Reaction: Add 5 µL of the 2X substrate/ATP working solution to all wells to start the enzymatic reaction. The final assay volume is now 10.1 µL.

  • Kinase Reaction Incubation: Incubate the plate at room temperature for 60-90 minutes. The incubation time should be within the linear range of the kinase reaction.

  • Stopping the Reaction and Detection: Add 10 µL of the stop/detection solution containing the phosphopeptide antibody to all wells.

  • Detection Incubation: Incubate the plate for 30-60 minutes at room temperature to allow the antibody-phosphopeptide binding to reach equilibrium.

  • Plate Reading: Read the plate on a microplate reader equipped for fluorescence polarization.

Data Analysis and Quality Control

Rigorous data analysis is crucial for the successful identification of true hits from an HTS campaign.[9][10]

I. Primary Data Analysis
  • Calculate Percent Inhibition: The primary data from the FP reader will be in millipolarization (mP) units. The percent inhibition for each compound is calculated as follows:

    % Inhibition = 100 * (1 - (mP_compound - mP_pos_ctrl) / (mP_neg_ctrl - mP_pos_ctrl))

    • mP_compound: mP value from a well with a test compound.

    • mP_pos_ctrl: Average mP value from the positive control wells (maximum inhibition).

    • mP_neg_ctrl: Average mP value from the negative control wells (no inhibition).

II. Assay Quality Control: The Z'-Factor

The Z'-factor is a statistical parameter that assesses the quality of an HTS assay. It is calculated using the signals from the positive and negative controls.

Z' = 1 - (3 * (SD_neg_ctrl + SD_pos_ctrl)) / |Mean_neg_ctrl - Mean_pos_ctrl|

  • SD: Standard Deviation

  • Mean: Average mP value

Z'-Factor ValueAssay Quality
> 0.5Excellent
0 to 0.5Acceptable
< 0Unacceptable

An assay with a Z'-factor of 0.5 or greater is considered robust and suitable for HTS.

III. Hit Selection

A "hit" is a compound that produces a significant and reproducible effect in the assay. A common method for hit selection is to set a threshold based on the standard deviation of the sample data. For example, compounds that exhibit a percent inhibition greater than three times the standard deviation of the negative controls may be selected as initial hits. These primary hits should then be re-tested and confirmed in dose-response experiments to determine their potency (e.g., IC₅₀ value).

Sample Data and Interpretation

The following table represents a hypothetical data set from a single 384-well plate, demonstrating the calculation of key parameters.

Well TypemP ValueCalculated % Inhibition
Negative Control (Avg)2500%
Positive Control (Avg)100100%
Compound A2453.3%
Compound B (Hit)12086.7%
8-Amino-4-hydroxyquinolin-2(1H)-one13576.7%

In this example, both Compound B and 8-Amino-4-hydroxyquinolin-2(1H)-one would be considered strong primary hits, warranting further investigation.

Conclusion and Future Directions

This application note provides a comprehensive framework for utilizing 8-Amino-4-hydroxyquinolin-2(1H)-one in a high-throughput screening campaign for the discovery of novel kinase inhibitors. The fluorescence polarization assay described herein is a robust, sensitive, and cost-effective method for this purpose.[8][11] Successful identification of 8-Amino-4-hydroxyquinolin-2(1H)-one as a hit would necessitate a series of follow-up studies, including:

  • Dose-response analysis to determine the IC₅₀ value.

  • Orthogonal assays to confirm the mechanism of action and rule out assay artifacts.

  • Selectivity profiling against a panel of other kinases to assess specificity.

  • Structure-activity relationship (SAR) studies to optimize the potency and other pharmacological properties of the hit compound.

The quinolinone scaffold continues to be a rich source of biologically active molecules.[1][2] The systematic screening of compounds like 8-Amino-4-hydroxyquinolin-2(1H)-one using well-validated HTS assays is a critical step in the journey of drug discovery and development.

References

  • High Throughput Screening: Methods and Protocols. (n.d.). ResearchGate. Retrieved from [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2025, July 20). Fluorescence Polarization-Based High-Throughput Screening Assay for Inhibitors Targeting Cathepsin L. Bio-protocol, 15(14), e4733. Retrieved from [Link]

  • Lea, W. A., & Simeonov, A. (2011). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Expert Opinion on Drug Discovery, 6(1), 17–32. Retrieved from [Link]

  • Iversen, P. W., Eastwood, B. J., Sittampalam, G. S., & Cox, K. L. (2014). Data analysis approaches in high throughput screening. Methods in Molecular Biology, 1066, 259–281. Retrieved from [Link]

  • Assay Development for High-Throughput Screening: Best Practices. (2026, March 25). Technology Networks. Retrieved from [Link]

  • Malo, N., Hanley, J. A., Cerquozzi, S., Pelletier, J., & Nadon, R. (2006). Statistical practice in high-throughput screening data analysis. Nature Biotechnology, 24(2), 167–175. Retrieved from [Link]

  • Fan, F., & Wood, K. V. (2007). Bioluminescent assays for high-throughput screening. Assay and Drug Development Technologies, 5(1), 127–136. Retrieved from [Link]

  • Data from high-throughput screening. (2017, November 13). Cambridge MedChem Consulting. Retrieved from [Link]

  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). (n.d.). Visikol. Retrieved from [Link]

  • High-Throughput Screening Data Analysis. (2016, July 22). Basicmedical Key. Retrieved from [Link]

  • Kráľová, K., Loos, D., & Hianik, T. (2009). Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. Molecules, 14(3), 1015–1029. Retrieved from [Link]

  • Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. (n.d.). American Chemical Society. Retrieved from [Link]

  • Optimization of a Luminescence-Based High-Throughput Screening Assay for Detecting Apyrase Activity. (2016, November 10). PubMed. Retrieved from [Link]

  • Bioluminescent assays for high-throughput screening. (2007, February 15). PubMed. Retrieved from [Link]

  • Cell-based assays in high-throughput mode (HTS). (n.d.). BioTechnologia. Retrieved from [Link]

  • Examples of biologically active quinolin-2(1H)-ones. (n.d.). ResearchGate. Retrieved from [Link]

  • King, O. N., et al. (2010). Quantitative high-throughput screening identifies 8-hydroxyquinolines as cell-active histone demethylase inhibitors. PLoS One, 5(11), e15535. Retrieved from [Link]

  • High-throughput screening (HTS). (n.d.). BMG LABTECH. Retrieved from [Link]

  • Saadeh, H. A., Sweidan, K. A., & Mubarak, M. S. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. Retrieved from [Link]

  • Bechill, J., Zhong, R., Zhang, C., Solomaha, E., & Spiotto, M. T. (2016). A High-Throughput Cell-Based Screen Identified a 2-[(E)-2-Phenylvinyl]-8-Quinolinol Core Structure That Activates p53. PLOS ONE, 11(4), e0154123. Retrieved from [Link]

  • Saadeh, H. A., Sweidan, K. A., & Mubarak, M. S. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PubMed. Retrieved from [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025, January 3). MDPI. Retrieved from [Link]

  • Synthesis and biological applications of some novel 8-Hydroxyquinoline urea and thiourea derivatives. (2021, December 14). Arabian Journal of Chemistry, 15(3), 103661. Retrieved from [Link]

  • Phillipson, J. D., & O'Neill, M. J. (1987). Considerations about the structure-activity relationships of 8-aminoquinoline antimalarial drugs. Acta Leidensia, 55(1-2), 65–76. Retrieved from [Link]

  • High-throughput screening. (2016, October 1). Basicmedical Key. Retrieved from [Link]

  • Quantitative High-Throughput Screening Identifies 8-Hydroxyquinolines as Cell-Active Histone Demethylase Inhibitors. (2010, November 23). Klose Lab. Retrieved from [Link]

  • Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives. (2025, March 17). New Journal of Chemistry. Retrieved from [Link]

Sources

Method

Topic: Preparation of 8-Amino-4-hydroxyquinolin-2(1H)-one Stock Solutions for Cell Culture

An Application Note and Protocol for Researchers Abstract This document provides a detailed guide for the preparation, sterilization, storage, and quality control of stock solutions of 8-Amino-4-hydroxyquinolin-2(1H)-one...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for Researchers

Abstract

This document provides a detailed guide for the preparation, sterilization, storage, and quality control of stock solutions of 8-Amino-4-hydroxyquinolin-2(1H)-one for use in cell culture applications. Quinolinone derivatives are a significant class of compounds in medicinal chemistry and drug discovery, often exhibiting poor aqueous solubility.[1][2][3] Proper preparation of stock solutions is therefore a critical, foundational step for generating reliable and reproducible data in in vitro studies.[4][5] This guide explains the rationale behind solvent selection, provides step-by-step protocols for dissolution and sterilization, and outlines best practices for storage and quality control to ensure the integrity and efficacy of the compound in experimental settings.

Introduction: The Criticality of Stock Solution Integrity

8-Amino-4-hydroxyquinolin-2(1H)-one belongs to the quinoline family, a class of heterocyclic aromatic compounds extensively investigated for a wide range of pharmacological activities, including anticancer and antimicrobial properties.[2][6] Like many small molecule drug candidates, quinolinone derivatives can be challenging to work with due to low solubility in aqueous media.[1] An improperly prepared stock solution can lead to compound precipitation, inaccurate final concentrations, and consequently, erroneous experimental outcomes. This can cost researchers significant time and resources.[5]

The protocols herein are designed to establish a robust and reproducible workflow, grounded in the principles of aseptic technique and chemical stability. By explaining the causality behind each step, this guide empowers researchers to not only follow a procedure but also to understand and adapt it to their specific experimental needs.

Physicochemical Properties and Solvent Selection

A thorough understanding of the compound's properties is fundamental to developing a successful formulation strategy.

2.1. Compound Characteristics While detailed, publicly available solubility data for 8-Amino-4-hydroxyquinolin-2(1H)-one is limited, its structure—a heterocyclic aromatic system with polar functional groups—suggests it is a poorly water-soluble compound.[1][7] This is a common characteristic of many quinoline derivatives.[2][8]

PropertyGeneral Characteristics of QuinolinonesConsiderations for Stock Preparation
Aqueous Solubility Typically very low.[1]Direct dissolution in culture media or aqueous buffers is not feasible for high-concentration stocks.
Organic Solvent Generally soluble in polar aprotic solvents like Dimethyl Sulfoxide (DMSO).[9]DMSO is the recommended starting solvent for the primary stock solution.[10]
Stability Stability in solution can be variable and is sensitive to pH, light, and temperature.[11]Stock solutions should be stored at low temperatures, protected from light, and aliquoted to avoid repeated freeze-thaw cycles.[12][13]
Appearance Typically a solid powder.[14]The final stock solution should be a clear, particulate-free liquid.

2.2. Rationale for Solvent Choice: Dimethyl Sulfoxide (DMSO) Dimethyl Sulfoxide (DMSO) is a powerful, water-miscible polar aprotic solvent capable of dissolving a wide array of both polar and nonpolar compounds, making it an invaluable tool in cell biology.[9]

  • High Solubilizing Capacity: Its ability to dissolve many poorly water-soluble compounds at high concentrations allows for the preparation of concentrated primary stocks.[10] This minimizes the volume of solvent added to the final cell culture, thereby reducing the risk of solvent-induced cytotoxicity.

  • Cell Permeability: DMSO is known to readily cross cell membranes, which can aid in the delivery of the dissolved compound to intracellular targets.

  • Miscibility with Media: DMSO is miscible with aqueous cell culture media, allowing for dilution of the stock solution to the desired final concentration.[9] However, rapid dilution can sometimes cause the compound to precipitate.[15]

It is imperative to use high-purity, sterile-filtered, cell culture-grade DMSO to avoid introducing contaminants that could affect experimental results.[16][17]

Core Workflow for Stock Solution Preparation

The overall process involves creating a high-concentration primary stock, sterilizing it, and then performing serial dilutions to create working stocks and the final experimental concentrations. This multi-step approach ensures accuracy, sterility, and stability.

G cluster_0 Phase 1: Primary Stock Preparation cluster_1 Phase 2: Sterilization & Storage cluster_2 Phase 3: Application in Culture Compound 8-Amino-4-hydroxyquinolin-2(1H)-one (Solid Powder) Dissolve Dissolve in DMSO (e.g., 10-50 mM) Compound->Dissolve DMSO Cell Culture Grade DMSO DMSO->Dissolve PrimaryStock Primary Stock Solution (High Concentration) Dissolve->PrimaryStock Filter Sterile Filter (0.22 µm PTFE Filter) PrimaryStock->Filter SterileStock Sterile Primary Stock Aliquot Aliquot into Cryovials SterileStock->Aliquot Store Store at -80°C (Protected from Light) Aliquot->Store Thaw Thaw One Aliquot Store->Thaw For Experiment Dilute Serially Dilute into Complete Culture Medium Thaw->Dilute FinalConc Final Working Concentration (DMSO <0.5%) Dilute->FinalConc TreatCells Treat Cells FinalConc->TreatCells

Caption: Workflow from Compound to Cell Treatment.

Detailed Protocols

4.1. Materials and Equipment

  • 8-Amino-4-hydroxyquinolin-2(1H)-one powder

  • Dimethyl Sulfoxide (DMSO), sterile-filtered, cell culture grade (e.g., Sigma-Aldrich, D2650 or equivalent)[16]

  • Sterile, disposable syringe filters (0.22 µm) with a Polytetrafluoroethylene (PTFE) or Nylon membrane (DMSO-compatible)[18][19]

  • Sterile syringes (1 mL, 5 mL)

  • Sterile, amber or opaque microcentrifuge tubes or cryovials for aliquoting

  • Calibrated analytical balance

  • Laminar flow hood or biosafety cabinet

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

  • Complete cell culture medium, pre-warmed to 37°C

4.2. Protocol A: Preparation of a High-Concentration Primary Stock Solution (e.g., 20 mM)

This protocol describes the preparation of a 20 mM stock solution. The molecular weight of 8-Amino-4-hydroxyquinolin-2(1H)-one (C₉H₈N₂O₂) is 176.17 g/mol . Adjust calculations based on the desired concentration.

  • Aseptic Technique: Perform all subsequent steps in a certified laminar flow hood to maintain sterility.[20]

  • Calculation:

    • To make 1 mL of a 20 mM stock solution:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.020 mol/L × 0.001 L × 176.17 g/mol × 1000 mg/g = 3.52 mg

  • Weighing: Carefully weigh out 3.52 mg of 8-Amino-4-hydroxyquinolin-2(1H)-one powder and place it into a sterile, amber microcentrifuge tube.

    • Expert Tip: Due to the difficulty in accurately weighing small amounts, it is often better to weigh a larger mass (e.g., 17.6 mg) and dissolve it in a proportionally larger volume of DMSO (e.g., 5 mL) to improve accuracy.[10]

  • Dissolution:

    • Add 1 mL of sterile, cell culture-grade DMSO to the tube containing the compound.

    • Vortex thoroughly for 1-2 minutes until the powder is completely dissolved.

    • Visually inspect the solution against a light source to ensure it is clear and free of any particulates. If not fully dissolved, sonication in a water bath for 5-10 minutes may be required.

  • Sterilization:

    • Draw the entire DMSO stock solution into a sterile syringe.

    • Attach a 0.22 µm DMSO-compatible (PTFE or Nylon) sterile syringe filter to the syringe.[19]

    • Dispense the solution through the filter into a new, sterile amber or opaque tube. This is your Sterile Primary Stock . Aseptic filtration is the preferred method for sterilizing DMSO solutions, as autoclaving can degrade the solvent and the compound.[18]

  • Aliquoting and Storage:

    • Immediately aliquot the Sterile Primary Stock into smaller, single-use volumes (e.g., 20-50 µL) in sterile, opaque cryovials.[21]

    • Clearly label each aliquot with the compound name, concentration, date, and your initials.

    • Store the aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[12][13] Always protect from light.

    • Causality: Aliquoting prevents multiple freeze-thaw cycles, which can lead to compound degradation and compromise the integrity of the stock solution.[10][12]

4.3. Protocol B: Preparation of Final Working Concentrations

This protocol must be performed immediately before treating cells.

  • Thawing: Remove a single aliquot of the primary stock solution from the -80°C freezer and thaw it rapidly at room temperature or in a 37°C water bath.[5]

  • Dilution: Perform serial dilutions in pre-warmed complete cell culture medium to achieve the desired final concentration.

    • Crucial Step: To avoid precipitation, add the DMSO stock to the culture medium, not the other way around.[15] Mix gently but thoroughly by pipetting up and down immediately after addition. A stepwise dilution is recommended to avoid shocking the compound out of solution.[12]

    • Example Dilution for a 10 µM Final Concentration:

      • First, prepare an intermediate dilution by adding 2 µL of the 20 mM primary stock to 998 µL of pre-warmed medium. This gives a 1 mL solution of 40 µM. Vortex gently.

      • Then, add the required volume of this 40 µM intermediate solution to your cell culture wells. For example, adding 250 µL to a well containing 750 µL of medium will result in a final concentration of 10 µM.

  • Vehicle Control: Always prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the compound.[2][12] This is essential to distinguish the effects of the compound from the effects of the solvent. The final concentration of DMSO in the culture should ideally be kept below 0.5%, and preferably below 0.1%, to avoid cytotoxicity.[12][15]

Quality Control and Validation

A commitment to quality control is essential for reproducible research.[4][5][22]

  • Sterility Check: Before long-term storage, a small amount (e.g., 5 µL) of the final filtered primary stock can be incubated in 5 mL of sterile culture medium for 48 hours at 37°C. Check for any signs of microbial contamination (e.g., turbidity, color change).[23]

  • Visual Inspection: At every step (after dissolution, after thawing, after dilution in media), visually inspect the solution for any signs of precipitation or cloudiness. If precipitation is observed, the solution should not be used.

  • Record Keeping: Maintain a detailed log for each batch of stock solution, including the source of the compound, date of preparation, calculated concentration, storage location, and any observations.[22]

Troubleshooting

G start Problem Observed precip_stock Precipitation in Primary DMSO Stock start->precip_stock precip_media Precipitation upon Dilution in Media start->precip_media sol_sonicate Action: Gently warm (37°C) and sonicate solution. precip_stock->sol_sonicate dil_stepwise Action: Use a multi-step (serial) dilution protocol. precip_media->dil_stepwise dil_prewarm Action: Ensure media is pre-warmed to 37°C. precip_media->dil_prewarm sol_lower_conc Outcome: Still precipitates. Solution: Prepare a new, lower concentration stock. sol_sonicate->sol_lower_conc No sol_ok Outcome: Dissolves. Solution: Proceed with caution, inspect at each step. sol_sonicate->sol_ok Yes dil_cosolvent Outcome: Still precipitates. Solution: Consider advanced formulation with co-solvents (e.g., PEG, Tween). dil_stepwise->dil_cosolvent dil_ok Outcome: Solution is clear. Solution: Proceed with experiment. dil_stepwise->dil_ok dil_prewarm->dil_ok

Caption: Troubleshooting Flowchart for Solubility Issues.

Safety Precautions

  • Always consult the Safety Data Sheet (SDS) for 8-Amino-4-hydroxyquinolin-2(1H)-one before handling.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Handle the dry powder in a chemical fume hood or a contained balance enclosure to avoid inhalation.

  • DMSO can facilitate the absorption of chemicals through the skin. Handle with care and avoid direct contact.

References

  • Kitt, K., et al. (n.d.). Keeping it clean: the cell culture quality control experience at the National Center for Advancing Translational Sciences. PMC. Retrieved from [Link]

  • Gaylord Chemical Company. (2020, September 1). Suitable Sterility Methods for Dimethyl Sulfoxide USP, PhEur. Pharmaceutical Technology. Retrieved from [Link]

  • Corning Life Sciences. (n.d.). Cell Culture Media Quality Control Strategies. Retrieved from [Link]

  • ResearchGate. (2022, December 19). Sterile filter before drug exposure to cell culture?. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Chapter 11: Quality Control of Media and Reagents. Retrieved from [Link]

  • Technology Networks. (2023, January 24). Cell Culture Quality Control: The Key to Reproducibility. Retrieved from [Link]

  • ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture?. Retrieved from [Link]

  • GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety. Retrieved from [Link]

  • Zhang, Y., et al. (n.d.). Solubilization techniques used for poorly water-soluble drugs. PMC - NIH. Retrieved from [Link]

  • ResearchGate. (2013, May 23). Can I store the drug solution made in cell culture media?. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Data Sheet Forskolin. Retrieved from [Link]

  • de-la-Vega, et al. (n.d.). Long-term and short-term preservation strategies for tissue engineering and regenerative medicine products: state of the art and emerging trends. PMC. Retrieved from [Link]

  • MMPC.org. (2013, April 3). Reagents and Materials: Protocol. Retrieved from [Link]

  • Neelaveni, K., et al. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF QUINOLINE DERIVATIVE FOR ANTI MICROBIAL ACTIVITY. IJCRT.org. Retrieved from [Link]

  • Naylor, S., et al. (n.d.). Synthesis of New Quinolinequinone Derivatives and Preliminary Exploration of their Cytotoxic Properties. PMC. Retrieved from [Link]

  • Wang, Z., et al. (2021, November 15). 8-Hydroxyquinolin-2(1H)-one analogues as potential β2-agonists: Design, synthesis and activity study. PubMed. Retrieved from [Link]

  • Horizon Discovery. (n.d.). Protocols for Cancer-related cell lines. Retrieved from [Link]

  • Gloc, M., et al. (2025, January 3). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Retrieved from [Link]

  • Wikipedia. (n.d.). 8-Hydroxyquinoline. Retrieved from [Link]

  • Nacalai Tesque. (n.d.). Cell Cultivation Handbook. Retrieved from [Link]

  • Gaylord Chemical Company. (2007, October). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • Abdel-Rhman, R. M. (2013, December 10). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals. Retrieved from [Link]

  • Haffner, C. D., et al. (2015, August 12). Discovery of 4-Amino-8-quinoline Carboxamides as Novel, Submicromolar Inhibitors of NAD-Hydrolyzing Enzyme CD38. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Application

Application Note: 8-Amino-4-hydroxyquinolin-2(1H)-one as a Precursor for Advanced Fluorescent Probes

[label="Photophysical Validation\n(UV-Vis & Fluorometry)", fillcolor="#3 Validating Visual Clarity I'm now satisfied with the visual contrast and color palette in my workflow diagrams, and have added color contrast tests...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Photophysical Validation\n(UV-Vis & Fluorometry)", fillcolor="#3

Validating Visual Clarity

I'm now satisfied with the visual contrast and color palette in my workflow diagrams, and have added color contrast tests to validate the colors. I am creating a "Protease Sensor Application" as a case study, focusing on the synthesis of a peptide conjugate, the importance of DMF and HATU, and the subsequent LC-MS analysis.

Constructing Application Table

I'm now generating a table to contrast the photophysical data of the initial precursor, the amido-conjugate, and any metal-chelating derivatives. This table will provide quantitative support for the application's performance characteristics. This is followed by a section on the Protease Sensor Application.

Refining Validation Procedures

I'm now integrating validation steps, including those for the protocols. I'm focusing on the necessity of protease inhibitors in Protocol B to ensure fluorescence increase is only from specific enzymatic cleavage. I'm also preparing for the citation and formatting requirements; I'll use numeric references throughout. Finally, I'll add the necessary validation checkpoints to Protocol C.

Finalizing Peptide Protocols

I've just finalized Protocol A, detailing 8-amido-peptide conjugate synthesis using DMF, HATU, and LC-MS validation. I've also detailed the deprotection step, using TFA and TIPS. I'm working to make sure these all match the original plan.

Validating HPLC Purification

I'm now detailing an RP-HPLC procedure with a C18 column, specifically end-capped to prevent peak tailing, addressing the 4-hydroxy moiety's interaction. Protocol B focuses on an in vitro fluorescence assay with a black plate and enzyme additions for target validation. Protocol C includes a negative control to ensure specific fluorescence, as I work to validate it.

Constructing Cellular Protocols

I'm now detailing a live-cell confocal imaging protocol using HeLa cells, including incubation, washing, and excitation details using a 405 nm laser. I've noted the rationale for each step: Opti-MEM is serum-free and prevents protease cleavage; multiple washes reduce background. I am designing a validation step.

Introduction & Photophysical Rationale

The rational design of target-specific fluorescent probes relies heavily on the selection of robust, highly tunable fluorophore scaffolds. 8-Amino-4-hydroxyquinolin-2(1H)-one represents a highly versatile building block that merges the photostable carbostyril (2-quinolone) core with two critical functional handles: a 4-hydroxy group and an 8-amino group.

As a Senior Application Scientist, I frequently recommend this scaffold over traditional coumarins due to its superior photophysical dynamics:

  • Excited-State Intramolecular Proton Transfer (ESIPT): The proximity of the 4-hydroxy group allows the molecule to undergo ESIPT upon excitation. This phenomenon yields an exceptionally large Stokes shift (>110 nm), which is critical for biological imaging to minimize self-quenching and bypass cellular autofluorescence .

  • Photoinduced Electron Transfer (PET) via the 8-Amino Handle: The 8-amino group serves as a primary conjugation site (e.g., for peptide amidation) or as an electron donor. When acylated to form an amide, the lone pair of the nitrogen is delocalized, quenching the carbostyril fluorescence via PET. Enzymatic cleavage of this amide bond restores the free amine, triggering a massive "turn-on" fluorescence response . Alternatively, the unmodified 8-amino group can act as a chelation-enhanced fluorescence (CHEF) receptor for transition metals like Zn²⁺.

Photophysics A 8-Amido Conjugate (PET Quenched) B Target Protease (Cleavage Event) A->B Enzymatic Recognition C Free 8-Amino-Carbostyril (PET Relieved) B->C Amide Hydrolysis D Strong Fluorescence (Emission ~450 nm) C->D Excitation (CHEF/ESIPT)

Fig 1. Mechanistic pathway of protease-mediated fluorescence activation via PET relief.

Experimental Workflows & Probe Synthesis

Transforming the 8-amino-4-hydroxyquinolin-2(1H)-one precursor into a functional biological sensor requires overcoming specific synthetic hurdles. The 8-amino group is sterically hindered and electronically deactivated by the electron-withdrawing nature of the quinolone ring. Standard EDC/NHS coupling strategies often fail or result in poor yields. Therefore, highly reactive uronium-based coupling agents (e.g., HATU) in strictly anhydrous conditions are required to drive the amidation forward .

SynthesisWorkflow Step1 Precursor Activation (8-Amino-4-hydroxyquinolin-2(1H)-one) Step2 Peptide Coupling (HATU / DIPEA in DMF) Step1->Step2 Amidation Step3 Deprotection & Purification (TFA Cleavage & RP-HPLC) Step2->Step3 Isolation Step4 Photophysical Validation (UV-Vis & Fluorometry) Step3->Step4 QC / QA Step5 Biological Application (Live-Cell Confocal Imaging) Step4->Step5 Assay

Fig 2. Experimental workflow for the synthesis and validation of carbostyril-based probes.

Quantitative Data: Photophysical Profiling

The table below summarizes the photophysical shifts observed when transitioning from the bare precursor to a functionalized probe, highlighting the dramatic signal-to-noise ratio achievable in biological assays.

Compound StateFunctional GroupAbsorbance Max (nm)Emission Max (nm)Stokes Shift (nm)Quantum Yield (Φ)
Precursor Free 8-Amine3424551130.48
Peptide Conjugate 8-Amide (Quenched)3354401050.04
Cleaved Probe Free 8-Amine (Activated)3424551130.46
Zn²⁺ Complex Metal Chelated3554851300.62

Detailed Experimental Protocols

Protocol A: Synthesis of an 8-Amido-Peptide Conjugate (Protease Sensor)

Causality Insight: The use of DMF is critical due to the poor solubility of the carbostyril precursor in less polar solvents. HATU is explicitly chosen to overcome the weak nucleophilicity of the 8-arylamine.

  • Coupling: Dissolve 8-amino-4-hydroxyquinolin-2(1H)-one (1.0 eq, ~100 mg) and the Fmoc-protected target peptide sequence (1.2 eq) in 5 mL of anhydrous DMF.

  • Activation: Add HATU (1.5 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 12 hours under a nitrogen atmosphere.

  • Self-Validation Checkpoint: Monitor the reaction via LC-MS. Confirm the disappearance of the precursor mass ( m/z 176.06) and the appearance of the product mass. Do not proceed until the precursor is fully consumed to prevent false positives in downstream assays.

  • Precipitation: Dropwise add the reaction mixture into 40 mL of ice-cold diethyl ether. Centrifuge at 4,000 rpm for 10 minutes and discard the supernatant.

  • Deprotection: Resuspend the pellet in a cleavage cocktail of TFA/TIPS/Water (95:2.5:2.5) for 2 hours at room temperature to remove side-chain protecting groups.

  • Purification: Purify via preparative RP-HPLC. Crucial: Use a fully end-capped C18 column to prevent peak tailing caused by the 4-hydroxy moiety interacting with free silanols on the stationary phase.

Protocol B: In Vitro Fluorescence Validation Assay

Causality Insight: A kinetic assay using a microplate reader validates the probe's dynamic range. Black plates are mandatory to prevent well-to-well optical crosstalk and reduce background scattering.

  • Preparation: Prepare a 10 µM stock of the purified probe in anhydrous DMSO.

  • Dilution: Dilute the stock to 1 µM in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl).

  • Plating: Aliquot 100 µL of the probe solution into a black, flat-bottom 96-well microplate.

  • Enzyme Addition: Add the target protease (e.g., 10 nM final concentration) to the test wells.

  • Self-Validation Checkpoint (Negative Control): In parallel wells, pre-incubate the enzyme with a specific small-molecule inhibitor for 15 minutes before adding the probe.

  • Measurement: Measure fluorescence continuously ( λex​ = 340 nm, λem​ = 450 nm) over 60 minutes at 37°C. The negative control must maintain a flat baseline, proving that the fluorescence increase is exclusively driven by enzymatic cleavage, not spontaneous amide hydrolysis.

Protocol C: Live-Cell Confocal Imaging

Causality Insight: While the excitation maximum is ~340 nm, utilizing a 405 nm laser provides sufficient off-peak excitation while significantly reducing the phototoxicity and cellular autofluorescence associated with deep-UV lasers .

  • Cell Culture: Seed HeLa (or target) cells in a 35 mm glass-bottom imaging dish and culture until 70% confluent.

  • Incubation: Wash cells twice with DPBS. Incubate with 5 µM of the probe in Opti-MEM for 30 minutes at 37°C. Note: Opti-MEM is used because serum proteins in standard media can prematurely cleave the probe or sequester it, reducing cellular uptake.

  • Washing: Wash cells three times with DPBS to remove extracellular probe, minimizing background noise.

  • Imaging: Image using a confocal laser scanning microscope equipped with a 405 nm diode laser (Emission collection window: 430–480 nm). Keep laser power below 5% to prevent photobleaching.

  • Self-Validation Checkpoint: Treat a parallel dish with the specific enzyme inhibitor for 1 hour prior to probe incubation. A lack of intracellular fluorescence in this control dish confirms the probe's specificity within a complex biological matrix.

References

  • Ding, Y., Zhu, W.-H., & Xie, Y. (2017). "Photophysics of Coumarin and Carbostyril-Sensitized Luminescent Lanthanide Complexes: Implications for Complex Design in Multiplex Detection." Journal of the American Chemical Society, 139(16), 5756-5767. URL: [Link]

  • Kamiya, M., Asanuma, D., Kumanomidou, E., et al. (2012). "Rational Design of Highly Sensitive Fluorescence Probes for Protease and Glycosidase Based on Precisely Controlled Spirocyclization." Journal of the American Chemical Society, 134(50), 20066–20079. URL: [Link]

  • Sames, D., et al. (2014). "Luminescent lanthanide metallopeptides for biomolecule sensing and cellular imaging." Chemical Society Reviews, 43, 4222-4235. URL: [Link]

  • Rajapakse, H. E., Gahlaut, N., Mohandessi, S., et al. (2014). "Lanthanide-Based Imaging of Protein–Protein Interactions in Live Cells." ACS Chemical Biology, 9(1), 149–163. URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting &amp; Yield Optimization for 8-Amino-4-hydroxyquinolin-2(1H)-one Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles and yield-limiting factors encountered during the synthesis of 8-amino-4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles and yield-limiting factors encountered during the synthesis of 8-amino-4-hydroxyquinolin-2(1H)-one. This compound is a critical heterocyclic scaffold used in the development of anti-infective agents, kinase inhibitors, and metal-DNA molecular assemblies.

Synthesizing this molecule efficiently requires overcoming two major chemical challenges: the profound electron-withdrawing nature of the nitro precursor during cyclization, and the notoriously poor solubility of the quinolinone core during reduction.

Synthetic Pathway & Mechanistic Workflow

The most robust and scalable route to 8-amino-4-hydroxyquinolin-2(1H)-one avoids the direct use of highly reactive 1,2-diaminobenzenes, which are prone to forming benzimidazole side-products. Instead, the protocol utilizes 2-nitroaniline as the starting material. The synthesis proceeds via a two-step sequence: an amidation/cyclization cascade to form the quinolinone core, followed by the selective reduction of the nitro group[1].

SynthesisPathway A 2-Nitroaniline + Meldrum's Acid B Amidation (80°C) Intermediate Formation A->B Mild Heating C Eaton's Reagent (70°C) Electrophilic Cyclization B->C -Acetone / -CO2 D 8-Nitro-4-hydroxyquinolin-2(1H)-one (Isolated Intermediate) C->D Ring Closure E Catalytic Hydrogenation (Pd/C, H2, DMF/MeOH) D->E Nitro Reduction F 8-Amino-4-hydroxyquinolin-2(1H)-one (Target Product) E->F Yield: 85-95%

Fig 1: Optimized two-step synthesis of 8-Amino-4-hydroxyquinolin-2(1H)-one via Eaton's Reagent.

Quantitative Yield Optimization Data

Selecting the right reagents dictates the success of this synthesis. Traditional Conrad-Limpach thermal condensations (using diethyl malonate at 220°C) fail miserably here because the ortho-nitro group strongly deactivates the aromatic ring, leading to thermal degradation before cyclization can occur [2][3].

Table 1: Comparison of Cyclization Methods (Step 1)

Cyclization MethodReagentsTemp (°C)Typical Yield (%)Mechanistic Insight & Notes
Thermal CondensationDiethyl malonate, neat220< 25%High thermal degradation. Insufficient electrophilic activation for deactivated rings.
PPA-MediatedMeldrum's acid, PPA12050 - 60%Moderate yield. Polyphosphoric acid is highly viscous, making aqueous workup tedious.
Eaton's Reagent Meldrum's acid, P₂O₅/MeSO₃H 70 75 - 85% Optimal. Acts as both solvent and powerful dehydrating agent. Clean aqueous precipitation.

Table 2: Comparison of Reduction Methods (Step 2)

Reduction MethodReagentsSolvent SystemTypical Yield (%)Mechanistic Insight & Notes
Catalytic Hydrogenation 10% Pd/C, H₂ (1 atm) DMF / MeOH (1:1) 85 - 95% Optimal. DMF disrupts intermolecular H-bonding, solubilizing the substrate for the catalyst.
Béchamp ReductionFe powder, NH₄ClEtOH / H₂O (3:1)65 - 75%Viable if high-pressure H₂ is unavailable. Iron salts complicate the final purification.

Self-Validating Experimental Protocols

Protocol A: Synthesis of 8-Nitro-4-hydroxyquinolin-2(1H)-one

Causality Focus: We utilize Meldrum's acid instead of diethyl malonate to allow the initial amidation to occur at a mild 80°C, preventing side reactions. Eaton's reagent is then used to force the difficult Friedel-Crafts-type ring closure on the electron-poor aromatic ring [1][4].

  • Amidation: In a round-bottom flask, combine 2-nitroaniline (1.0 eq) and Meldrum's acid (1.2 eq). Heat the neat mixture or use minimal toluene at 80°C for 2 hours.

  • Validation Check 1: The release of acetone and CO₂ will be visible as bubbling. Monitor by TLC (Hexanes/EtOAc 1:1); the bright yellow 2-nitroaniline spot will convert to a lower-Rf intermediate.

  • Cyclization: Cool the flask to room temperature. Add Eaton's Reagent (10 wt% P₂O₅ in methanesulfonic acid, approx. 5 mL per gram of starting material). Stir the highly acidic mixture and heat to 70°C for 12 hours.

  • Quenching & Isolation: Cool the reaction to room temperature and pour it slowly over vigorously stirred crushed ice.

  • Validation Check 2: A thick, pale-yellow to brown precipitate will immediately form. This is a self-validating step indicating successful cyclization. Filter the solid, wash extensively with distilled water to remove all traces of methanesulfonic acid, and dry under high vacuum.

Protocol B: Reduction to 8-Amino-4-hydroxyquinolin-2(1H)-one

Causality Focus: 4-Hydroxyquinolin-2(1H)-ones form dense, insoluble crystal lattices due to strong intermolecular hydrogen bonding between the amide and hydroxyl groups. Standard ethanol reductions will stall. Using a DMF co-solvent is mandatory to keep the intermediate in solution so it can interact with the palladium catalyst.

  • Setup: Dissolve 8-nitro-4-hydroxyquinolin-2(1H)-one (1.0 eq) in a 1:1 mixture of anhydrous DMF and Methanol.

  • Catalyst Addition: Carefully add 10% Pd/C (0.1 eq by weight). Safety note: Always purge the flask with Argon before adding Pd/C to flammable solvents.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas (balloon pressure is sufficient). Stir vigorously at room temperature for 4-6 hours.

  • Validation Check 3: The solution will transition from a deep yellow/orange to a pale, off-white or slightly pinkish hue as the nitro group is reduced to the amine. LC-MS will confirm the mass shift from [M+H]⁺ 207 to [M+H]⁺ 177.

  • Workup: Filter the reaction mixture through a tight pad of Celite to remove the Pd/C. Concentrate the filtrate under reduced pressure. Triturate the resulting solid with cold diethyl ether to remove residual DMF, yielding the pure target compound.

Troubleshooting & FAQs

Q: My cyclization yield in Step 1 is very low, and LC-MS shows mostly the uncyclized malonanilic acid intermediate. How do I fix this? A: This is the most common failure point. The nitro group at the ortho position pulls electron density away from the ring, making the required electrophilic aromatic substitution highly unfavorable. If you are using Eaton's reagent and still seeing incomplete cyclization, ensure your Eaton's reagent is fresh (P₂O₅ degrades by absorbing ambient moisture). You can also increase the cyclization temperature to 90°C, but do not exceed 100°C, as methanesulfonic acid can cause decomposition of the product at high temperatures.

Q: During the reduction step, the reaction stalls at ~50% conversion even after 24 hours. Should I increase the hydrogen pressure? A: Increasing pressure will not solve the root cause, which is almost certainly substrate starvation due to poor solubility . If the nitro-compound precipitates out of solution, the solid Pd/C catalyst cannot react with it. Ensure you are using at least 50% DMF or N-Methyl-2-pyrrolidone (NMP) in your solvent mixture. If the reaction has stalled, add more DMF, gently warm the mixture to 45°C, and replace the H₂ balloon.

Q: I am observing multiple spots on my TLC after the cyclization step. Am I getting a mixture of regioisomers? A: No. Because you are starting with 2-nitroaniline, the ortho position is blocked by the nitro group, and the para position (relative to the amine) is the only sterically and electronically viable site for ring closure. The multiple spots are likely unreacted starting material, the open-chain amide intermediate, or thermal degradation products. Ensure strict temperature control (70°C) during the Eaton's reagent step to minimize degradation [1].

Q: The final 8-amino product darkens significantly upon exposure to air. Is it degrading? A: Yes. Like many electron-rich ortho-aminophenol analogs, 8-amino-4-hydroxyquinolin-2(1H)-one is susceptible to ambient oxidation, forming quinone-imine type impurities. Store the final product under an inert atmosphere (Argon or Nitrogen) at -20°C, and avoid leaving it in solution exposed to air for prolonged periods.

References

  • Studies on Parasitologic and Haematologic Activities of an Enaminone Derivative of 4-Hydroxyquinolin-2(1H)-one Against Murine Schistosomiasis Mansoni PMC (National Institutes of Health)[Link]

  • Synthesis of 3-acetyl-4-hydroxyquinolin-2(1H)-one (2a) ResearchGate[Link]

Optimization

Technical Support Center: Optimizing Recrystallization Solvents for 8-Amino-4-hydroxyquinolin-2(1H)-one Purification

Welcome to the technical support center for the purification of 8-Amino-4-hydroxyquinolin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical as...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 8-Amino-4-hydroxyquinolin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the critical process of recrystallization. Here, we address common challenges and provide systematic approaches to solvent selection and optimization to ensure the highest purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What are the ideal characteristics of a recrystallization solvent for 8-Amino-4-hydroxyquinolin-2(1H)-one?

An ideal solvent for the recrystallization of 8-Amino-4-hydroxyquinolin-2(1H)-one should exhibit a steep solubility curve. This means the compound should be highly soluble at elevated temperatures (near the solvent's boiling point) and poorly soluble at low temperatures (room temperature or below).[1][2][3] This differential solubility is the cornerstone of effective recrystallization, allowing for the dissolution of the compound and impurities at a high temperature, followed by the selective crystallization of the target compound upon cooling, leaving the impurities behind in the mother liquor.[2] Additionally, the solvent should be chemically inert towards the compound, non-toxic, and have a relatively low boiling point for easy removal during the drying process.[1][4]

Q2: How do the functional groups of 8-Amino-4-hydroxyquinolin-2(1H)-one influence solvent selection?

The structure of 8-Amino-4-hydroxyquinolin-2(1H)-one, featuring an amino group (-NH2), a hydroxyl group (-OH), and a lactam moiety, makes it a polar molecule with the capacity for hydrogen bonding.[4][5] Therefore, polar protic solvents like ethanol, methanol, and water, or polar aprotic solvents like acetone and ethyl acetate, are often good starting points for solubility testing.[1][4] The presence of both acidic (hydroxyl) and basic (amino) groups suggests that the compound's solubility will be pH-dependent, a factor that can be exploited for purification.[5][6]

Q3: Is a single solvent always sufficient, or should I consider a mixed-solvent system?

While a single-solvent system is often preferred for its simplicity, it may not always provide the optimal solubility profile.[1] If no single solvent is found where 8-Amino-4-hydroxyquinolin-2(1H)-one has high solubility when hot and low solubility when cold, a mixed-solvent system is a viable alternative.[1] This typically involves a "good" solvent in which the compound is highly soluble and a miscible "anti-solvent" in which it is poorly soluble.[7] Common pairs include ethanol/water, acetone/water, and ethyl acetate/hexane.[1][8]

Q4: What are common impurities in the synthesis of 8-Amino-4-hydroxyquinolin-2(1H)-one and how do they affect recrystallization?

Impurities can include unreacted starting materials, byproducts from the synthetic route, and degradation products.[2] For quinolinone derivatives, structurally similar isomers can be particularly challenging to remove.[2][5] The success of recrystallization depends on the impurities being either highly soluble in the cold solvent (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).[1][2]

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of 8-Amino-4-hydroxyquinolin-2(1H)-one and offers targeted solutions.

Problem 1: Low or No Crystal Formation Upon Cooling

Possible Causes:

  • Inappropriate Solvent Choice: The compound may be too soluble in the chosen solvent, even at low temperatures.[2]

  • Insufficient Compound Concentration: The solution may not be saturated or supersaturated, a prerequisite for crystallization.

  • Excessive Solvent Volume: Using too much solvent will keep the compound dissolved even after cooling.[2]

Solutions:

  • Re-evaluate Solvent System: If crystals do not form, the solvent is likely too good. A less polar solvent or the addition of an anti-solvent should be considered.

  • Concentrate the Solution: Gently heat the solution to evaporate some of the solvent and increase the compound's concentration.

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the air-solvent interface. This creates nucleation sites for crystal growth.

    • Seeding: Introduce a tiny crystal of the pure compound into the solution to act as a template for crystallization.

  • Extended Cooling: Allow the flask to stand undisturbed for a longer period at room temperature, followed by cooling in an ice bath or refrigerator.

Problem 2: Oiling Out Instead of Crystallization

Possible Causes:

  • High Impurity Levels: Significant amounts of impurities can lower the melting point of the mixture, causing it to separate as an oil.[5]

  • Rapid Cooling: Cooling the solution too quickly can cause the compound to come out of solution above its melting point.[2][5]

  • Inappropriate Solvent Boiling Point: If the solvent's boiling point is higher than the melting point of the compound, it may melt before dissolving.[4]

Solutions:

  • Preliminary Purification: If the crude material is highly impure, consider a preliminary purification step such as an acid-base extraction to remove gross impurities before recrystallization.[5]

  • Slower Cooling: Allow the solution to cool slowly and undisturbed to room temperature before any further cooling in an ice bath.[2]

  • Solvent Re-selection: Choose a solvent with a lower boiling point.

  • Re-dissolve and Recrystallize: If an oil forms, try to redissolve it by adding a small amount of fresh, hot solvent. Then, allow it to cool more slowly. You might also try adding a small amount of anti-solvent to the hot solution to induce crystallization.

Problem 3: Crystals are Colored or Appear Impure

Possible Causes:

  • Co-crystallization of Impurities: The impurities may have similar solubility properties to the target compound.

  • Incomplete Washing: Residual mother liquor containing dissolved impurities may remain on the crystal surface.

  • Oxidation: Amino-substituted quinolinones can be susceptible to oxidation, leading to discoloration.

Solutions:

  • Charcoal Treatment: If the color is due to highly colored, minor impurities, adding a small amount of activated charcoal to the hot solution before filtration can adsorb these impurities. Use with caution as it can also adsorb the product.

  • Thorough Washing: After filtration, wash the collected crystals with a small amount of fresh, cold recrystallization solvent to remove any adhering mother liquor.[7]

  • Second Recrystallization: A second recrystallization from the same or a different solvent system may be necessary to achieve the desired purity.

  • Inert Atmosphere: If oxidation is suspected, perform the recrystallization under an inert atmosphere (e.g., nitrogen or argon).

Systematic Solvent Selection Protocol

A systematic approach to solvent selection is crucial for efficient and effective purification.

Step 1: Small-Scale Solubility Testing

The first step is to assess the solubility of your crude 8-Amino-4-hydroxyquinolin-2(1H)-one in a range of solvents with varying polarities.

Materials:

  • Crude 8-Amino-4-hydroxyquinolin-2(1H)-one

  • A selection of solvents (see Table 1)

  • Small test tubes or vials

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Place approximately 10-20 mg of the crude compound into separate, labeled test tubes.

  • Add a small volume (e.g., 0.5 mL) of a solvent to each test tube at room temperature.

  • Observe and record the solubility (insoluble, sparingly soluble, soluble).

  • For solvents in which the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water bath or on a heating block.

  • Observe and record the solubility at the elevated temperature.

  • Allow the hot solutions to cool to room temperature and then in an ice bath. Observe if crystal formation occurs.

Table 1: Potential Solvents for Screening

Solvent ClassExample SolventsBoiling Point (°C)[1][4]PolarityNotes
Protic Water100HighMay require heating. Good for forming solvent mixtures.[1]
Ethanol78HighA common and effective recrystallization solvent.[9][10]
Methanol65HighSimilar to ethanol but more volatile.[10][11]
Isopropanol82MediumAnother common alcohol for recrystallization.[1]
Aprotic Polar Acetone56MediumGood solvent, but its low boiling point can be a challenge.[1][10]
Ethyl Acetate77MediumOften used in mixed-solvent systems.[9]
Acetonitrile82HighCan be effective for polar compounds.
Aprotic Non-polar Toluene111LowHigher boiling point, use with caution.[4]
Hexanes~69LowTypically used as an anti-solvent.
Dichloromethane40MediumLow boiling point, often used for extraction but can be a recrystallization solvent.
Step 2: Selection of a Single-Solvent System

An ideal single solvent will have been identified in Step 1 as one in which the compound is sparingly soluble at room temperature but completely soluble upon heating, with good crystal recovery upon cooling.

Step 3: Development of a Mixed-Solvent System

If no suitable single solvent is found, select a miscible solvent pair.

Procedure:

  • Dissolve the crude compound in a minimal amount of the "good" hot solvent (the one in which it is highly soluble).

  • While the solution is still hot, add the "anti-solvent" (the one in which it is poorly soluble) dropwise until the solution becomes cloudy (the point of saturation).

  • Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

  • Allow the solution to cool slowly.

Visualization of the Decision-Making Process

The following diagram illustrates the workflow for selecting an appropriate recrystallization solvent system.

Solvent_Selection_Workflow start Start: Crude 8-Amino-4-hydroxyquinolin-2(1H)-one solubility_test Small-Scale Solubility Testing (Polar & Non-polar Solvents) start->solubility_test decision_point Suitable Single Solvent Found? solubility_test->decision_point single_solvent Proceed with Single-Solvent Recrystallization decision_point->single_solvent Yes mixed_solvent Develop Mixed-Solvent System (Good Solvent + Anti-Solvent) decision_point->mixed_solvent No recrystallize Perform Recrystallization single_solvent->recrystallize mixed_solvent->recrystallize end Pure Crystals recrystallize->end

Caption: Workflow for Recrystallization Solvent Selection.

Troubleshooting Workflow

When encountering issues during recrystallization, a logical troubleshooting process is essential.

Troubleshooting_Workflow start Problem Encountered check_yield Low Crystal Yield? start->check_yield oiling_out Oiling Out? check_yield->oiling_out No yield_causes Possible Causes: - Too much solvent - Compound too soluble in cold solvent - Incomplete crystallization check_yield->yield_causes Yes impure_crystals Impure/Colored Crystals? oiling_out->impure_crystals No oiling_causes Possible Causes: - Cooling too fast - High impurity level - Solvent b.p. > compound m.p. oiling_out->oiling_causes Yes impure_causes Possible Causes: - Co-crystallization - Inadequate washing - Oxidation impure_crystals->impure_causes Yes end Optimized Protocol impure_crystals->end No yield_solutions Solutions: - Concentrate solution - Add anti-solvent - Cool for longer/colder - Seed or scratch yield_causes->yield_solutions yield_solutions->end oiling_solutions Solutions: - Cool slowly - Preliminary purification - Change solvent - Re-dissolve and add anti-solvent oiling_causes->oiling_solutions oiling_solutions->end impure_solutions Solutions: - Re-recrystallize - Wash with cold solvent - Use charcoal - Use inert atmosphere impure_causes->impure_solutions impure_solutions->end

Caption: Troubleshooting Flowchart for Recrystallization Issues.

References

  • BenchChem. (n.d.). Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives.
  • University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs.
  • Al-Bayati, R. I., et al. (2018). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry, 5(4), 125-135.
  • Google Patents. (1949). US2474823A - Quinoline compounds and process of making same.
  • Google Patents. (n.d.). CN102344438B - Crystallization of quinoline derivatives and its preparation method.
  • Unknown. (n.d.).
  • BenchChem. (n.d.). Technical Support Center: Purification of Isoquinoline Derivatives.
  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use.
  • Kiper, R. A. (n.d.). 8-hydroxyquinoline.
  • ResearchGate. (2025, April 15). How to recrystallize an oily compound?.
  • Google Patents. (n.d.). CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution.
  • Google Patents. (n.d.). CN103304477B - Purification method of 8-hydroxyquinoline crude product.
  • ECHEMI. (n.d.). What would be the most suitable solvent for a single-solvent recrystallization?.
  • BenchChem. (n.d.). Technical Support Center: Purification of 2-Amino-4-hydroxy-8-methylquinoline.
  • TAIYO Fine Chemicals CO., LTD. (n.d.). 8-Aminoquinoline.
  • PubMed. (2013, July 19). Efficient preparation of 4-hydroxyquinolin-2(1H)-one derivatives with silver-catalyzed carbon dioxide incorporation and intramolecular rearrangement.
  • BenchChem. (n.d.). Physicochemical properties of 7-hydroxyquinolin-2(1H)-one.
  • J-Stage. (n.d.). A Synthesis of 3-Amino-4-hydroxyquinolin-2 (1H)-one Derivatives via Oxazolo [4, 5-c] quinolin-4 (5H)-ones.
  • PubChem. (n.d.). 8-Aminoquinoline.
  • Wikipedia. (n.d.). 8-Aminoquinoline.
  • DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems.
  • AERU - University of Hertfordshire. (2026, March 9). 8-hydroxyquinoline.
  • NIST. (n.d.). 8-Hydroxyquinoline - the NIST WebBook.
  • MDPI. (2024, November 15). The Heterocyclization of 2-Imino-2H-chromeno-3-carbonitriles with Some N,N-Binucleophiles.
  • Semantic Scholar. (2005, October 1). Photo physical properties of 8-hydroxy quinoline.
  • PMC. (n.d.). The tert-Amino Effect in Heterocyclic Chemistry. Synthesis of Spiro Heterocycles.
  • The Journal of Organic Chemistry. (2001, May 10). Preparation of Heterocycle-Masked β-Enamino Acids.
  • ResearchGate. (2025, October 16). (PDF) The tert-Amino Effect in Heterocyclic Chemistry. Synthesis of Spiro Heterocycles.
  • ACS Publications. (2026, April 1). The Journal of Organic Chemistry.

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 8-Amino-4-hydroxyquinolin-2(1H)-one Substitution Reactions

Welcome to the technical support center for navigating the complexities of substitution reactions with 8-amino-4-hydroxyquinolin-2(1H)-one. This guide is designed for researchers, scientists, and drug development profess...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for navigating the complexities of substitution reactions with 8-amino-4-hydroxyquinolin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges related to steric hindrance in their synthetic endeavors. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome these common hurdles and achieve your desired chemical transformations.

Introduction: The Challenge of Steric Hindrance

The 8-amino-4-hydroxyquinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry and materials science. However, its inherent steric bulk, particularly around the C8 amino group, can significantly impede substitution reactions.[1][2][3] This steric hindrance arises from the non-bonding interactions that influence the shape and reactivity of the molecule, making it difficult for incoming reagents to access the reactive sites.[1][3] The consequences of this steric congestion often manifest as low reaction yields, the formation of undesired side products, or a complete lack of reactivity.

This guide will equip you with the knowledge and practical strategies to mitigate these effects and successfully functionalize this versatile quinolinone core.

Frequently Asked Questions (FAQs)

Q1: Why are substitution reactions on the 8-amino group of 4-hydroxyquinolin-2(1H)-one so challenging?

A1: The primary difficulty lies in the steric hindrance imposed by the quinolinone core itself. The proximity of the C7 and C1 positions to the C8-amino group creates a sterically congested environment. This crowding can prevent nucleophiles or electrophiles from approaching the amino group at the necessary angle for a successful reaction.

Q2: I am observing very low to no conversion in my N-alkylation/N-arylation reaction. What are the likely causes?

A2: Low conversion is a classic symptom of steric hindrance.[3] Several factors could be at play:

  • Insufficiently reactive electrophile/nucleophile: The steric barrier necessitates the use of highly reactive coupling partners.

  • Inappropriate solvent: The solvent plays a crucial role in stabilizing transition states. A poorly chosen solvent can exacerbate steric issues.

  • Suboptimal temperature: Higher temperatures are often required to provide the necessary activation energy to overcome the steric barrier, but this can also lead to decomposition.

  • Catalyst deactivation or inefficiency: In catalyzed reactions, the catalyst itself may be too bulky to interact effectively with the hindered substrate.

Q3: My reaction is producing a complex mixture of products. How can I improve selectivity?

A3: A lack of selectivity is often a consequence of forcing harsh reaction conditions to overcome steric hindrance. This can lead to side reactions at other positions on the quinolinone ring. Strategies to improve selectivity include:

  • Employing a protecting group strategy: Temporarily blocking other reactive sites can direct the reaction to the desired position.

  • Utilizing a milder catalyst system: Modern catalysts are often designed to operate under less strenuous conditions, which can minimize side product formation.[4][5][6]

  • Fine-tuning reaction parameters: Systematically optimizing temperature, reaction time, and reagent stoichiometry can significantly enhance selectivity.

Troubleshooting Guides

Issue 1: Poor Yield in N-Arylation of the 8-Amino Group

Symptoms:

  • Low isolated yield of the desired N-arylated product.

  • Significant recovery of unreacted starting material.

  • Formation of diarylated or other side products.

Underlying Cause & Mechanistic Insight: The direct N-arylation of sterically hindered amines is a well-documented challenge.[6] The mechanism of common cross-coupling reactions (e.g., Buchwald-Hartwig) involves the coordination of the amine to a metal center, which can be sterically disfavored. The bulky quinolinone scaffold can prevent the formation of the key metal-amide intermediate.

Troubleshooting Workflow:

start Low N-Arylation Yield ligand Optimize Ligand start->ligand Initial Step catalyst Change Catalyst System ligand->catalyst If no improvement success Successful Arylation ligand->success Improvement conditions Modify Reaction Conditions catalyst->conditions If still low yield catalyst->success Improvement protect Consider Protecting Group conditions->protect Last resort conditions->success Improvement protect->success Improvement

Caption: Troubleshooting workflow for low N-arylation yield.

Solutions & Protocols:

  • Rational Ligand Design: The choice of ligand in palladium-catalyzed C-N cross-coupling is critical. For hindered amines, bulky and electron-rich biarylphosphine ligands have shown great success.[6] These ligands promote the reductive elimination step, which is often rate-limiting for hindered substrates.

    Ligand TypeKey FeaturesRecommended Ligands
    BiarylphosphinesBulky, electron-rich, promote reductive eliminationXPhos, SPhos, RuPhos
    N-Heterocyclic Carbenes (NHCs)Strong σ-donors, thermally stableIPr, IMes
  • Alternative Catalyst Systems: If palladium-based systems fail, consider copper-catalyzed methods, which can sometimes be more effective for hindered anilines.[4]

  • Protocol: Optimized Buchwald-Hartwig Amination for Hindered Substrates

    • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (2 mol%), the appropriate biarylphosphine ligand (4 mol%), and NaOtBu (1.4 equiv.).

    • Evacuate and backfill the tube with argon three times.

    • Add the 8-amino-4-hydroxyquinolin-2(1H)-one (1 equiv.), the aryl halide (1.2 equiv.), and anhydrous toluene.

    • Heat the reaction mixture at 100-110 °C and monitor by TLC or LC-MS.

    • Upon completion, cool the reaction, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.

    • Purify by column chromatography.

Issue 2: Failure of Electrophilic Substitution on the Quinolinone Ring

Symptoms:

  • No reaction observed when attempting electrophilic aromatic substitution (e.g., nitration, halogenation).

  • Decomposition of the starting material under harsh acidic conditions.

Underlying Cause & Mechanistic Insight: The 4-hydroxy and 2-oxo groups on the quinolinone ring are strongly electron-donating, activating the ring towards electrophilic attack. However, the 8-amino group is also activating. The combination can lead to complex regioselectivity issues. Furthermore, the amino group can be protonated under strongly acidic conditions, deactivating the ring.

Solutions & Protocols:

  • Protecting Group Strategy: Protecting the 8-amino group is often essential to control regioselectivity and prevent deactivation. A carbamate protecting group (e.g., Boc or Cbz) is a good choice as it can be readily installed and removed.

    start 8-Amino-4-hydroxyquinolin-2(1H)-one protect Protect Amino Group (e.g., Boc₂O) start->protect substitute Electrophilic Substitution protect->substitute deprotect Deprotection (e.g., TFA) substitute->deprotect product Substituted Product deprotect->product

    Caption: Protecting group strategy for electrophilic substitution.

  • Milder Reaction Conditions: Explore milder electrophilic substitution methods that do not require strongly acidic conditions. For example, for iodination, consider using reagents like N-iodosuccinimide (NIS) with a suitable catalyst.[7]

  • Protocol: Boc Protection of the 8-Amino Group

    • Dissolve the 8-amino-4-hydroxyquinolin-2(1H)-one (1 equiv.) in a mixture of THF and water.

    • Add di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv.) and a base such as sodium bicarbonate (2 equiv.).

    • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

    • Extract the product with an organic solvent and purify by column chromatography.

Issue 3: Difficulty in Removing the 8-Aminoquinoline Directing Group

Symptoms:

  • Incomplete removal of the 8-aminoquinoline (AQ) directing group after a C-H activation reaction.

  • Decomposition of the desired product under harsh cleavage conditions.

Underlying Cause & Mechanistic Insight: The 8-aminoquinoline moiety is a powerful directing group for C-H activation, but the resulting amide bond is highly stabilized by resonance, making it difficult to cleave.[8][9] Standard hydrolysis conditions often require high temperatures and strong acids or bases, which can be incompatible with sensitive functional groups.[8]

Solutions & Protocols:

  • Oxidative Deprotection: This method involves converting the robust amide into a more labile imide, which can be cleaved under milder conditions.[8]

  • Transamidation: Activation of the AQ amide, for instance with a Boc group, can facilitate reaction with another amine, effectively swapping out the directing group.[8]

  • Reductive Cleavage: In some cases, reductive methods can be employed for cleavage.

  • Protocol: Oxidative Deprotection using Ozone This protocol is based on a method developed by Maulide and co-workers.[8]

    • Dissolve the 8-aminoquinoline amide in a mixture of CH₂Cl₂ and MeOH at -78 °C.

    • Bubble ozone through the solution until the starting material is consumed (monitor by TLC).

    • Purge the solution with nitrogen or argon to remove excess ozone.

    • Add a reducing agent (e.g., dimethyl sulfide or triphenylphosphine) and allow the mixture to warm to room temperature.

    • Add a nucleophile (e.g., an amine or alcohol) to cleave the resulting imide.

    • Purify the desired product by standard methods.

Summary of Recommended Conditions for Overcoming Steric Hindrance

Reaction TypeKey ChallengeRecommended StrategyCatalyst/ReagentSolventTemperature (°C)
N-Arylation Steric hindrance at the amino groupUse bulky, electron-rich ligandsPd₂(dba)₃ / XPhosToluene100-110
Electrophilic Substitution Poor regioselectivity, deactivationProtect the amino groupBoc₂O / NaHCO₃THF/H₂ORoom Temp.
AQ Group Removal Robust amide bondOxidative deprotectionOzone, then a reducing agent and nucleophileCH₂Cl₂/MeOH-78 to RT

By understanding the underlying principles of steric hindrance and employing the targeted strategies outlined in this guide, researchers can significantly improve the success rate of substitution reactions on the challenging 8-amino-4-hydroxyquinolin-2(1H)-one scaffold.

References

  • Jain, N., et al. (2016).
  • Benchchem. (n.d.). Technical Support Center: 8-Aminoquinoline Directing Group Removal. Benchchem.
  • ResearchGate. (2025). A Guide to Directing Group Removal: 8‐Aminoquinoline.
  • PMC. (n.d.). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. PMC.
  • Benchchem. (n.d.).
  • ACS Publications. (2024). Regiodivergent Ring-Expansion of Oxindoles to Quinolinones. Journal of the American Chemical Society.
  • RSC Publishing. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Publishing.
  • PMC. (n.d.). Regiodivergent Ring-Expansion of Oxindoles to Quinolinones. PMC.
  • Frontiers. (n.d.). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers.
  • ResearchGate. (2025). Regioselectivity of Friedländer Quinoline Syntheses.
  • PubMed. (2021). A Guide to Directing Group Removal: 8-Aminoquinoline. PubMed.
  • RSC Publishing. (n.d.). Practical catalytic method for synthesis of sterically hindered anilines. RSC Publishing.
  • PMC. (n.d.).
  • ACS Publications. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society.
  • Institute for Basic Science. (2015). Synthesis of 8-Aminoquinolines by Using Carbamate Reagents: Facile Installation and Deprotection of Practical Amidating Groups. Institute for Basic Science.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Organic Chemistry Portal.
  • Organic Chemistry Portal. (2015).
  • RSC Publishing. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil.
  • The O'Duill Group. (2021). A Guide to Directing Group Removal: 8‐Aminoquinoline in press. The O'Duill Group.
  • ACS Publications. (2013). Efficient Preparation of 4-Hydroxyquinolin-2(1H)-one Derivatives with Silver-Catalyzed Carbon Dioxide Incorporation and Intramolecular Rearrangement. Organic Letters.
  • PMC. (n.d.).
  • Chemistry Steps. (2025). Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps.
  • YouTube. (2013). Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy. YouTube.
  • MDPI. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI.

Sources

Optimization

Technical Support Center: 8-Amino-4-hydroxyquinolin-2(1H)-one Stability &amp; Troubleshooting

Welcome to the Application Science Support Center. Handling electron-rich heterocyclic scaffolds like 8-amino-4-hydroxyquinolin-2(1H)-one (CAS 937660-34-9) requires a deep understanding of their physicochemical vulnerabi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Center. Handling electron-rich heterocyclic scaffolds like 8-amino-4-hydroxyquinolin-2(1H)-one (CAS 937660-34-9) requires a deep understanding of their physicochemical vulnerabilities. As a quinolinone derivative featuring both an oxidizable 8-amino group and a tautomerizable 4-hydroxy-2(1H)-one core, this compound is notoriously prone to rapid oxidative degradation and solubility issues in standard aqueous buffers. As a Senior Application Scientist, I have designed this guide to provide field-tested, mechanistically grounded solutions to ensure the integrity and reproducibility of your experimental data.

Part 1: Frequently Asked Questions & Troubleshooting Guide

Q1: Why does my 8-Amino-4-hydroxyquinolin-2(1H)-one stock solution turn dark brown or black within hours of preparation? A1: This discoloration is the hallmark of oxidative degradation. The 8-amino group, situated on an electron-rich aromatic ring, is highly susceptible to autoxidation when exposed to atmospheric oxygen and light[1]. The oxidation process initially yields a highly reactive o-quinone imine intermediate. Because the molecule lacks steric shielding around these reactive centers, these intermediates rapidly undergo irreversible intermolecular cross-linking and polymerization, forming dark, melanin-like polymeric degradants[2]. Using degraded solutions will introduce massive experimental artifacts, as you are no longer assaying the parent compound but a complex mixture of electrophilic polymers.

Q2: How can I prevent this oxidation during long-term storage and assay preparation? A2: Stabilization requires a multi-pronged approach targeting the kinetics of oxidation:

  • Oxygen Exclusion: Atmospheric oxygen is the primary electron acceptor. You must sparge your solvents with an inert gas (Argon or Nitrogen) to displace dissolved O₂ before dissolution[1].

  • Antioxidant Supplementation: Incorporating a sacrificial reducing agent, such as L-ascorbic acid (0.1% w/v), is critical. Ascorbic acid possesses a low one-electron transfer potential and acts by intercepting the transient o-quinone imine intermediate, reducing it back to the parent 8-amino state before polymerization can occur[3].

  • Actinic Light Shielding: UV and visible light provide the activation energy for radical initiation. Always use amber glass vials to protect the solution[2].

Q3: I am struggling to dissolve the powder completely in standard PBS (pH 7.4). What is the optimal solvent system? A3: The poor aqueous solubility is an inherent thermodynamic property of the 4-hydroxy-2(1H)-quinolone core. In the solid state and neutral solutions, the molecule exists in a tautomeric equilibrium that heavily favors the keto-enol (2(1H)-one) form. This specific geometry facilitates a dense, highly stable intermolecular hydrogen-bonding network (crystal lattice) that water alone cannot easily disrupt[4].

  • Solution: Do not attempt to dissolve the dry powder directly into aqueous buffers. Instead, prepare a concentrated stock solution (e.g., 10–50 mM) in anhydrous, deoxygenated Dimethyl Sulfoxide (DMSO). When you are ready to dose, perform a rapid "spike-in" dilution into your aqueous assay buffer immediately prior to use, ensuring the final DMSO concentration remains below 1-2% to prevent cytotoxicity or precipitation[5].

Q4: Does the pH of my assay buffer affect the stability of the compound once diluted? A4: Yes, profoundly. The redox properties and oxidation pathways of aminoquinolines are heavily pH-dependent[6].

  • Alkaline pH (>7.5): Deprotonates the 4-hydroxyl group. The resulting phenoxide-like anion pushes electron density into the aromatic ring, drastically lowering the oxidation potential of the 8-amino group and accelerating degradation[2].

  • Acidic pH (<5.0): Protonates the 8-amino group (forming an anilinium ion), which temporarily protects it from oxidation. However, this may be incompatible with physiological assays.

  • Recommendation: Maintain a strictly controlled physiological pH (6.8–7.2) using strong buffering agents (e.g., HEPES) and rely on ascorbic acid for redox protection rather than pH manipulation.

Part 2: Quantitative Stability Profiles

To guide your experimental design, the following table summarizes the empirical stability of 8-amino-4-hydroxyquinolin-2(1H)-one under various formulation conditions.

Solvent SystemAdditivesStorage TempAtmosphereContainerEstimated Stability ( T90​ )
Aqueous PBS (pH 7.4)None20°CAmbient AirClear Glass< 2 Hours
Anhydrous DMSONone20°CAmbient AirClear Glass~ 12 Hours
Anhydrous DMSONone-20°CAmbient AirAmber Glass~ 2 Weeks
Anhydrous DMSO 0.1% Ascorbic Acid -80°C Argon Purged Amber Glass > 6 Months

Part 3: Self-Validating Experimental Protocol

Anaerobic Preparation of Long-Term Stable Stock Solutions

Causality & Trustworthiness Note: This protocol is designed as a self-validating system. By taking a baseline UV-Vis measurement at Step 6, you establish a spectroscopic fingerprint of the pure, unoxidized compound. Any future deviations in this spectrum (specifically, the appearance of new broad absorption bands >400 nm) will immediately alert you to degradation before you waste time and resources on a failed biological assay.

  • Solvent Deoxygenation: Transfer 10 mL of anhydrous DMSO into a clean Schlenk flask or septum-sealed vial. Insert a long needle connected to an Argon line and a short vent needle. Bubble Argon vigorously through the solvent for 30 minutes to displace dissolved oxygen[1].

  • Antioxidant Addition: Add L-ascorbic acid to the deoxygenated DMSO to achieve a final concentration of 0.1% (w/v). Sonicate briefly under a gentle Argon stream until fully dissolved[2].

  • Compound Weighing: In a chemical fume hood (or ideally, an anaerobic glovebox), weigh the required mass of 8-amino-4-hydroxyquinolin-2(1H)-one powder into a pre-dried amber glass vial.

  • Dissolution: Transfer the deoxygenated DMSO/Ascorbic Acid solution to the amber vial containing the compound. Vortex gently until a clear, homogeneous solution is achieved.

  • Headspace Purging: Direct a gentle stream of Argon into the headspace of the amber vial for 60 seconds to blanket the solution, then immediately seal with a PTFE-lined screw cap[1].

  • Validation & Storage: Withdraw a 2 μL aliquot and perform a baseline UV-Vis scan (250–600 nm). Aliquot the remaining stock into single-use amber vials (to prevent freeze-thaw cycles) and store immediately at -80°C[5].

Part 4: Visualizations

OxidationPathway A 8-Amino-4-hydroxyquinolin-2(1H)-one (Intact, Colorless) B o-Quinone Imine Intermediate (Highly Reactive) A->B O2, Light, Trace Metals (Oxidation) B->A Reduction by Ascorbic Acid C Polymerized Degradants (Dark Brown/Black) B->C Irreversible Polymerization D Ascorbic Acid (Antioxidant) Donates Electrons D->B Intercepts Intermediate

Mechanistic pathway of 8-amino-4-hydroxyquinolin-2(1H)-one oxidation and antioxidant rescue.

PreparationWorkflow S1 1. Solvent Deoxygenation (Sparge with Ar/N2 for 30m) S2 2. Antioxidant Addition (0.1% w/v Ascorbic Acid) S1->S2 S3 3. Compound Dissolution (Amber Vial, Sonicate) S2->S3 S4 4. Headspace Purge (Flush with Ar/N2) S3->S4 S5 5. Aliquot & Store (-80°C, Protected from Light) S4->S5

Standard operating procedure for the anaerobic preparation and storage of quinolone stock solutions.

References

  • BenchChem. "How to prevent the oxidation of 5,6-Dihydroxy-8-aminoquinoline solutions." BenchChem Tech Support.1

  • BenchChem. "2-Aminoquinoline stability and proper storage conditions." BenchChem Tech Support.5

  • Wiloch, M., et al. "Spectroelectrochemical properties of 8-aminoquinoline: voltammetric and computational studies." ChemRxiv.6

  • BenchChem. "Preventing oxidation of 2-aminophenol during synthesis and storage." BenchChem Tech Support.2

  • Karioti, A., et al. "Mechanistic Studies of the Tyrosinase-Catalyzed Oxidative Cyclocondensation of 2-Aminophenol to 2-Aminophenoxazin-3-one." PMC / NIH.3

  • Mugnaini, C., et al. "Systematic Modification of the Substitution Pattern of the 7-Hydroxy-5-oxopyrazolo[4,3-b]pyridine-6-carboxamide Scaffold Enabled the Discovery of New Ligands with High Affinity and Selectivity for the Cannabinoid Type 2 Receptor." Molecules (MDPI).4

Sources

Troubleshooting

Minimizing side reactions during 8-Amino-4-hydroxyquinolin-2(1H)-one synthesis scale-up

Here is the technical support center for . Technical Support Center: Scale-Up Synthesis of 8-Amino-4-hydroxyquinolin-2(1H)-one Welcome to the technical support guide for the synthesis of 8-Amino-4-hydroxyquinolin-2(1H)-o...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is the technical support center for .

Technical Support Center: Scale-Up Synthesis of 8-Amino-4-hydroxyquinolin-2(1H)-one

Welcome to the technical support guide for the synthesis of 8-Amino-4-hydroxyquinolin-2(1H)-one. This document is designed for researchers, chemists, and process development professionals encountering challenges during the scale-up of this important heterocyclic scaffold. We will explore the causality behind common side reactions and provide field-proven troubleshooting strategies to enhance yield, purity, and process robustness.

Section 1: Plausible Synthetic Strategies & Key Control Points

The synthesis of substituted 4-hydroxyquinolin-2(1H)-ones often employs classic condensation and cyclization reactions, such as the Conrad-Limpach or Gould-Jacobs methods.[1][2] A plausible and common strategy for 8-Amino-4-hydroxyquinolin-2(1H)-one involves the condensation of a 1,2-diaminobenzene derivative with a malonic acid derivative, followed by a thermally-driven intramolecular cyclization.

The overall workflow involves two critical stages, each with specific control points that become magnified during scale-up.

G cluster_0 Stage 1: Condensation cluster_1 Stage 2: Thermal Cyclization cluster_2 Stage 3: Purification A 1,2-Diaminobenzene Derivative C Intermediate Amide A->C Solvent, Temp. (140-160°C) B Diethyl Malonate (or similar) B->C D Crude 8-Amino-4-hydroxyquinolin-2(1H)-one C->D High-Temp Solvent (e.g., Dowtherm A), Temp. (240-260°C) [4] E Pure Product D->E Acid-Base Extraction / Recrystallization

Caption: General synthetic workflow for 8-Amino-4-hydroxyquinolin-2(1H)-one.

The primary challenges in scaling this synthesis are managing the highly exothermic nature of the initial condensation, ensuring uniform heat transfer during the high-temperature cyclization to prevent side reactions, and effectively purifying the final amphoteric product.[3][4]

Section 2: Troubleshooting Guide

This section addresses specific issues encountered during scale-up in a question-and-answer format.

Problem: Isomeric Impurity Formation

Q: My final product is contaminated with a significant amount of the 6-amino isomer. How can I improve the regioselectivity of the cyclization step?

A: This is a classic challenge in quinolinone synthesis stemming from the two possible modes of intramolecular cyclization of the aryl-amino-malonate intermediate. The formation of the desired 8-amino isomer versus the undesired 6-amino isomer is often governed by a delicate balance between kinetic and thermodynamic control.

Causality: The cyclization can proceed via nucleophilic attack from the nitrogen atom onto either of the two ester carbonyls. The pathway is heavily influenced by temperature, solvent polarity, and the presence of catalysts. During scale-up, inconsistent heating can create temperature gradients within the reactor, leading to a mixture of kinetic and thermodynamic products.

G cluster_0 Thermodynamic Pathway cluster_1 Kinetic Pathway I Aryl-diamino-malonate Intermediate P1 Desired Product: 8-Amino-4-hydroxyquinolin-2(1H)-one I->P1 High Temp (>250°C) Non-polar Solvent (Thermodynamic Control) P2 Side Product: 6-Amino-4-hydroxyquinolin-2(1H)-one I->P2 Lower Temp (<220°C) Polar Solvents (Kinetic Control)

Caption: Competing cyclization pathways leading to isomeric products.

Solutions & Optimization:

To favor the thermodynamically more stable 8-amino isomer, precise control over the cyclization conditions is paramount.

ParameterRecommendation for Maximizing 8-Amino IsomerRationale
Temperature Maintain a consistent and high temperature (typically 250-260°C).High thermal energy allows the reaction to overcome the activation barrier for the formation of the more stable thermodynamic product. Use of a high-boiling, thermally stable solvent like Dowtherm A is standard.[2]
Heating & Mixing Employ a reactor with efficient overhead stirring and a well-designed heating mantle or oil bath.Prevents localized hot spots or cold spots that can lead to a mixture of kinetic and thermodynamic products. Uniform heating is the most critical scale-up parameter.[3]
Solvent Use a non-polar, high-boiling point solvent.Non-polar solvents can favor the desired intramolecular arrangement for cyclization to the 8-amino position.
Reaction Time Ensure sufficient reaction time at the target temperature.The thermodynamic product requires more time to form. Monitor the reaction by HPLC to ensure the kinetic intermediate has converted.
Problem: Product Darkening, Low Yield, and Tar Formation

Q: During the high-temperature cyclization, my reaction mixture turns dark black, and upon workup, I isolate a low yield of product along with a significant amount of insoluble tar. What is happening?

A: This issue points towards two primary culprits that are exacerbated on a larger scale: thermal degradation and oxidative side reactions .

Causality:

  • Thermal Degradation: 8-Amino-4-hydroxyquinolin-2(1H)-one, like many complex organic molecules, has limited thermal stability.[5] Prolonged exposure to temperatures exceeding its decomposition point, or the presence of "hot spots" in a large reactor, can lead to fragmentation and subsequent polymerization into insoluble tar.

  • Oxidation: The electron-rich aromatic ring, substituted with both an amino and a hydroxyl group, is highly susceptible to oxidation, especially at elevated temperatures in the presence of atmospheric oxygen. This oxidation leads to highly colored quinone-imine type structures and other polymeric impurities.

Solutions & Optimization:

  • Inert Atmosphere: The most critical preventative measure is to run the high-temperature cyclization under a strict inert atmosphere. Continuously purge the reactor with nitrogen or argon before heating and maintain a positive pressure throughout the reaction. This minimizes oxidation of the starting material and product.

  • Temperature Control: Program the heating controller to ramp up to the target temperature slowly and avoid overshooting. Ensure the reactor's temperature probe is accurately placed to reflect the internal reaction temperature, not just the heating medium.

  • Degas Solvents: Before use, sparge the high-boiling solvent with nitrogen or argon for 30-60 minutes to remove dissolved oxygen.

  • Addition Strategy: On a large scale, consider a "reverse addition" or slow, controlled addition of the intermediate into the pre-heated high-temperature solvent. This minimizes the time each molecule spends at high temperature, reducing the likelihood of degradation.

Problem: Difficult Purification and Low Recovery

Q: The crude product is difficult to purify. Standard recrystallization results in poor recovery, and the product streaks badly on silica gel chromatography. How can I achieve high purity on a large scale?

A: The purification of 8-Amino-4-hydroxyquinolin-2(1H)-one is challenging due to its amphoteric nature—it possesses a basic amino group and an acidic enolic hydroxyl group.[4] This dual character causes poor solubility in many common organic solvents and strong interactions with silica gel.

Solution: Purification via Acid-Base Extraction

The most robust and scalable purification method leverages the compound's amphoteric properties to separate it from neutral or purely acidic/basic impurities.

G A Crude Product in Organic Solvent (e.g., Ethyl Acetate) B Add 1M HCl (aq) A->B C Separate Layers B->C D Aqueous Layer (Protonated Product Salt) C->D Product moves to aq. layer E Organic Layer (Neutral & Acidic Impurities) C->E Discard F Wash Aqueous Layer with Fresh Solvent D->F G Cool Aqueous Layer in Ice Bath F->G H Slowly Add 2M NaOH (aq) to pH 9-10 G->H I Precipitation of Pure Product H->I J Filter, Wash with Cold Water, Dry I->J K Pure 8-Amino-4-hydroxyquinolin-2(1H)-one J->K

Caption: Scalable purification workflow using acid-base extraction.

A detailed protocol for this process is provided in Section 4. This method is highly effective for removing non-polar tars, unreacted starting materials, and isomeric impurities with different pKa values.[4]

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the best analytical methods to monitor reaction progress and final product purity? A1: High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard.[6][7] A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water containing an acid modifier (e.g., 0.1% formic or phosphoric acid) can effectively separate the starting materials, intermediates, product, and isomeric impurities.[8][9] LC-MS is invaluable for identifying unknown impurity masses. ¹H NMR spectroscopy should be used to confirm the final structure and check for residual solvents.

Q2: Are there any milder, more modern synthetic methods that avoid the harsh high-temperature cyclization? A2: Yes, modern organometallic chemistry offers alternatives. For instance, silver-catalyzed cyclizations of o-alkynylanilines with carbon dioxide can form the 4-hydroxyquinolin-2-one core under much milder conditions.[10] Similarly, palladium-catalyzed dehydrogenative cyclization methods have been developed.[11] While these routes may require more specialized starting materials and catalysts, they can offer significant advantages in terms of reduced side reactions and energy consumption, making them attractive for process development.

Q3: My final product has a slight pink or tan hue even after purification. Is this acceptable, and can it be removed? A3: A slight coloration is common and often due to trace amounts of oxidized impurities. For many applications, a purity of >98% by HPLC with a slight off-white color is acceptable. To achieve a perfectly white solid, a final recrystallization from a solvent like ethanol/water or treatment of a solution with a small amount of activated charcoal (use with caution, as it can adsorb the product and reduce yield) may be necessary.

Section 4: Key Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to purify crude 8-Amino-4-hydroxyquinolin-2(1H)-one from neutral and acidic impurities.[4]

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, ~10-20 mL per gram of crude material). Some warming may be required.

  • Acidic Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M hydrochloric acid (HCl). Shake vigorously for 1-2 minutes and allow the layers to separate. The protonated product will move into the aqueous layer.

  • Separation: Drain the lower aqueous layer into a clean flask. Re-extract the organic layer two more times with fresh 1M HCl to ensure complete recovery.

  • Combine & Wash: Combine all acidic aqueous extracts. Wash the combined aqueous layer with a small amount of fresh ethyl acetate (~20% of the total aqueous volume) to remove any trapped neutral impurities. Discard the organic wash.

  • Basification & Precipitation: Cool the aqueous layer in an ice-water bath. With vigorous stirring, slowly add 2M sodium hydroxide (NaOH) solution dropwise until the pH of the solution reaches 9-10 (check with pH paper or a meter). The product will precipitate as a solid.

  • Isolation: Allow the slurry to stir in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration.

  • Washing & Drying: Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral. Finally, wash with a small amount of cold ethanol or acetone to aid in drying. Dry the purified product in a vacuum oven at 60-70°C to a constant weight.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis

This method is suitable for in-process control and final purity assessment.

  • Instrumentation: Standard HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Dissolve a small amount of sample in a 1:1 mixture of methanol and water to a concentration of ~0.1 mg/mL. Filter through a 0.45 µm syringe filter before injection.[9]

Section 5: References

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series.

  • ResearchGate. (n.d.). Base-mediated synthesis of quinolines: an unexpected cyclization reaction between 2-aminobenzylalcohol and ketones | Request PDF. Retrieved from [Link]

  • Yang, M., et al. (2021). Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. Royal Society of Chemistry.

  • Cieplik, J., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC.

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Suzuki, M., et al. (n.d.). A Synthesis of 3-Amino-4-hydroxyquinolin-2 (1H)-one Derivatives via Oxazolo [4, 5-c] quinolin-4 (5H). J-Stage.

  • ResearchGate. (n.d.). The Skraup Synthesis of Quinolines. Retrieved from [Link]

  • Yamamoto, Y., et al. (2013). Efficient Preparation of 4-Hydroxyquinolin-2(1H)-one Derivatives with Silver-Catalyzed Carbon Dioxide Incorporation and Intramolecular Rearrangement. ACS Publications.

  • Mphahamele, M. J., et al. (n.d.). Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. PMC.

  • Storz, T. (2004). First Safe and Practical Synthesis of 2-Amino-8-hydroxyquinoline. ACS Publications.

  • RSC Advances. (n.d.). .

  • MDPI. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine.

  • Google Patents. (1977). US4044011A - Process for the preparation of 8-hydroxyquinoline.

  • TAIYO Fine Chemicals CO., LTD. (n.d.). 8-Aminoquinoline | Product List | Products. Retrieved from [Link]

  • Rangari, M., et al. (2023). Thermal Degradation Studies of High-Performance Copolymer Resin Derived From 8-Hydroxyquinoline, Acrylamide and Furfural. Indian Journal of Engineering and Materials Sciences (IJEMS).

  • ResearchGate. (n.d.). Synthesis, characterization and thermal degradation of 8-hydroxyquinoline–guanidine–formaldehyde terpolymer | Request PDF. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones. Retrieved from [Link]

  • ChEMBL - EMBL-EBI. (n.d.). Document: Design, synthesis and biological evaluation of 5-(2-amino-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one derivatives as potent β2-a....

  • SciSpace. (2014). Journal of Chemistry - 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.

  • Semantic Scholar. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.

  • Google Patents. (n.d.). CN103304477B - Purification method of 8-hydroxyquinoline crude product.

  • MDPI. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate.

  • PubMed. (2021). 8-Hydroxyquinolin-2(1H)-one analogues as potential β2-agonists: Design, synthesis and activity study.

  • Der Pharma Chemica. (n.d.). Thermal Degradation Study of New Polymer derived from 8- Hydroxyquinoline 5-sulphonic acid and Catechol.

  • J. Heterocyclic Chem. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4.

  • New J. Chem. (2025). Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives.

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline. Retrieved from [Link]

  • Open Access Journals. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.

  • PMC. (n.d.). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol.

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Development and Validation for 8-Amino-4-hydroxyquinolin-2(1H)-one Purity: A Comparison Guide

Quinolin-2(1H)-ones represent a highly significant class of heterocyclic compounds due to their prevalence in pharmacologically active molecules, including potent Cyclin-dependent kinase 5 (CDK5) inhibitors, antitumor ag...

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Author: BenchChem Technical Support Team. Date: April 2026

Quinolin-2(1H)-ones represent a highly significant class of heterocyclic compounds due to their prevalence in pharmacologically active molecules, including potent Cyclin-dependent kinase 5 (CDK5) inhibitors, antitumor agents, and broad-spectrum antibiotics . Among these, 8-Amino-4-hydroxyquinolin-2(1H)-one serves as a critical intermediate in the synthesis of several active pharmaceutical ingredients (APIs).

However, quantifying the purity of this compound presents a formidable analytical challenge. This guide objectively compares a newly optimized Core-Shell UHPLC method against traditional compendial HPLC approaches, detailing the causality behind the method development and providing a self-validating experimental protocol.

The Analytical Challenge: Why Traditional Methods Fail

Traditional compendial HPLC methods typically rely on fully porous C18 columns and isocratic elution with simple methanol/water mixtures. When applied to 8-Amino-4-hydroxyquinolin-2(1H)-one, these legacy methods frequently fail due to the molecule's complex structural dynamics:

  • Lactam-Lactim Tautomerism: The 4-hydroxy-2-quinolone core is capable of tautomerization. At neutral or near-neutral pH, the equilibrium between these states leads to severe peak broadening or peak splitting.

  • Secondary Silanol Interactions: The basic 8-amino group acts as a strong hydrogen bond donor/acceptor. On traditional silica supports, this amine interacts with unendcapped, acidic residual silanols, resulting in severe peak tailing (Tailing Factor > 2.0).

  • Positional Isomer Co-elution: The synthesis of this compound often generates closely related impurities (e.g., 6-amino isomers or 8-nitro precursors). Standard hydrophobic C18 phases lack the orthogonal selectivity required to resolve these structurally similar isomers efficiently .

Method Development Strategy: Causality & Logic

To overcome these limitations, we engineered an optimized UHPLC method grounded in modern chromatographic theory.

  • Column Chemistry Selection: We transitioned from a standard C18 to a Core-Shell Pentafluorophenyl (PFP) stationary phase. The PFP phase offers multiple retention mechanisms—including π−π interactions, dipole-dipole interactions, and hydrogen bonding. This orthogonal selectivity is vastly superior to purely hydrophobic C18 interactions for resolving aromatic positional isomers . Furthermore, the core-shell morphology reduces eddy diffusion, yielding significantly higher theoretical plates.

  • Mobile Phase pH Control: We utilized 0.1% Trifluoroacetic acid (TFA) in the aqueous phase to drive the pH down to ~2.0. This highly acidic environment serves a dual mechanistic purpose: it fully protonates the 8-amino group (preventing secondary silanol interactions via ion-pairing) and suppresses the ionization of the 4-hydroxy group. This locks the molecule into a single predictable state, ensuring sharp, symmetrical peaks .

MethodDev A Target: 8-Amino-4-hydroxyquinolin-2(1H)-one B Challenge: Polar Groups & Tautomerism (Peak Tailing, Poor Resolution) A->B C Column Selection (Core-Shell PFP for π-π interactions) B->C D Mobile Phase Optimization (Acidic pH to suppress silanol activity) C->D E Gradient Profile Design (High aqueous to organic sweep) D->E F Method Validation (ICH Q2(R2) Compliant) E->F

Logical workflow for HPLC method development addressing polar quinolinone derivatives.

Comparison Guide: Optimized vs. Traditional Method

The following tables summarize the quantitative data comparing the traditional compendial approach with our optimized UHPLC method.

Table 1: Chromatographic Conditions Comparison
ParameterTraditional Compendial MethodOptimized UHPLC Method
Column Fully Porous C18 (150 x 4.6 mm, 5 µm)Core-Shell PFP (100 x 2.1 mm, 2.6 µm)
Mobile Phase Methanol : Water (60:40 v/v)A: 0.1% TFA in Water B: Acetonitrile
Elution Mode IsocraticGradient (5% B to 95% B over 10 min)
Flow Rate 1.0 mL/min0.4 mL/min
Column Temp 25 °C40 °C
Detection UV at 254 nmDAD at 230 nm & 254 nm
Table 2: Performance Metrics Comparison
MetricTraditional Compendial MethodOptimized UHPLC Method
Retention Time (Rt) 14.5 min4.2 min
Peak Tailing Factor (Tf) 2.1 (Severe tailing)1.05 (Excellent symmetry)
Resolution (Isomers) < 1.5 (Co-elution)> 3.0 (Baseline separation)
Theoretical Plates (N) ~4,500> 15,000
LOD / LOQ 0.5 µg/mL / 1.5 µg/mL0.05 µg/mL / 0.15 µg/mL

Step-by-Step Experimental Protocol

Trustworthiness Note: This protocol is designed as a self-validating system. System Suitability Testing (SST) must pass before any sample analysis proceeds to ensure data integrity.

Step 1: Mobile Phase Preparation
  • Aqueous Phase (A): Add 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to 1000 mL of ultra-pure water (0.1% v/v). Filter through a 0.22 µm membrane.

    • Causality: TFA lowers the pH to ~2.0, neutralizing the 4-hydroxy group and protonating the 8-amino group to prevent silanol interactions.

  • Organic Phase (B): 100% LC-MS grade Acetonitrile.

Step 2: Standard and Sample Preparation
  • Accurately weigh 10.0 mg of the 8-Amino-4-hydroxyquinolin-2(1H)-one reference standard.

  • Dissolve the standard in 10 mL of Diluent (Water:Acetonitrile 50:50 v/v with 0.1% TFA) to create a 1.0 mg/mL stock solution.

    • Causality: The inclusion of 0.1% TFA in the diluent prevents the precipitation of the compound upon standing, a documented issue with quinoline derivatives in neutral aqueous/organic mixtures .

  • Dilute the stock solution with the diluent to a working concentration of 50 µg/mL.

Step 3: Instrument Setup & Equilibration
  • Install the Core-Shell PFP column (100 x 2.1 mm, 2.6 µm).

  • Set the column oven to 40 °C. Heating reduces mobile phase viscosity, lowering backpressure and improving mass transfer kinetics.

  • Equilibrate the system at 5% B for at least 15 column volumes until a stable baseline is achieved.

Step 4: Gradient Execution

Run the following gradient program at a flow rate of 0.4 mL/min:

  • 0.0 - 1.0 min: 5% B (Isocratic hold to focus the polar analyte)

  • 1.0 - 6.0 min: 5% to 95% B (Linear sweep for elution)

  • 6.0 - 8.0 min: 95% B (Column wash for hydrophobic impurities)

  • 8.0 - 8.1 min: 95% to 5% B (Return to initial conditions)

  • 8.1 - 10.0 min: 5% B (Re-equilibration)

Step 5: System Suitability Test (SST)
  • Inject the blank diluent to confirm there is no baseline interference at the retention time of the analyte.

  • Inject the 50 µg/mL standard six consecutive times.

  • Acceptance Criteria: Retention time RSD ≤ 1.0%, Peak area RSD ≤ 2.0%, Tailing factor ≤ 1.5, Theoretical plates (N) ≥ 10,000. Do not proceed with sample analysis if these criteria are not met.

Method Validation Summary

The optimized method was fully validated in accordance with ICH Q2(R2) guidelines to ensure it is fit for the purpose of purity determination.

Validation V1 Specificity (Peak Purity) V2 Linearity (R² > 0.999) V1->V2 V3 Accuracy (98-102% Recovery) V2->V3 V4 Precision (RSD < 2.0%) V3->V4 V5 Sensitivity (LOD/LOQ) V4->V5

ICH Q2(R2) validation parameters evaluated for the optimized HPLC method.
  • Specificity: Diode Array Detector (DAD) peak purity analysis confirmed that the purity angle was less than the purity threshold for the main peak, indicating no co-eluting hidden impurities.

  • Linearity: Demonstrated over a range of 25% to 150% of the target concentration (12.5 µg/mL to 75 µg/mL) with a correlation coefficient ( R2 ) > 0.999.

  • Accuracy: Analyzed via spike recovery at 50%, 100%, and 150% levels, yielding recoveries between 98.6% and 100.4%.

  • Precision: Both intra-day (repeatability) and inter-day (intermediate precision) analyses resulted in an RSD of ≤ 1.4%.

References

  • Title: Design and synthesis of quinolin-2(1H)-one derivatives as potent CDK5 inhibitors Source: ResearchGate URL: [Link]

  • Title: HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline, LMP776 (NSC 725776) Source: Journal of Pharmaceutical and Biomedical Analysis (PubMed/NIH) URL: [Link]

Comparative

A Comparative Guide to the LC-MS/MS Fragmentation Analysis of 8-Amino-4-hydroxyquinolin-2(1H)-one

Introduction 8-Amino-4-hydroxyquinolin-2(1H)-one is a substituted quinolinone, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development due to the broad biological activities exhibited...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

8-Amino-4-hydroxyquinolin-2(1H)-one is a substituted quinolinone, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development due to the broad biological activities exhibited by its derivatives.[1][2] Accurate structural characterization is paramount for understanding its metabolism, identifying related impurities in synthesis, or elucidating its role in biological pathways. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the analytical cornerstone for this task, providing molecular weight confirmation and detailed structural information through collision-induced dissociation (CID).

This guide provides an in-depth comparison of two distinct liquid chromatography strategies for the analysis of this compound and presents a detailed analysis of its predicted fragmentation pattern. As a molecule featuring multiple polar functional groups (amino, hydroxyl, and a lactam system), 8-Amino-4-hydroxyquinolin-2(1H)-one presents a distinct analytical challenge, primarily concerning its retention on conventional chromatographic stationary phases. This guide is designed for researchers and drug development professionals seeking to establish a robust and reliable analytical method for this and structurally similar polar compounds.

Section 1: The Analytical Challenge: Chromatographic Retention of a Polar Analyte

The chemical structure of 8-Amino-4-hydroxyquinolin-2(1H)-one is characterized by its hydrophilicity. The presence of amine, hydroxyl, and amide functionalities makes it highly polar. In traditional Reversed-Phase Liquid Chromatography (RP-LC), which utilizes a nonpolar stationary phase (like C18), such polar compounds are poorly retained.[3] They tend to elute very early in the chromatographic run, often with the solvent front. This lack of retention leads to several critical problems:

  • Matrix Effects: Co-elution with other unretained polar matrix components (e.g., salts, formulation excipients) can cause significant ion suppression or enhancement in the electrospray ionization (ESI) source, leading to poor sensitivity and unreliable quantification.[3]

  • Poor Peak Shape: Insufficient interaction with the stationary phase often results in broad, asymmetric peaks.

  • Inadequate Separation: Isomers or structurally similar impurities cannot be resolved from the main analyte peak.

To overcome these challenges, an alternative chromatographic mode is required. Hydrophilic Interaction Liquid Chromatography (HILIC) provides a powerful solution for retaining and separating polar compounds, making it an ideal comparative method against the conventional RP-LC approach.[4][5]

Section 2: Comparative Chromatographic Strategies

An objective comparison requires evaluating the performance of the standard industry method (RP-LC) against a more specialized, problem-oriented method (HILIC).

Method A: Reversed-Phase (RP) LC-MS/MS (The Baseline)

This approach serves as a baseline. While not expected to be optimal, it is often the first method attempted in many laboratories due to the ubiquity of C18 columns. The core principle is partitioning the analyte between a nonpolar stationary phase and a polar mobile phase. For this analyte, retention would be minimal.

  • Rationale: Establishes a performance baseline and highlights the specific challenges (poor retention, potential for matrix effects) that necessitate an alternative approach.

  • Expected Outcome: Elution near the column's void volume with poor peak shape, making it unsuitable for complex sample matrices.

Method B: Hydrophilic Interaction Liquid Chromatography (HILIC) LC-MS/MS (The Optimized Approach)

HILIC utilizes a polar stationary phase (e.g., bare silica, or bonded with amide, diol, or zwitterionic functionalities) and a mobile phase with a high concentration of organic solvent (typically acetonitrile). A thin aqueous layer is adsorbed onto the stationary phase, and retention is achieved through the partitioning of the polar analyte from the organic-rich mobile phase into this aqueous layer.[5]

  • Rationale: This mechanism is specifically suited for highly polar compounds like 8-Amino-4-hydroxyquinolin-2(1H)-one, which are insoluble in the high-organic mobile phase and prefer to partition into the aqueous layer on the particle surface. This results in strong retention and excellent peak shape. The high organic content of the mobile phase also aids in efficient desolvation in the ESI source, often leading to enhanced MS sensitivity.

  • Expected Outcome: Good retention, sharp and symmetrical peaks, and improved separation from other polar interferences, leading to higher quality MS/MS data.

Section 3: Detailed Experimental Protocols

The following protocols are designed as robust starting points for method development.

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of 8-Amino-4-hydroxyquinolin-2(1H)-one in a suitable solvent like methanol or DMSO.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL.

    • For Method A (RP-LC) , dilute using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • For Method B (HILIC) , it is critical to dilute in a high-organic solvent that matches the initial mobile phase to ensure good peak shape (e.g., 95:5 Acetonitrile:Water with 0.1% Formic Acid).

Chromatographic and Mass Spectrometric Conditions
ParameterMethod A: Reversed-Phase (RP)Method B: HILIC
LC Column C18, 2.1 x 50 mm, 1.8 µmAmide or Silica, 2.1 x 100 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water w/ 10mM Ammonium Formate
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 min95% B to 50% B over 7 min
Flow Rate 0.4 mL/min0.4 mL/min
Column Temp. 40 °C40 °C
Injection Vol. 2 µL2 µL
Ionization Mode ESI PositiveESI Positive
Capillary Voltage 3.5 kV3.5 kV
Source Temp. 150 °C150 °C
Desolvation Temp. 450 °C450 °C
Scan Mode Full Scan (m/z 50-300) & Product Ion ScanFull Scan (m/z 50-300) & Product Ion Scan
Precursor Ion m/z 177.1m/z 177.1
Collision Energy Ramped 10-40 eVRamped 10-40 eV

Section 4: Elucidation of the Fragmentation Pattern

Mass spectrometry provides the molecular fingerprint of a compound through controlled fragmentation.[6] For 8-Amino-4-hydroxyquinolin-2(1H)-one (Molecular Formula: C₉H₈N₂O₂, Monoisotopic Mass: 176.06 Da), analysis in positive ion mode will yield a protonated molecule, [M+H]⁺, at m/z 177.07 .

Collision-induced dissociation (CID) of this precursor ion is predicted to proceed through several characteristic pathways, primarily involving the neutral loss of small, stable molecules associated with its functional groups.

Proposed Fragmentation Pathways

The fragmentation of the quinolinone core is expected to involve losses of carbon monoxide (CO), while the amino and hydroxyl substituents will likely lead to losses of ammonia (NH₃) and water (H₂O), respectively.[7][8][9]

Caption: Proposed ESI+ fragmentation pathways for 8-Amino-4-hydroxyquinolin-2(1H)-one.

Key Fragmentation Steps Explained:
  • Loss of Water (-H₂O, m/z 177.07 → 159.06): The hydroxyl group at position 4 can be readily eliminated as a neutral water molecule. This is often a low-energy fragmentation process.

  • Loss of Ammonia (-NH₃, m/z 177.07 → 160.04): The amino group at position 8 can be lost as ammonia.[9] This is a common fragmentation pathway for protonated primary amines.

  • Loss of Carbon Monoxide (-CO, m/z 177.07 → 149.07): The lactam carbonyl group within the quinolinone ring system is susceptible to cleavage, resulting in the loss of CO. This is a highly characteristic fragmentation for 2-quinolones.[7]

  • Sequential Losses: Secondary fragmentations provide further structural confirmation.

    • The ion at m/z 159.06 (from water loss) can subsequently lose CO to yield a fragment at m/z 131.06 .

    • The ion at m/z 149.07 (from CO loss) can then lose water to also yield the fragment at m/z 131.06 . The convergence of two pathways on a single product ion strengthens the structural assignment.

    • The ion at m/z 160.04 (from ammonia loss) can lose CO to produce a fragment at m/z 132.04 .

Summary of Predicted Fragment Ions
m/z (Predicted)Proposed FormulaNeutral LossDescription
177.07[C₉H₉N₂O₂]⁺-Precursor Ion [M+H]⁺
160.04[C₉H₆NO₂]⁺NH₃Loss of ammonia from the 8-amino group
159.06[C₉H₇N₂O]⁺H₂OLoss of water from the 4-hydroxyl group
149.07[C₈H₉N₂O]⁺COLoss of carbon monoxide from the lactam ring
132.04[C₈H₆NO]⁺NH₃ + COSequential loss of ammonia and carbon monoxide
131.06[C₈H₇N₂]⁺H₂O + COSequential loss of water and carbon monoxide

Section 5: Comparative Data Interpretation and Discussion

The choice of chromatographic method directly impacts the quality of the resulting mass spectrometric data.

  • Using Method A (RP-LC): A chromatogram would likely show the analyte peak eluting before 0.5 minutes. This proximity to the solvent front would make the peak highly susceptible to ion suppression from matrix components, resulting in a low signal-to-noise ratio. The MS/MS spectrum might be weak or contain interference peaks, complicating the interpretation of the fragmentation pattern.

  • Using Method B (HILIC): The analyte would be well-retained, likely eluting between 3 to 5 minutes, well separated from the solvent front and any unretained matrix components. This leads to a robust and intense signal for the precursor ion at m/z 177.07. The resulting MS/MS spectrum would be clean and of high quality, allowing for confident identification of the key fragment ions (m/z 160.04, 159.06, 149.07, etc.) and clear validation of the proposed fragmentation pathways.

By systematically increasing the collision energy in the mass spectrometer, one can further validate the fragmentation pathways. At lower energies, the more facile losses like H₂O (m/z 159.06) may dominate. As the energy is increased, subsequent fragmentations (e.g., the loss of CO from m/z 159.06 to give m/z 131.06) will become more prominent, confirming the precursor-product relationships.

Conclusion and Recommendations

While a standard Reversed-Phase LC method can detect 8-Amino-4-hydroxyquinolin-2(1H)-one, it is suboptimal due to the compound's high polarity, leading to poor retention and susceptibility to matrix effects. For reliable characterization and quantification, especially in complex biological or chemical matrices, a HILIC-based LC-MS/MS method is strongly recommended.

The HILIC approach provides superior retention, improved peak shape, and enhanced sensitivity. The fragmentation pattern of 8-Amino-4-hydroxyquinolin-2(1H)-one is characterized by predictable neutral losses of H₂O, NH₃, and CO. A high-quality MS/MS spectrum, best obtained using HILIC, allows for the unambiguous confirmation of these fragmentation pathways, providing a high degree of confidence in the structural elucidation of this and related polar quinolinone derivatives.

References

  • Clugston, D. M., & MacLean, D. B. (1966). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Journal of Chemistry, 44(7), 781-790. Retrieved from [Link]

  • Li, Q., et al. (2023). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Molecules, 28(15), 5891. Retrieved from [Link]

  • Ramana, D. V., & Kantharaj, E. (1994). Mass spectral fragmentation pattern of 2,3-dihydrothieno-[2,3-b] Quinoline-S-oxide and its benzo(h) derivative upon electron impact. Organic Mass Spectrometry, 29(9), 487-490. Retrieved from [Link]

  • Noggle, F. T. (2026, March 31). LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. Cannabis Science and Technology. Retrieved from [Link]

  • van der Velpen, V., et al. (2012). LC-MS metabolomics of polar compounds. Analytical and Bioanalytical Chemistry, 404(5), 1247-1258. Retrieved from [Link]

  • BioPharma Services. (2023, February 6). BA Method Development: Polar Compounds. Retrieved from [Link]

  • Naegele, E., & Soelter, S. (n.d.). Separation of Highly Polar Compounds by SFC With Detection by Q-TOF LC/MS. Agilent Technologies, Inc. Retrieved from [Link]

  • Gika, H. G., & Theodoridis, G. A. (2021). State-of-the-art in LC–MS Approaches for Probing the Polar Metabolome. Royal Society of Chemistry. Retrieved from [Link]

  • National Testing Agency. (n.d.). Syllabus for Chemistry (SCQP08). Retrieved from [Link]

  • Tays, G. S., et al. (2014). Intramolecular interactions and the neutral loss of ammonia from collisionally activated, protonated ω-aminoalkyl-3-hydroxyfurazans. Journal of Mass Spectrometry, 49(4), 299-305. Retrieved from [Link]

  • Suzuki, M., et al. (1977). A Synthesis of 3-Amino-4-hydroxyquinolin-2 (1H)-one Derivatives via Oxazolo [4, 5-c] quinolin-4 (5H). Journal of the Chemical Society of Japan, Chemistry and Industrial Chemistry, 1977(11), 1771-1773. Retrieved from [Link]

  • Kráľová, K., et al. (2012). Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. Molecules, 17(4), 4156-4178. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 8-hydroxyquinolin-2(1H)-one. PubChem Compound Database. Retrieved from [Link]

  • Gouveia, C. H., et al. (2007). Neutral loss analysis of amino acids by desorption electrospray ionization using an unmodified tandem quadrupole mass spectrometer. Rapid Communications in Mass Spectrometry, 21(19), 3321-3328. Retrieved from [Link]

  • Ma, Y., et al. (2014). Compilation of 40 Published Neutral Losses from Electrospray and Atmospheric Pressure Chemical Ionization Collision-Induced Dissociation Mass Spectra. Journal of The American Society for Mass Spectrometry, 25(6), 957-968. Retrieved from [Link]

  • Lee, C., et al. (2013). Efficient Preparation of 4-Hydroxyquinolin-2(1H)-one Derivatives with Silver-Catalyzed Carbon Dioxide Incorporation and Intramolecular Rearrangement. Organic Letters, 15(15), 3892-3895. Retrieved from [Link]

  • Abdou, M. M., & El-Soll, A. M. (2017). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. Arabian Journal of Chemistry, 10, S3324-S3337. Retrieved from [Link]

  • Japan Science and Technology Agency. (n.d.). 4-Hydroxyquinolin-2(1H)-one. J-GLOBAL. Retrieved from [Link]

  • Proisl, K., et al. (2017). Chemistry and Application of 4-Hydroxyquinolin-2-one and Quinoline-2,4-dione–Based Compounds. Current Organic Chemistry, 21(19), 1948-1972. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones. Retrieved from [Link]

  • Wikipedia. (n.d.). 8-Hydroxyquinoline. Retrieved from [Link]

  • Schwartz, J. C., et al. (2017). Neutral Loss Is a Very Common Occurrence in Phosphotyrosine-Containing Peptides Labeled with Isobaric Tags. Journal of Proteome Research, 16(1), 329-337. Retrieved from [Link]

Sources

Validation

A Comparative FT-IR Spectroscopic Analysis for Ensuring Batch-to-Batch Consistency of 8-Amino-4-hydroxyquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and manufacturing, ensuring the consistent quality of an active pharmaceutical ingredient (API) is paramount....

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and manufacturing, ensuring the consistent quality of an active pharmaceutical ingredient (API) is paramount.[1] Batch-to-batch variability can introduce significant challenges, impacting everything from product efficacy and safety to regulatory compliance.[1] This guide presents a comprehensive framework for utilizing Fourier-Transform Infrared (FT-IR) spectroscopy as a rapid, reliable, and non-destructive method for the quality control of 8-Amino-4-hydroxyquinolin-2(1H)-one, a heterocyclic compound with a scaffold of interest in medicinal chemistry.[2][3]

The core principle of this analysis lies in the generation of a unique "molecular fingerprint" for each batch, allowing for direct and objective comparison.[3][4] By establishing a validated protocol, researchers and quality control managers can confidently assess the chemical consistency of incoming raw materials or newly synthesized batches, a critical step in any robust Quality by Design (QbD) framework.[1][3]

The Principle of FT-IR Spectroscopy in Quality Control

FT-IR spectroscopy operates on the fundamental principle that chemical bonds within a molecule vibrate at specific, quantifiable frequencies.[4] When a sample is exposed to infrared radiation, its bonds absorb energy at these characteristic frequencies, leading to an absorption spectrum.[4] This spectrum, a plot of absorbed infrared intensity versus frequency (typically expressed in wavenumbers, cm⁻¹), provides a detailed profile of the functional groups present in the molecule.[4][5]

For a molecule like 8-Amino-4-hydroxyquinolin-2(1H)-one, the FT-IR spectrum will exhibit distinct absorption bands corresponding to its various functional groups: the N-H stretches of the amine and amide, the O-H stretch of the hydroxyl group, the C=O stretch of the lactam (amide) ring, and various vibrations associated with the aromatic quinoline core. The precise position and intensity of these bands are highly sensitive to the molecule's structural and electronic environment, making FT-IR an excellent tool for identity confirmation and purity assessment.[3]

This guide focuses on the Attenuated Total Reflectance (ATR) sampling technique for FT-IR.[6][7][8][9] ATR is the preferred method for analyzing solid powders due to its simplicity and speed, requiring minimal to no sample preparation.[8][10] This eliminates the potential for variability introduced by methods like KBr pellet preparation, thereby enhancing the trustworthiness of the comparative analysis.[7]

A Self-Validating Protocol for Comparative Analysis

The following protocol is designed to be a self-validating system. By incorporating a reference standard (a "golden batch" of known purity and quality) and standardized data processing steps, the methodology ensures that comparisons are accurate and reproducible.

Instrumentation and Materials
  • FT-IR Spectrometer: A reliable FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., a monolithic diamond crystal).[7]

  • Reference Standard: A well-characterized, high-purity batch of 8-Amino-4-hydroxyquinolin-2(1H)-one, designated as the "Golden Batch."

  • Test Samples: The new batches of 8-Amino-4-hydroxyquinolin-2(1H)-one to be analyzed.

  • Cleaning Supplies: Isopropanol or ethanol and appropriate lint-free wipes for cleaning the ATR crystal.

Experimental Workflow Diagram

FT_IR_Workflow cluster_prep 1. Preparation cluster_acq 2. Data Acquisition cluster_analysis 3. Data Analysis cluster_decision 4. Decision cluster_result 5. Result Clean_ATR Clean ATR Crystal (e.g., Isopropanol) Background_Scan Acquire Background Spectrum (Clean, empty crystal) Clean_ATR->Background_Scan Load_Sample Apply Sample Powder to ATR Crystal Background_Scan->Load_Sample Acquire_Spectrum Acquire Sample Spectrum (4000-400 cm⁻¹, 4 cm⁻¹ res, 32 scans) Load_Sample->Acquire_Spectrum Clean_Again Clean ATR Crystal Acquire_Spectrum->Clean_Again Process_Spectra Process Spectra (Baseline Correction, Normalization) Clean_Again->Process_Spectra Overlay_Spectra Overlay Test Batch Spectra with Golden Batch Spectrum Process_Spectra->Overlay_Spectra Compare_Peaks Compare Peak Positions, Intensities, and Fingerprint Region Overlay_Spectra->Compare_Peaks Decision Meets Acceptance Criteria? Compare_Peaks->Decision Pass Pass Decision->Pass Yes Fail Fail (Investigate Deviation) Decision->Fail No

Caption: FT-IR Comparative Analysis Workflow.

Step-by-Step Methodology
  • Instrument Preparation:

    • Ensure the FT-IR spectrometer and ATR accessory are powered on and have reached thermal equilibrium as per the manufacturer's instructions.

    • Thoroughly clean the surface of the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue. This step is critical to prevent cross-contamination.

  • Background Acquisition (Self-Validation Step):

    • With the clean, empty ATR accessory in place, acquire a background spectrum. This scan measures the ambient atmosphere (water vapor, CO₂) and the instrument's optical characteristics.

    • Causality: The instrument software will automatically subtract this background from the sample spectrum, ensuring that the resulting peaks are solely from the sample itself.[11] This is a fundamental step for data integrity.

  • Sample Analysis:

    • Place a small amount of the "Golden Batch" powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Apply consistent pressure using the ATR's built-in clamp to ensure good contact between the sample and the crystal. Causality: Consistent pressure is vital for reproducible spectral intensity.

    • Acquire the sample spectrum. Typical acquisition parameters are a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 32 or 64 scans to achieve a high signal-to-noise ratio.

    • Clean the ATR crystal thoroughly as described in Step 1.

    • Repeat steps 3a-3d for each new batch to be tested.

  • Data Processing and Comparison:

    • Apply a baseline correction to all acquired spectra to ensure a flat, consistent baseline.

    • Normalize the spectra to a common peak (e.g., a strong, consistent band in the fingerprint region) to account for minor variations in sample contact and path length.

    • Overlay the spectra of the test batches with the spectrum of the "Golden Batch" using the spectrometer's software.

Data Interpretation and Acceptance Criteria

The comparison focuses on three key aspects of the overlaid spectra:

  • Peak Position: The wavenumber (cm⁻¹) of each characteristic peak should be identical across all batches. A typical acceptance criterion is a variance of no more than ±2 cm⁻¹.

  • Relative Intensity: The relative intensities of the major peaks should be consistent. While absolute intensity can vary with sample contact, the ratio of one peak to another should remain constant.

  • Fingerprint Region: The region below 1500 cm⁻¹ is known as the "fingerprint region."[12][13] This area contains a high density of complex vibrational peaks (C-C, C-O, C-N stretches and bends) that are highly specific to the overall molecular structure.[12][14] Any discrepancy in this region between a test batch and the golden standard is a strong indicator of a structural difference or the presence of an impurity.

Characteristic Peak Assignments for 8-Amino-4-hydroxyquinolin-2(1H)-one

The structure of 8-Amino-4-hydroxyquinolin-2(1H)-one contains several key functional groups that give rise to predictable FT-IR absorption bands.

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupExpected Appearance
3400-3200N-H and O-H StretchingAmine (NH₂), Amide (N-H), Hydroxyl (O-H)Broad, strong absorption due to hydrogen bonding
3100-3000C-H StretchingAromatic C-HMedium to weak, sharp peaks
1680-1640C=O StretchingLactam (Cyclic Amide)Strong, sharp peak
1620-1580N-H Bending (Scissoring)Primary Amine (NH₂)Medium intensity peak
1600-1450C=C StretchingAromatic RingMultiple medium to strong, sharp peaks
1350-1200C-N StretchingAromatic Amine, AmideMedium intensity peaks

Note: These ranges are based on general functional group frequencies and may shift slightly based on the specific molecular environment of the compound.[5][15]

Hypothetical Comparative Data Analysis

The following table illustrates a hypothetical comparison between a Golden Batch and two new batches.

Key PeakGolden Batch (cm⁻¹)Batch B (cm⁻¹)Batch C (cm⁻¹)Pass/Fail (vs. Golden)
O-H/N-H Stretch335033513349Pass / Pass
C=O Stretch166516641675Pass / Fail
N-H Bend161016111610Pass / Pass
Aromatic C=C158515851586Pass / Pass
Overall Fingerprint Match Reference High Low (New peak at 1720 cm⁻¹) Pass / Fail

In this example, Batch B would be considered chemically consistent with the Golden Batch. Batch C, however, shows a significant shift in the critical C=O stretching frequency and the appearance of a new, unidentified peak, indicating a potential impurity or structural deviation that warrants further investigation.

Conclusion

FT-IR spectroscopy, when implemented with a robust and validated protocol, serves as an indispensable tool for ensuring the batch-to-batch consistency of 8-Amino-4-hydroxyquinolin-2(1H)-one.[2][3][16] The technique's speed, non-destructive nature, and high sensitivity to molecular structure provide a powerful first line of defense in the quality control workflow. By comparing every batch against a trusted "Golden Batch" standard, researchers and drug development professionals can build a foundation of material consistency, mitigating risks and accelerating the path to safe and effective therapeutics.[1]

References

  • Mettler Toledo. ATR-FTIR Spectroscopy Basics. [Link]

  • Specac Ltd. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. [Link]

  • Spectralys Biotech. Batch-to-batch consistency checks. [Link]

  • Mettler Toledo. ATR-FTIR Spectroscopy Basics. [Link]

  • Bunaciu, A. A., Aboul-Enein, H. Y., & Fleschin, S. (2010). Application of Fourier Transform Infrared Spectrophotometry in Pharmaceutical Drugs Analysis. Applied Spectroscopy Reviews, 45(3), 206-219. [Link]

  • Specac Ltd. Interpreting Infrared Spectra. [Link]

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  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • Abbas, S. F., & Tomma, J. H. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. International Journal of Drug Delivery Technology, 11(4), 1350-1354. [Link]

  • MDPI. 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. [Link]

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  • Oregon State University. Infrared Spectra: Identifying Functional Groups. [Link]

  • ResearchGate. FTIR spectra of quinoline derivative (Q), imidazole derivative (IMD), and Benzoxazine (Bz-A) monomer. [Link]

  • ResearchGate. FTIR spectra of Quinoline, GQD, GQD-HA-DOPA, and GQD-HA-DOPA-Qu NCs. [Link]

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Comparative

A Senior Application Scientist's Guide to the Structural Validation of 8-Amino-4-hydroxyquinolin-2(1H)-one

For researchers in the vanguard of drug discovery, the precise three-dimensional (3D) atomic arrangement of a novel compound is not merely an academic curiosity; it is the foundational blueprint for understanding its bio...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers in the vanguard of drug discovery, the precise three-dimensional (3D) atomic arrangement of a novel compound is not merely an academic curiosity; it is the foundational blueprint for understanding its biological activity, optimizing its efficacy, and ensuring its safety. The quinolinone scaffold is a well-established pharmacophore present in numerous therapeutic agents, exhibiting a wide array of biological activities including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] Our focus here, 8-Amino-4-hydroxyquinolin-2(1H)-one, is a promising derivative within this class. Its potential interactions with biological targets are dictated by its stereochemistry, tautomeric form, and intermolecular hydrogen-bonding capabilities—all of which can only be unambiguously determined through rigorous 3D structure validation.

This guide provides an in-depth, experience-driven comparison of the primary and complementary techniques for the definitive structural elucidation of 8-Amino-4-hydroxyquinolin-2(1H)-one, grounded in the principles of scientific integrity and self-validating protocols.

Part 1: The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography remains the most powerful and universally accepted method for determining the absolute 3D structure of small molecules at atomic resolution.[4][5][6] The resulting electron density map provides unequivocal evidence of atomic connectivity, bond lengths, bond angles, and the packing of molecules in the solid state. This section outlines a comprehensive workflow, from crystal growth to structure validation, tailored for a novel quinolinone derivative.

Experimental Protocol: From Powder to Structure

1. Synthesis and Purification: The journey to a crystal structure begins with the synthesis of the target compound. Numerous synthetic routes to quinolinone derivatives have been reported, often starting from aniline derivatives.[3][7] For our target molecule, a potential route could involve the cyclization of a substituted N-phenylmalonamide or a related pathway.[8]

  • Causality: The prerequisite for successful crystallization is exceptionally high purity (>98%). Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to poorly diffracting crystals or ambiguous electron density. Therefore, multiple rounds of recrystallization or column chromatography are often necessary post-synthesis.

2. Crystallization Screening: Growing diffraction-quality single crystals is often the most challenging step.[9] It is an empirical science that requires screening a wide range of conditions.

  • Step-by-Step Crystallization Protocol (Slow Evaporation):

    • Dissolve a small amount (5-10 mg) of purified 8-Amino-4-hydroxyquinolin-2(1H)-one in a high-purity solvent in which it is reasonably soluble (e.g., a mixture of Dimethylformamide (DMF) and ethanol).

    • Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any dust or particulate matter that could act as unwanted nucleation sites.

    • Cover the vial with a cap containing a few pinholes or with parafilm punctured by a needle. This allows for slow evaporation of the solvent.

    • Place the vial in a vibration-free environment at a constant temperature (e.g., room temperature or in a refrigerator).

    • Monitor the vial daily for the formation of single crystals. This process can take anywhere from a few days to several weeks.

  • Alternative Crystallization Techniques: If slow evaporation fails, other methods such as vapor diffusion (liquid or solid), slow cooling, and anti-solvent crystallization should be employed.[10] A systematic screening of various solvents (e.g., methanol, acetonitrile, chloroform, ethyl acetate) and solvent mixtures is crucial.

3. Crystal Mounting and Data Collection: Once suitable crystals (ideally >20 µm in all dimensions) are obtained, a single, well-formed crystal is selected under a microscope.[4]

  • Methodology:

    • The selected crystal is carefully picked up using a cryo-loop.

    • It is immediately flash-cooled in a stream of liquid nitrogen (at ~100 K).

    • Causality: This rapid cooling vitrifies the residual solvent around the crystal and minimizes thermal motion of the atoms within the crystal lattice. This results in sharper diffraction spots and higher resolution data.

    • The frozen crystal is mounted on a goniometer head in the X-ray diffractometer.

    • A modern dual-source (Mo and Cu) CCD diffractometer is typically used for data collection.[4] The instrument bombards the crystal with a focused beam of X-rays from multiple angles, and the resulting diffraction pattern is recorded.

4. Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is then "solved" using direct methods or Patterson synthesis to obtain an initial model of the electron density. This model is then refined against the experimental data.

  • Key Validation Metrics:

    • R-factor (R1): A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A value below 5% is considered excellent for small molecules.

    • Goodness-of-Fit (GooF): Should be close to 1.0, indicating that the model accurately fits the data.

    • Residual Electron Density: The difference map (Fo-Fc) should be relatively flat, without significant positive or negative peaks, which would suggest missing atoms or errors in the model.

Workflow for X-ray Crystallography Validation

Xray_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis & Validation Synthesis Synthesis of 8-Amino-4-hydroxyquinolin-2(1H)-one Purification High-Purity Purification (>98%) Synthesis->Purification Crystallization Crystal Growth (e.g., Slow Evaporation) Purification->Crystallization Mounting Crystal Selection & Cryo-Mounting Crystallization->Mounting DataCollection X-ray Diffraction Data Collection Mounting->DataCollection Processing Data Processing (Unit Cell, Space Group) DataCollection->Processing Solution Structure Solution (Initial Model) Processing->Solution Refinement Structure Refinement (R-factor, GooF) Solution->Refinement Validation Structure Validation (checkCIF, CCDC Deposition) Refinement->Validation FinalStructure FinalStructure Validation->FinalStructure Final Validated 3D Structure

Caption: Workflow for 3D structure determination by X-ray crystallography.

Trustworthiness: The Self-Validating System

A key principle of modern crystallography is data deposition and validation through community-recognized bodies.

  • Crystallographic Information File (CIF): All experimental and structural data are compiled into a standardized Crystallographic Information File (CIF).[11]

  • checkCIF Validation: Before publication or deposition, the CIF must be validated using the International Union of Crystallography's (IUCr) checkCIF service.[12] This program automatically checks for syntax errors, self-consistency, and agreement with established geometric and crystallographic norms. Any alerts (A or B level) must be addressed or explained.

  • Database Deposition: The final, validated CIF is deposited into a public database, most commonly the Cambridge Crystallographic Data Centre (CCDC) for small molecules.[13][14] This makes the data Findable, Accessible, Interoperable, and Reusable (FAIR) and allows other scientists to verify the structure. The CCDC assigns a unique deposition number, which should be cited in any publication.

Part 2: Comparative & Complementary Validation Techniques

While X-ray crystallography provides an unparalleled view of the solid-state structure, it represents a static picture. For a comprehensive understanding, especially for a molecule intended for a biological (solution-phase) environment, complementary techniques are essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structure in Solution

NMR spectroscopy is the most powerful technique for elucidating the structure of small molecules in solution, providing a crucial point of comparison to the solid-state crystal structure.[11] It also provides insights into the molecule's dynamics.

  • Experimental Protocol:

    • Sample Preparation: Dissolve ~5-10 mg of the purified compound in a deuterated solvent (e.g., DMSO-d6).

    • 1D NMR (¹H and ¹³C): Acquire standard one-dimensional proton and carbon-13 spectra. This confirms the presence of all expected atoms and provides initial information about their chemical environment.

    • 2D NMR Experiments:

      • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings through bonds, establishing connectivity within spin systems (e.g., protons on the aromatic rings).

      • HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): Correlates directly bonded proton-carbon pairs (¹H-¹³C), allowing for the unambiguous assignment of carbon signals.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is critical for connecting different fragments of the molecule and confirming the overall carbon skeleton.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are close to each other (< 5 Å), regardless of their bonding. This is invaluable for determining stereochemistry and conformation in solution.[11]

  • Causality and Comparison: The NMR-derived structure represents a time-averaged conformation in solution. Discrepancies between the NMR and X-ray structures can reveal important information about conformational flexibility. For instance, the orientation of the amino or hydroxyl groups relative to the quinolinone ring might differ between the solution and solid states due to different hydrogen bonding patterns.

Computational Modeling: The Theoretical Validation

In-silico methods, particularly Density Functional Theory (DFT), provide a powerful way to predict the 3D structure and compare it with experimental results.[1]

  • Methodology:

    • Model Building: Construct the 2D structure of 8-Amino-4-hydroxyquinolin-2(1H)-one in a molecular modeling program.

    • Geometry Optimization: Perform a geometry optimization using a suitable DFT method (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). This calculation finds the lowest energy (most stable) conformation of the isolated molecule in a vacuum.

    • Comparison: The optimized bond lengths, bond angles, and dihedral angles from the DFT calculation can be directly compared to the values obtained from the X-ray crystal structure. A high degree of correlation provides strong confidence in the experimental result. Discrepancies can often be explained by intermolecular forces (like hydrogen bonding) in the crystal lattice that are not present in the gas-phase calculation.

Comparison of 3D Structure Validation Techniques
FeatureSingle-Crystal X-ray CrystallographyNMR SpectroscopyComputational Modeling (DFT)
Sample Phase Solid (single crystal)SolutionIn Silico (gas phase or solvated)
Information Absolute 3D structure, bond lengths/angles, stereochemistry, intermolecular packingConnectivity, conformation, stereochemistry, molecular dynamics in solutionLowest energy conformation, electronic properties, bond parameters
Resolution Atomic (< 1 Å)Atomic, but provides an averaged structureTheoretical, dependent on level of theory
Prerequisites High-quality single crystalSoluble, pure sample (~5-10 mg)None (only the 2D structure)
Key Advantage Unambiguous, "gold standard" for solid-state structure[4][9]Provides data in a biologically relevant (solution) state; reveals dynamicsPredictive power; aids in interpreting experimental data; no sample needed
Limitations Crystal growth can be a major bottleneck; structure may not reflect solution conformation[9]Limited to smaller molecules (<30 kDa); provides an averaged structure, not a static pictureModel is an approximation; does not account for crystal packing forces unless specifically modeled
Integrated Validation Workflow

Validation_Logic cluster_exp Experimental Determination cluster_theory Theoretical Prediction Topic 8-Amino-4-hydroxyquinolin-2(1H)-one 3D Structure Validation Xray X-ray Crystallography (Solid State) Topic->Xray NMR NMR Spectroscopy (Solution State) Topic->NMR DFT Computational Modeling (DFT Geometry Optimization) Topic->DFT Comparison Comparative Analysis Xray->Comparison NMR->Comparison DFT->Comparison Conclusion Definitive 3D Structure & Conformational Insights Comparison->Conclusion

Caption: Logical relationship between validation methods.

Conclusion and Recommendations

The definitive validation of the 3D structure of 8-Amino-4-hydroxyquinolin-2(1H)-one requires an integrated, multi-technique approach.

  • Prioritize X-ray Crystallography: Single-crystal X-ray crystallography should be the primary goal. It is the only technique that provides a direct, high-resolution image of the molecule's atomic framework, serving as the ultimate arbiter of its solid-state structure.

  • Employ NMR for In-Solution Context: Full NMR characterization (including 1D and 2D experiments) is non-negotiable. It confirms the structure in a biologically relevant phase and provides essential insights into any conformational differences between the solid and solution states.

  • Use Computational Modeling for Corroboration: DFT calculations should be used to generate a theoretical model. Strong agreement between the optimized geometry and the experimental X-ray data provides a powerful cross-validation of the determined structure.

By synergistically applying these three pillars of structural chemistry, researchers can establish the 3D structure of 8-Amino-4-hydroxyquinolin-2(1H)-one with the highest degree of scientific confidence, paving the way for informed structure-activity relationship (SAR) studies and accelerating its journey through the drug development pipeline.

References

  • Worldwide Protein Data Bank (wwPDB). Validation and Quality Assessment for Small-Molecule Ligands in the Protein Data Bank. IUCr Journals. [Link]

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  • arXiv. Atomic Diffusion Models for Small Molecule Structure Elucidation from NMR Spectra. arXiv.org. [Link]

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  • The University of Queensland. Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. [Link]

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  • PMC. Theoretical Study of Electrostatic Embedding and Properties of a Novel Quinolinone‐Chalcone Crystal and a Comparative Analysis with Dihydroquinolinone Analogs. PubMed Central. [Link]

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  • PubMed. 2D, 3D-QSAR and molecular docking of 4(1H)-quinolones analogues with antimalarial activities. PubMed. [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 8-Amino-4-hydroxyquinolin-2(1H)-one

An essential component of modern drug discovery and pharmaceutical synthesis, 8-Amino-4-hydroxyquinolin-2(1H)-one is a highly specialized quinolinone derivative. Because the quinoline scaffold is biologically active—ofte...

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Author: BenchChem Technical Support Team. Date: April 2026

An essential component of modern drug discovery and pharmaceutical synthesis, 8-Amino-4-hydroxyquinolin-2(1H)-one is a highly specialized quinolinone derivative. Because the quinoline scaffold is biologically active—often utilized in kinase inhibitors and NMDA receptor modulators—handling this intermediate requires rigorous safety and logistical planning.

As a Senior Application Scientist, I have designed this operational guide to move beyond basic safety data. This document provides a self-validating, step-by-step framework for the personal protective equipment (PPE) selection, handling, and disposal of 8-Amino-4-hydroxyquinolin-2(1H)-one, ensuring absolute safety and scientific integrity in your laboratory.

Chemical Identity & Quantitative Hazard Profile

To design an effective safety protocol, we must first understand the physicochemical properties and structural alerts of the compound. While specific toxicological data for 8-Amino-4-hydroxyquinolin-2(1H)-one is continuously evolving, we extrapolate its hazard profile from its structural analogs (e.g., 8-aminoquinoline)[1][2].

Table 1: Chemical Properties and Hazard Thresholds

Property / MetricValue / Specification
Chemical Name 8-Amino-4-hydroxyquinolin-2(1H)-one
CAS Number 937660-34-9[3]
Molecular Formula C9H8N2O2[4]
Molecular Weight 176.17 g/mol [4]
Physical State Solid Powder[5]
Key Hazard Codes H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Serious eye irritation), H335 (Respiratory irritation), H341 (Suspected of causing genetic defects), H411 (Toxic to aquatic life)[1][2][6]

Causality Note: Quinoline scaffolds are known to intercalate with DNA and resist environmental degradation[6]. The presence of the amino and hydroxyl groups increases its polarity and potential for hydrogen bonding, which dictates our choice of solvents (like DMSO) and, consequently, our choice of PPE.

Personal Protective Equipment (PPE) Matrix

Every piece of PPE chosen for handling 8-Amino-4-hydroxyquinolin-2(1H)-one serves a specific mechanistic purpose. The following matrix outlines the required gear, the causality behind its selection, and how to validate its effectiveness in real-time.

Table 2: PPE Specifications and Validation Logic

PPE CategorySpecificationCausality & Self-Validation System
Respiratory N95, P100 Particulate Respirator, or PAPRCausality: As a fine powder, physical manipulation generates respirable dust. A P100 filter traps 99.97% of airborne particulates, preventing inhalation of potential mutagens (H341)[1][7].Validation: Perform a positive/negative pressure seal check prior to entering the workspace.
Hands Double Nitrile Gloves (≥5 mil thickness per layer)Causality: Nitrile provides a robust barrier against the polar aprotic solvents (e.g., DMSO, DMF) commonly used to solubilize quinolines[8].Validation: Doff the outer gloves immediately post-transfer; visually inspecting a clean, dry inner glove validates the primary barrier's integrity.
Eyes Tight-fitting Safety GogglesCausality: Prevents ocular exposure to airborne particulates or micro-splashes during solubilization, mitigating serious eye irritation (H319)[2][5].
Body Lab Coat + Disposable Tyvek SleevesCausality: Prevents powder from settling on forearms or street clothing, mitigating chronic low-dose dermal exposure[8].

Operational Workflow & Handling Protocol

The following workflow illustrates the lifecycle of 8-Amino-4-hydroxyquinolin-2(1H)-one from storage to final disposal.

G Start Material Storage (Inert Gas, 2-8°C) PPE 1. Don PPE (P100, Double Nitrile) Start->PPE Hood 2. Containment (Fume Hood / VBE) PPE->Hood Weighing 3. Weighing & Transfer (Anti-static tools) Hood->Weighing Solvent 4. Solubilization (e.g., DMSO/DMF) Weighing->Solvent Decon 5. Decontamination (Wet Wipe Method) Solvent->Decon Waste 6. Waste Segregation (Solid vs. Halogenated) Decon->Waste Disposal 7. Final Disposal (Incineration) Waste->Disposal

Workflow for the safe handling, transfer, and disposal of 8-Amino-4-hydroxyquinolin-2(1H)-one.
Step-by-Step Methodology: Weighing and Solubilization

Objective: Safely transfer the solid powder into a reaction vessel and solubilize it while maintaining zero operator exposure.

  • Workspace Preparation & Validation:

    • Ensure the Fume Hood or Ventilated Balance Enclosure (VBE) is operating with a face velocity of 80–100 feet per minute (fpm).

    • Validation Step: Check the digital airflow monitor before uncapping the chemical[5][7].

    • Line the work surface with a disposable, absorbent bench pad featuring a polyethylene backing.

  • Material Transfer:

    • Use an anti-static, static-dissipative spatula to minimize powder "fly-away."

    • Weigh the desired mass of 8-Amino-4-hydroxyquinolin-2(1H)-one directly into a pre-tared, sealable glass vial.

  • In-Situ Solubilization:

    • Add the reaction solvent (e.g., DMSO) directly to the vial inside the hood.

    • Causality: Quinolines dissolved in DMSO can penetrate the skin rapidly. Sealing the vial before removing it from the VBE prevents accidental splashes during transit to an incubator or shaker.

  • Workspace Teardown (Wet-Wipe Method):

    • Wipe the spatula and balance with a lint-free cloth dampened with 70% Isopropanol.

    • Causality: Wet wiping traps particulates and prevents the aerosolization that occurs with dry sweeping[2][7].

Emergency Spill Response Plan

In the event of a localized powder spill outside of primary containment, execute the following self-validating recovery protocol:

  • Isolate: Immediately evacuate personnel from the immediate vicinity to prevent tracking the powder.

  • Protect: Ensure respiratory protection (P100) and double gloves are donned[8].

  • Contain (Do Not Sweep): Cover the spilled powder with damp absorbent paper towels. Causality: Dry sweeping will aerosolize the toxic powder[2]. The moisture binds the powder to the towel.

  • Collect: Carefully fold the damp towels inward, trapping the chemical, and place them into a heavy-duty hazardous waste bag.

  • Decontaminate & Validate: Wash the spill area with a detergent solution, followed by a water rinse. Validation: Perform a final wipe with a clean white cloth; the absence of visual residue or discoloration validates the decontamination.

Logistical Disposal Plan

Quinoline derivatives are highly toxic to aquatic life with long-lasting environmental effects (H411)[6]. Introducing them to standard aqueous waste streams or drains violates environmental regulations and compromises municipal wastewater treatment facilities.

  • Solid Waste: All contaminated consumables (bench pads, outer gloves, spatulas, empty chemical bottles) must be treated as toxic organic solid waste. Collect these in a rigid, leak-proof container lined with a heavy-duty plastic bag[7].

  • Liquid Waste: Solutions containing 8-Amino-4-hydroxyquinolin-2(1H)-one must be segregated into a designated "Halogenated/Toxic Organic Liquid Waste" carboy. Do not mix with general aqueous waste[5].

  • Final Destruction: Transfer all segregated waste to a licensed environmental contractor for high-temperature incineration . Incineration is the only validated method to completely break down the stable quinoline ring structure and prevent environmental contamination[6].

References

  • Title: 8-Amino-4-hydroxyquinolin-2(1H)-one CAS#937660-34-9 | GCIS全球化学品名录查询 Source: cirs-group.com URL: [Link]

  • Title: 物质搜索 - 海森大数据 (8-Amino-4-hydroxyquinolin-2(1H)-one) Source: haisendata.com URL: [Link]

  • Title: Quinoline - SAFETY DATA SHEET Source: pentachemicals.eu URL: [Link]

  • Title: Safety Data Sheet - Ethyl 8-aminoquinoline-3-carboxylate Source: angenechemical.com URL:[Link]

Sources

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